molecular formula C10H16 B1222867 Tricyclene CAS No. 508-32-7

Tricyclene

Número de catálogo: B1222867
Número CAS: 508-32-7
Peso molecular: 136.23 g/mol
Clave InChI: RRBYUSWBLVXTQN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tricyclene is a monoterpene that is tricyclo[2.2.1.0(2,6)]heptane bearing a three additional methyl substituents (one at position 1 and two at position 7).
This compound is a natural product found in Artemisia thuscula, Helichrysum taenari, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,7,7-trimethyltricyclo[2.2.1.02,6]heptane
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InChI

InChI=1S/C10H16/c1-9(2)6-4-7-8(5-6)10(7,9)3/h6-8H,4-5H2,1-3H3
Source PubChem
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InChI Key

RRBYUSWBLVXTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C1(C3C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
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DSSTOX Substance ID

DTXSID90858714
Record name 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane
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Molecular Weight

136.23 g/mol
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Physical Description

Solid
Record name 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane
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Boiling Point

152.00 to 153.00 °C. @ 760.00 mm Hg
Record name 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane
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CAS No.

508-32-7
Record name Tricyclene
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Record name Tricyclene
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Record name Tricyclene
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Record name Tricyclo[2.2.1.02,6]heptane, 1,7,7-trimethyl-
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Record name 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane
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Record name 1,7,7-trimethyltricyclo[2.2.1.02,6]heptane
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Record name TRICYCLENE
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Record name 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane
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Melting Point

67 - 68 °C
Record name 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tricyclene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclene (1,7,7-trimethyltricyclo[2.2.1.0²'⁶]heptane) is a saturated tricyclic monoterpene, an isomer of pinene and camphene, naturally occurring in various essential oils. It is found in plants such as conifers of the Pinus and Picea genera. As a constituent of essential oils, this compound is noted for its potential antioxidant activities. A thorough understanding of its physicochemical properties is fundamental for its identification, purification, and evaluation in potential research and development applications, including fragrance, and as a chemical intermediate.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the standard experimental methodologies for their determination, and presents a logical workflow for its characterization.

Physicochemical Properties of this compound

The quantitative physicochemical data for this compound are summarized in the table below, providing a consolidated reference for its key properties.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆[1]
Molecular Weight 136.23 g/mol [1]
CAS Number 508-32-7[1]
Appearance White to Off-White Solid[1]
Melting Point 67 - 68 °C[1]
Boiling Point 152 - 153 °C (at 760 mm Hg)[1]
Density ~0.844 g/mL[2]
Water Solubility Poor[3]
Solubility in Organic Solvents Soluble in alcohol; Slightly soluble in Chloroform and Methanol.[3]
Vapor Pressure ~4.46 mmHg at 25°C[3]
Flash Point ~25.6 °C[3]
Refractive Index ~1.441[2]
LogP (Octanol/Water Partition Coefficient) ~3.20[3]

Experimental Protocols

The determination of the physicochemical properties of this compound involves standard analytical techniques. Below are detailed methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

  • Principle: The temperature range over which a small sample of the solid phase transitions to the liquid phase is observed. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp) or a Thiele tube, capillary tubes, thermometer.

  • Procedure:

    • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[4]

    • The capillary tube is placed in the heating block of the melting point apparatus.[4]

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[5]

    • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]

Boiling Point Determination (Micro-reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, the liquid and vapor phases are in equilibrium.

  • Apparatus: A small test tube or vial, a thermometer, a heating source (e.g., sand bath or heating block), and a condenser or a cold finger.

  • Procedure:

    • Approximately 1-2 mL of molten this compound is placed in a small test tube with a boiling chip.

    • The apparatus is assembled for reflux, with the thermometer bulb positioned in the vapor phase, just below the condenser inlet, to ensure it measures the temperature of the vapor in equilibrium with the boiling liquid.[7]

    • The sample is heated gently until it boils and a reflux ring of condensing vapor is established on the walls of the test tube.[8]

    • The temperature is recorded when it stabilizes, which corresponds to the boiling point at the measured atmospheric pressure.[9]

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure of this compound.

  • Principle: The nuclei of certain atoms, such as ¹H and ¹³C, possess a magnetic moment. When placed in a strong magnetic field and irradiated with radiofrequency pulses, they absorb energy at specific frequencies. The resulting spectrum provides information about the chemical environment of each nucleus.[10]

  • Sample Preparation:

    • A 5-25 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d).[11]

    • The solution is transferred to a 5 mm NMR tube.

    • A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[11]

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

    • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[12]

    • The FID is then Fourier-transformed to produce the NMR spectrum.

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

  • Principle: A sample is vaporized and injected onto a gas chromatography column. The components of the sample are separated based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio.

  • Sample Preparation:

    • A stock solution of this compound is prepared in a volatile organic solvent, such as hexane or ethyl acetate.[13][14]

    • An internal standard (e.g., n-tridecane) may be added for quantitative analysis.[13][14]

    • Calibration standards are prepared by diluting the stock solution to various concentrations.

  • Instrumental Conditions:

    • GC: A capillary column (e.g., DB-5MS) is used. The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points.[14]

    • MS: The mass spectrometer is typically operated in electron ionization (EI) mode. Data is collected in full scan mode to obtain the mass spectrum of the eluting compounds.

    • Identification: this compound is identified by comparing its retention time and mass spectrum to that of a certified reference standard and by matching the spectrum against a library (e.g., NIST).

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound.

G A Sample Acquisition (this compound) B Physical State & Appearance (e.g., Solid, Color) A->B C Melting Point Determination A->C B->C D Boiling Point Determination C->D E Density Measurement D->E F Solubility Screening (Aqueous & Organic) E->F G Spectroscopic Analysis (NMR, IR) F->G H Chromatographic Analysis (GC-MS) G->H I Purity Assessment H->I J Data Aggregation & Analysis I->J K Technical Data Sheet Generation J->K

Caption: Workflow for Physicochemical Characterization of this compound.

References

Tricyclene CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tricyclene, a tricyclic monoterpene found in various essential oils. This document consolidates its chemical identity, biosynthetic pathways, and known biological activities, with a focus on its antioxidant potential. Detailed experimental methodologies are provided to facilitate further research and application in drug development and other scientific fields.

Chemical and Physical Properties of this compound

This compound, with the IUPAC name 1,7,7-trimethyltricyclo[2.2.1.0²,⁶]heptane, is a saturated tricyclic monoterpene. Its rigid, cage-like structure is a notable feature. The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 508-32-7[1]
Molecular Formula C₁₀H₁₆[1]
Molecular Weight 136.23 g/mol [1]
Appearance Solid[1]
Boiling Point 152.0 - 153.0 °C at 760 mm Hg[1]
Melting Point 67 - 68 °C[1]

Biosynthesis of this compound

Recent advancements in synthetic biology have enabled the heterologous production of this compound in microbial systems, offering a sustainable alternative to its extraction from natural sources. A notable example is the engineering of Escherichia coli for this compound synthesis.[2]

The biosynthesis of this compound in E. coli involves the introduction of a heterologous mevalonate (MVA) pathway to provide the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2] These precursors are then converted to geranyl pyrophosphate (GPP) by geranyl diphosphate synthase (GPPS). Finally, a specific this compound synthase (TS) catalyzes the cyclization of GPP to form this compound.[2]

The experimental workflow for establishing and optimizing this compound production in E. coli is depicted below.

experimental_workflow cluster_host E. coli Host Engineering cluster_process Fermentation & Production cluster_analysis Analysis MVA_pathway Introduction of Mevalonate (MVA) Pathway GPPS_TS_expression Expression of GPPS and this compound Synthase (TS) MVA_pathway->GPPS_TS_expression Provides IPP/DMAPP Fermentation Shake-flask Fermentation GPPS_TS_expression->Fermentation Optimization Optimization of Induction Temperature and TS Truncation Fermentation->Optimization Extraction Solvent Extraction Optimization->Extraction Increased Titer GCMS GC-MS Analysis Extraction->GCMS

Figure 1: Experimental workflow for heterologous biosynthesis of this compound in E. coli.

The following protocol is adapted from a study on the biosynthesis of this compound in E. coli.[2]

  • Sample Preparation: The fermentation broth is extracted with an equal volume of a suitable organic solvent (e.g., n-dodecane). The organic layer is collected for analysis.

  • GC-MS Instrumentation: An Agilent 7890A gas chromatograph coupled with a 5975C mass spectrometer (or equivalent) is used.

  • GC Column: A TG-5SILMS capillary column (30 m × 250 µm i.d. × 0.25 µm film thickness) or a similar non-polar column is employed.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium

    • Flow Rate: 20 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 0.5 min.

      • Ramp 1: Increase to 150 °C at a rate of 25 °C/min, hold for 1 min.

      • Ramp 2: Increase to 260 °C at a rate of 40 °C/min, hold for 2 min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI)

    • Ionization Energy: 70 eV

    • Mass Scan Range: m/z 40-500

  • Quantification: A standard curve is generated using a purified this compound standard of known concentrations to quantify the production titer.

Biological Activities and Potential Signaling Pathways

This compound is a known constituent of several essential oils that exhibit antioxidant properties.[3] While direct studies on the specific signaling pathways modulated by isolated this compound are limited, its antioxidant activity suggests potential interactions with cellular pathways involved in oxidative stress.

The antioxidant activity of compounds like this compound is often attributed to their ability to scavenge free radicals. The potential mechanisms of action for antioxidant compounds include hydrogen atom transfer (HAT) and single electron transfer (SET).[4]

Standard in vitro assays can be employed to evaluate the antioxidant capacity of this compound.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation. The reduction of the radical results in a color change that can be measured spectrophotometrically.[4]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay evaluates the capacity of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant activity is quantified by comparing the decay of fluorescence to a standard, typically Trolox.[4]

Based on the known activities of other monoterpenes and antioxidants, a conceptual signaling pathway for the potential cytoprotective effects of this compound can be proposed. By reducing reactive oxygen species (ROS), this compound may indirectly influence downstream signaling cascades that are sensitive to the cellular redox state.

signaling_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenging Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Downstream_Pathways Redox-Sensitive Signaling Pathways (e.g., Nrf2, NF-κB) Oxidative_Stress->Downstream_Pathways Modulates Cellular_Response Cytoprotective Response (e.g., Antioxidant Enzyme Expression) Downstream_Pathways->Cellular_Response Leads to

Figure 2: Conceptual diagram of the potential antioxidant mechanism of this compound.

This proposed pathway suggests that by scavenging ROS, this compound may reduce oxidative stress, thereby modulating redox-sensitive signaling pathways and promoting a cytoprotective cellular response. Further research is required to validate these hypotheses and elucidate the specific molecular targets of this compound.

Conclusion

This compound presents an interesting scaffold for further investigation in the fields of medicinal chemistry and drug development. Its defined chemical properties, coupled with the potential for sustainable production through microbial fermentation, make it an accessible compound for research. The preliminary evidence of its association with antioxidant activity warrants more in-depth studies to uncover its precise mechanisms of action and to explore its potential therapeutic applications. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to build upon in their future investigations of this compound.

References

The Elusive Terpene: A Technical Guide to the Natural Sources and Isolation of Tricyclene from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tricyclene, a tricyclic monoterpene found in various essential oils. It details its natural sources, quantitative presence, and in-depth experimental protocols for its isolation and purification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₆, is a volatile organic compound characterized by its unique three-ring structure. It is a colorless, crystalline solid at room temperature with a characteristic aromatic odor.[1] this compound is a known constituent of numerous essential oils and is often studied for its potential antioxidant and antimicrobial properties.[2][3] Its molecular structure and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name1,7,7-trimethyltricyclo[2.2.1.0²,⁶]heptane[1]
Molecular FormulaC₁₀H₁₆
Molecular Weight136.23 g/mol [1]
Boiling Point151-154 °C[4]
Melting Point67-68 °C[1]
AppearanceColorless crystalline solid[1]

Natural Sources of this compound in Essential Oils

This compound is found in a variety of plant essential oils, particularly in conifers and certain species of the Lamiaceae family. The concentration of this compound can vary significantly depending on the plant species, geographical location, and distillation method. A notable recent discovery is a new chemotype of Salvia aegyptiaca from the Algerian Pre-Sahara, which exhibits an unusually high concentration of this compound.[5][6]

Table 2: Quantitative Presence of this compound in Various Essential Oils

Plant SourcePlant PartPercentage of this compound (%)Reference(s)
Salvia aegyptiaca L.Aerial parts22.9[5][6]
Pinus nigraCones0.05 - 0.16[7]
Pinus brutiaCones0.02[7]
Pinus sylvestrisCones0.04[7]
Pinus halepensisCones0.08[7]
Abies proceraLeaves0.1[8]
Thymus serpyllumNot specified0.1[9]
Picea abies (Norway Spruce)Annual shoots and branches0.00 - 1.27[10]

Isolation and Purification of this compound

The isolation of this compound from essential oils is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by purification techniques to isolate the target compound.

Workflow for this compound Isolation

The overall workflow for the isolation and purification of this compound from a plant source, such as Salvia aegyptiaca, is depicted in the following diagram.

Tricyclene_Isolation_Workflow cluster_0 Plant Material Preparation cluster_1 Essential Oil Extraction cluster_2 Purification of this compound cluster_3 Quality Control Plant Salvia aegyptiaca (Aerial Parts) Drying Air Drying Plant->Drying Grinding Grinding to Powder Drying->Grinding Hydrodistillation Hydrodistillation Grinding->Hydrodistillation CrudeOil Crude Essential Oil Hydrodistillation->CrudeOil FractionalDistillation Fractional Distillation CrudeOil->FractionalDistillation PrepGC Preparative Gas Chromatography FractionalDistillation->PrepGC Purethis compound Purified this compound (>98%) PrepGC->Purethis compound GCMS GC-MS Analysis Purethis compound->GCMS

References

Biosynthesis of Tricyclene in Coniferous Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricyclene is a tricyclic monoterpene, a class of C10 isoprenoid compounds, commonly found in the essential oils and oleoresin of coniferous plants.[1] As a key component of the plant's defense mechanism against herbivores and pathogens, its biosynthesis is a subject of significant interest.[2] This document provides an in-depth technical overview of the this compound biosynthetic pathway in conifers, detailing the enzymatic processes, regulatory mechanisms, and relevant experimental methodologies. The information presented is intended to serve as a core resource for researchers in natural product synthesis, plant biochemistry, and drug development.

General Terpenoid Biosynthesis in Plants

All terpenoids, including this compound, originate from the universal five-carbon (C5) precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3] In plants, two distinct pathways produce these precursors: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates within the plastids. The biosynthesis of monoterpenes in conifers primarily utilizes the MEP pathway located in the plastids.

These C5 units are subsequently condensed in a head-to-tail fashion by prenyltransferase enzymes. For monoterpene biosynthesis, a geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl diphosphate (GPP).[3] This acyclic diphosphate ester is the direct substrate for all monoterpene synthases.

The Core Reaction: GPP to this compound

The formation of the complex tricyclic skeleton of this compound from the linear GPP molecule is a remarkable enzymatic feat catalyzed by a specific class of terpene synthase (TPS).

Enzyme: this compound Synthase (EC 4.2.3.105)[4] Substrate: Geranyl Diphosphate (GPP) Cofactor: Divalent metal ion, typically Mg²⁺ or Mn²⁺

The reaction is initiated by the metal ion-assisted ionization of the diphosphate group from GPP, generating a transient geranyl carbocation. This is followed by a series of intricate intramolecular cyclizations and rearrangements. The generally accepted mechanism involves:

  • Ionization: The diphosphate moiety of GPP is eliminated to form a geranyl cation.

  • Isomerization: The geranyl cation isomerizes to a linalyl diphosphate (LPP) intermediate, which allows for rotation around the C2-C3 bond.[5]

  • Cyclization Cascade: The subsequent ionization of LPP initiates a cyclization cascade, leading to the formation of the α-terpinyl cation.[6]

  • Final Rearrangement: A final intramolecular rearrangement and proton elimination from the α-terpinyl cation intermediate yields the stable tricyclic structure of this compound.

It is crucial to note that many terpene synthases are multiproduct enzymes. A this compound synthase from Solanum lycopersicum (tomato), for example, has been shown to produce a mixture of this compound, camphene, beta-myrcene, and limonene.[4] This product promiscuity is a common feature of the TPS family and is dictated by the precise architecture of the enzyme's active site, which guides the folding of the substrate and stabilizes specific carbocation intermediates.

Regulation of this compound Biosynthesis in Conifers

In coniferous species, the production of terpenoids, including this compound, is a central component of their oleoresin-based defense systems.[2] This system is both constitutive (always present) and inducible. The synthesis of monoterpenes is significantly upregulated in response to biotic stresses such as attacks by bark beetles and fungal pathogens.[2]

This induced defense response is controlled at the genetic level. Environmental triggers lead to complex signaling cascades within the plant, culminating in the increased transcription of relevant genes, particularly those encoding terpene synthases.[7] Studies in various pine species have shown that the expression levels of monoterpene synthase genes are elevated upon infestation, correlating with an increased production of defensive terpenes.[7]

G cluster_stimulus Environmental Stimulus cluster_signaling Plant Response Cascade cluster_output Biochemical & Physiological Outcome A Herbivore Attack / Pathogen Infection B Elicitor Signaling (e.g., Jasmonates, Ethylene) A->B C Upregulation of Terpene Synthase (TPS) Gene Transcription B->C D Increased TPS Enzyme Levels C->D F Enhanced this compound Production D->F E Increased GPP Biosynthesis E->F G Oleoresin Accumulation F->G H Enhanced Plant Defense G->H

Diagram 1: Regulatory pathway of induced this compound biosynthesis in conifers.

Quantitative Data

Quantitative analysis is essential for understanding the efficiency of biosynthetic pathways and for metabolic engineering efforts. The following table summarizes data from a study on the heterologous production of this compound in E. coli, demonstrating the impact of gene copy number and culture conditions on final product titer.

Table 1: Heterologous Production of this compound in E. coli [1]

Strain / ConditionThis compound Synthase (TS) Gene Copy NumberInduction Temp. (°C)Final this compound Titer (mg/L)
ZMJ011300.060
ZMJ011250.060
ZMJ01137Not Detected
ZMJ022300.103
ZMJ02 (Optimized)2 (Truncated TS)3047.671

Data sourced from a study using a Nicotiana sylvestris this compound synthase expressed in E. coli.[1] The significant increase in titer with a truncated synthase highlights the importance of protein engineering to optimize enzyme solubility and activity in heterologous systems.

Experimental Protocols

Protocol: Heterologous Expression and Functional Characterization of a this compound Synthase

This protocol outlines the general workflow for identifying and characterizing a candidate this compound synthase gene from conifer tissue.

Objective: To express a candidate terpene synthase (TPS) in a microbial host and analyze its enzymatic products.

Materials:

  • Conifer tissue (e.g., young needles)

  • RNA extraction kit

  • cDNA synthesis kit

  • PCR reagents and primers designed for a candidate TPS gene

  • Expression vector (e.g., pET series for E. coli)

  • Chemically competent E. coli expression strain (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer, Ni-NTA affinity chromatography column (for His-tagged proteins)

  • Enzyme assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 10% glycerol)

  • Geranyl diphosphate (GPP) substrate

  • Organic solvent for extraction (e.g., hexane or ethyl acetate)

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

  • Gene Cloning: a. Extract total RNA from conifer tissue and synthesize first-strand cDNA. b. Amplify the full-length coding sequence of the candidate TPS gene using PCR. c. Clone the PCR product into an expression vector. d. Transform the ligation product into E. coli for plasmid propagation and sequence verification.

  • Protein Expression: a. Transform the verified expression plasmid into an E. coli expression strain. b. Grow a culture at 37°C to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM). d. Reduce the temperature (e.g., to 18-25°C) and continue incubation for 12-18 hours to improve protein solubility.[1][8]

  • Protein Purification (Optional but Recommended): a. Harvest cells by centrifugation and resuspend in lysis buffer. b. Lyse cells via sonication and clarify the lysate by centrifugation. c. Purify the target protein from the supernatant using Ni-NTA affinity chromatography (if His-tagged).

  • Enzyme Assay: a. In a glass vial, combine the purified enzyme (or cell-free extract) with assay buffer. b. Initiate the reaction by adding GPP (e.g., to a final concentration of 50-100 µM). c. Overlay the reaction with an organic solvent (e.g., 500 µL of hexane) to trap volatile products. d. Incubate at 30°C for 1-2 hours.

  • Product Analysis: a. Stop the reaction and vortex thoroughly to extract products into the organic layer. b. Separate the organic layer and analyze it using GC-MS. c. Identify the products by comparing their mass spectra and retention times to those of authentic standards (e.g., this compound, camphene, pinene).

Protocol: GC-MS Analysis of Terpene Products

Objective: To separate, identify, and quantify volatile terpenes from an enzyme assay or plant extract.

Procedure:

  • Sample Preparation: The organic solvent layer from the enzyme assay is used directly. For plant tissue, an essential oil extraction (e.g., hydrodistillation) or solvent extraction is performed, followed by dilution in a suitable solvent like ethyl acetate.[9] An internal standard (e.g., n-tridecane) can be added for quantification.

  • Injection: 1 µL of the sample is injected into the GC-MS system.

  • Gas Chromatography:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5) is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Temperature Program: A typical program starts at a low temperature (e.g., 40-50°C), holds for a few minutes, then ramps at a controlled rate (e.g., 5-10°C/min) to a final temperature of 240-280°C.[10]

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 40-350) is used for identification by comparing spectra to libraries (e.g., NIST).

    • Selected Ion Monitoring (SIM): For higher sensitivity and accurate quantification of specific target compounds, SIM mode can be used.[9]

  • Data Analysis:

    • Identification: Compounds are identified by matching their retention time and mass spectrum with those of authentic standards or by comparison with spectral libraries.

    • Quantification: The peak area of each compound is integrated and can be quantified by creating a calibration curve with known concentrations of standards.

Visualizations of Key Processes

G cluster_MEP Plastidial MEP Pathway cluster_condensation Precursor Formation cluster_cyclization Cyclization Cascade Pyruvate Pyruvate + Glyceraldehyde-3-P MEP MEP Pathway Enzymes Pyruvate->MEP IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP GPPS Geranyl Diphosphate Synthase (GPPS) IPP_DMAPP->GPPS GPP Geranyl Diphosphate (GPP) GPPS->GPP TPS This compound Synthase (TPS) GPP->TPS Intermediates Geranyl Cation → Linalyl Intermediate → α-Terpinyl Cation TPS->Intermediates This compound This compound Intermediates->this compound Byproducts Camphene, Limonene, etc. Intermediates->Byproducts

Diagram 2: Core biosynthetic pathway from MEP precursors to this compound.

G A 1. Conifer Tissue Collection (e.g., Needles) B 2. RNA Extraction & cDNA Synthesis A->B C 3. PCR Amplification of Candidate TPS Gene B->C D 4. Cloning into Expression Vector C->D E 5. Transformation into E. coli Host D->E F 6. Protein Expression (IPTG Induction) E->F G 7. Enzyme Purification (e.g., Ni-NTA) F->G H 8. In vitro Enzyme Assay with GPP Substrate G->H I 9. Product Extraction with Organic Solvent H->I J 10. GC-MS Analysis I->J K 11. Product Identification (vs. Standards & Libraries) J->K

Diagram 3: Experimental workflow for TPS gene characterization.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tricyclene Synthase Gene Identification and Characterization

Introduction

This compound synthase (EC 4.2.3.105) is a key enzyme in the biosynthesis of terpenoids, catalyzing the conversion of geranyl diphosphate (GPP) into the tricyclic monoterpene, this compound.[1] This enzyme is part of the larger family of terpene synthases (TPS), which are responsible for the vast diversity of terpene structures found in nature.[2][3] Terpenoids play crucial roles in plant defense, pollinator attraction, and serve as precursors for valuable pharmaceuticals, fragrances, and biofuels.[2][4] For instance, the tricyclic monoterpene this compound holds potential for medicinal and fuel applications.[4]

This guide provides a comprehensive overview of the methodologies used to identify and characterize this compound synthase genes, offering detailed experimental protocols, data presentation standards, and visual workflows to aid researchers in this field. The enzyme from tomato (Solanum lycopersicum), for example, produces a mixture of this compound, camphene, β-myrcene, and limonene.[1][5]

Gene Identification: A Bioinformatic Approach

The identification of putative this compound synthase genes is primarily accomplished through bioinformatic analysis of genomic and proteomic databases. The general strategy involves searching for conserved domains and sequence homology to known terpene synthases.

Experimental Protocol: Bioinformatic Identification of TPS Genes
  • Database Selection: Choose a relevant protein or nucleotide database for the organism of interest (e.g., NCBI, UniProt, Phytozome).

  • Domain-Based Search:

    • Utilize the Hidden Markov Model (HMM) profiles of conserved TPS domains to search the selected database. The two primary domains are:

      • N-terminal domain: PF01397 (Terpene synthase family, N-terminal)

      • C-terminal domain: PF03936 (Terpene synthase family, metal binding)[6]

    • The C-terminal domain contains the highly conserved aspartate-rich DDxxD motif, which is crucial for the binding of a divalent metal ion cofactor (typically Mg²⁺ or Mn²⁺) required for catalysis.[6][7]

  • Homology-Based Search:

    • Perform a BLASTP (Protein-BLAST) or TBLASTN (Translated BLAST) search using the amino acid sequences of characterized this compound synthases (e.g., Solanum lycopersicum TPS3, UniProt ID: G1JUH1) as queries.[8]

  • Sequence Filtering and Analysis:

    • Remove redundant and incomplete sequences from the search results.

    • Analyze the remaining candidate sequences for the presence of conserved motifs characteristic of monoterpene synthases, such as the RRX₈W motif, in addition to the DDxxD motif.[3][6]

    • Predict subcellular localization using tools like TargetP or ChloroP to identify potential chloroplast transit peptides, as monoterpene biosynthesis typically occurs in plastids.[3][8]

  • Phylogenetic Analysis:

    • Align the candidate protein sequences with known TPS sequences from different subfamilies (TPS-a through TPS-h) using software like ClustalW or MAFFT.[3][6]

    • Construct a phylogenetic tree (e.g., using Neighbor-Joining or Maximum Likelihood methods) to classify the identified genes into the correct TPS subfamily. This compound synthases are typically found within the angiosperm-specific TPS-b and TPS-g clades.[2][6]

Workflow for this compound Synthase Gene Identification

G cluster_0 Data Mining & Search cluster_1 Sequence Analysis & Filtering cluster_2 Classification & Validation db Select Protein/Genome Database hmm HMM Search (PF01397, PF03936) db->hmm blast BLAST Search (Known TPS Query) db->blast filter Remove Redundant & Incomplete Sequences hmm->filter blast->filter motifs Scan for Conserved Motifs (DDxxD, RRX8W) filter->motifs localize Predict Subcellular Localization motifs->localize phylo Phylogenetic Analysis localize->phylo candidates Putative this compound Synthase Genes phylo->candidates

Bioinformatic workflow for identifying putative this compound synthase genes.

Gene Characterization: From Expression to Function

Once candidate genes are identified, their function must be validated through expression analysis and biochemical characterization of the encoded enzyme.

Experimental Protocol: Gene Expression Analysis (RT-qPCR)

This protocol determines the expression levels of candidate genes in different tissues or under various conditions.

  • RNA Extraction:

    • Isolate total RNA from the plant tissues of interest (e.g., leaves, stems, flowers, roots) using a commercial kit or a TRIzol-based method.[2][9]

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design:

    • Design gene-specific primers for each candidate TPS gene. Primers should be 18-24 bp long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA template, gene-specific primers, and a SYBR Green master mix.

    • Perform the qPCR reaction in a real-time PCR thermal cycler.

    • Include a no-template control to check for contamination and a reference gene (e.g., actin or ubiquitin) for normalization.

  • Data Analysis:

    • Calculate the relative gene expression levels using the ΔΔCt method.

    • Correlate expression patterns with the presence of this compound or other monoterpenes in the respective tissues.[2][6]

Experimental Protocol: Functional Characterization in E. coli

This protocol involves expressing the candidate gene in a microbial host to produce the enzyme and assay its activity.

  • Gene Cloning:

    • Amplify the full-length coding sequence (CDS) of the candidate gene via PCR. If the gene has a predicted chloroplast transit peptide, it may be necessary to clone a truncated version lacking this N-terminal sequence to improve soluble protein expression.[4][8]

    • Ligate the PCR product into a suitable E. coli expression vector (e.g., pET series or pGEX series).[4]

  • Heterologous Expression:

    • Transform the expression construct into a suitable E. coli strain, such as BL21(DE3).[4]

    • Grow the bacterial culture to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG). Optimal induction temperature and time should be determined empirically; lower temperatures (e.g., 18-30°C) often improve protein solubility.[4]

  • Enzyme Assay:

    • Harvest the bacterial cells by centrifugation and lyse them via sonication or chemical methods.

    • Prepare a cell-free extract by centrifuging the lysate to remove cell debris.

    • Set up the enzyme reaction in a glass vial containing assay buffer, the cell-free extract, the substrate geranyl diphosphate (GPP), and a divalent metal cofactor (MgCl₂ or MnCl₂).

    • Overlay the aqueous reaction with an organic solvent (e.g., hexane or dodecane) to capture the volatile terpene products.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Product Analysis (GC-MS):

    • Separate the organic layer containing the reaction products.

    • Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[4]

    • Identify the products by comparing their retention times and mass spectra to those of authentic standards (e.g., this compound, camphene, limonene).[4]

    • Quantify the products using a calibration curve generated from the standards.

Workflow for this compound Synthase Functional Characterization

G cluster_0 Gene Expression & Cloning cluster_1 Protein Production & Assay cluster_2 Product Analysis gene Putative TPS Gene clone Clone CDS into Expression Vector gene->clone transform Transform into E. coli clone->transform induce Induce Protein Expression (IPTG) transform->induce extract Prepare Cell-Free Enzyme Extract induce->extract assay Enzyme Assay with GPP Substrate extract->assay gcms GC-MS Analysis assay->gcms identify Identify & Quantify Products (vs. Standards) gcms->identify result Confirmed this compound Synthase Activity identify->result

Experimental workflow for the functional characterization of a candidate gene.

Biosynthesis and Data Presentation

This compound is synthesized from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). In plants, these precursors are typically generated via the methylerythritol 4-phosphate (MEP) pathway within plastids.

This compound Biosynthetic Pathway

The biosynthesis of this compound involves the sequential action of two key enzymes following the formation of IPP and DMAPP.

  • Geranyl Diphosphate Synthase (GPPS): This enzyme catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 intermediate, geranyl diphosphate (GPP).

  • This compound Synthase (TS): This enzyme then converts GPP into this compound through a complex cyclization reaction, releasing diphosphate.[1][8]

G acetylcoa Acetyl-CoA (from MVA Pathway in E. coli) ipp IPP acetylcoa->ipp Multiple Steps dmapp DMAPP acetylcoa->dmapp Multiple Steps gpps GPPS ipp->gpps dmapp->gpps gpp Geranyl Diphosphate (GPP) gpps->gpp ts This compound Synthase (TS) gpp->ts This compound This compound ts->this compound

References

An In-depth Technical Guide on the Potential Antioxidant and Antimicrobial Properties of Tricyclene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tricyclene

This compound is a bicyclic monoterpene with the chemical formula C₁₀H₁₆. It is a volatile organic compound found as a minor constituent in various essential oils obtained from a wide range of plants. While often overshadowed by more abundant terpenes like α-pinene and camphene, its presence in these biologically active oils suggests it may contribute to their overall therapeutic effects. This guide explores the potential antioxidant and antimicrobial properties of this compound, drawing inferences from studies on related compounds and essential oils.

Potential Antioxidant Properties of this compound

Direct studies quantifying the antioxidant activity of pure this compound, such as its IC50 value in DPPH or ABTS assays, are not prominently available. However, this compound is a component of numerous essential oils that have demonstrated significant antioxidant properties. Terpenoids, in general, are recognized for their antioxidant capabilities, which can be attributed to several mechanisms.

General Antioxidant Mechanisms of Monoterpenes

Monoterpenes, including bicyclic structures like this compound, may exert antioxidant effects through various mechanisms:

  • Direct Radical Scavenging: They can donate a hydrogen atom or an electron to free radicals, thereby neutralizing them and terminating the radical chain reactions that lead to oxidative stress.

  • Upregulation of Antioxidant Enzymes: Monoterpenes have been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][2]

  • Modulation of Signaling Pathways: Some monoterpenes can influence cellular signaling pathways involved in the oxidative stress response, such as the Nrf2-Keap1 pathway, which plays a crucial role in regulating the expression of antioxidant proteins.

dot

Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Monoterpene Monoterpene (e.g., this compound) Monoterpene->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes upregulates expression Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Figure 1: Generalized signaling pathway for monoterpene-induced antioxidant response.
Experimental Protocols for Antioxidant Activity Assessment

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Prepare various concentrations of the test compound (e.g., this compound) in methanol.

  • Reaction: Mix a fixed volume of the DPPH solution with varying concentrations of the sample. A common ratio is 1:1 (v/v).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[3][4][5]

dot

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH and This compound Solutions DPPH_sol->Mix Sample_sol Prepare this compound Solutions (various conc.) Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Figure 2: Experimental workflow for the DPPH radical scavenging assay.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent.

  • Reaction: Add a small volume of the sample to a fixed volume of the diluted ABTS•+ solution.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay.

  • IC50 Value: Determine the IC50 value from the dose-response curve.[3][6]

dot

ABTS_Assay_Workflow cluster_prep Radical Generation cluster_reaction Reaction cluster_analysis Analysis ABTS_K2S2O8 Mix ABTS and Potassium Persulfate Incubate_dark Incubate in Dark (12-16 h, RT) ABTS_K2S2O8->Incubate_dark Dilute Dilute to Absorbance of 0.7 at 734 nm Incubate_dark->Dilute Mix_reactants Mix ABTS•+ and This compound Solutions Dilute->Mix_reactants Sample_prep Prepare this compound Solutions Sample_prep->Mix_reactants Measure_abs Measure Absorbance at 734 nm Mix_reactants->Measure_abs Calc_inhibition Calculate % Inhibition Measure_abs->Calc_inhibition Determine_IC50 Determine IC50 Value Calc_inhibition->Determine_IC50

Figure 3: Experimental workflow for the ABTS radical cation scavenging assay.

Potential Antimicrobial Properties of this compound

Similar to its antioxidant properties, the antimicrobial activity of isolated this compound has not been extensively documented. However, it is present in essential oils that exhibit broad-spectrum antimicrobial effects.[7][8][9][10]

General Antimicrobial Mechanisms of Monoterpenes

The antimicrobial action of monoterpenes is often attributed to their ability to interact with and disrupt the microbial cell membrane.[11][12][13] Key mechanisms include:

  • Membrane Disruption: Due to their lipophilic nature, monoterpenes can partition into the lipid bilayer of microbial cell membranes, increasing their fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately cell death.[12][13]

  • Inhibition of Cellular Respiration: Some monoterpenes can interfere with the electron transport chain and oxidative phosphorylation, thereby inhibiting cellular respiration and ATP synthesis.

  • Enzyme Inhibition: Monoterpenes may inhibit the activity of various microbial enzymes that are essential for metabolism and growth.

Experimental Protocols for Antimicrobial Activity Assessment

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound (this compound) in a 96-well microtiter plate containing broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no test compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed.[14][15]

dot

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate_wells Inoculate Wells with Microbial Suspension Inoculum->Inoculate_wells Dilutions Prepare Serial Dilutions of this compound in Plate Dilutions->Inoculate_wells Incubate_plate Incubate Plate (18-24 h) Inoculate_wells->Incubate_plate Observe_growth Observe for Visible Growth (Turbidity) Incubate_plate->Observe_growth Determine_MIC Determine MIC (Lowest concentration with no growth) Observe_growth->Determine_MIC

Figure 4: Experimental workflow for the broth microdilution (MIC) assay.

This method qualitatively assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disc impregnated with the test compound.[16][17][18]

Protocol:

  • Preparation of Agar Plates: Prepare agar plates (e.g., Mueller-Hinton agar for bacteria) and allow them to solidify.

  • Inoculation: Evenly spread a standardized microbial suspension over the entire surface of the agar plate to create a lawn.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the test compound (this compound) and place them on the surface of the inoculated agar.

  • Controls: Use a disc with the solvent as a negative control and a disc with a known antibiotic as a positive control.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: After incubation, measure the diameter of the clear zone of no growth around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[16][17][18]

dot

Zone_of_Inhibition_Workflow cluster_prep Plate Preparation cluster_application Disc Application cluster_analysis Incubation & Analysis Agar_plate Prepare Agar Plate Inoculate_plate Inoculate Plate with Microbial Lawn Agar_plate->Inoculate_plate Place_disc Place Disc on Inoculated Agar Inoculate_plate->Place_disc Impregnate_disc Impregnate Disc with this compound Impregnate_disc->Place_disc Incubate Incubate Plate Place_disc->Incubate Measure_zone Measure Diameter of Zone of Inhibition (mm) Incubate->Measure_zone Interpret Interpret Results Measure_zone->Interpret

Figure 5: Experimental workflow for the agar disc diffusion (Zone of Inhibition) assay.

Quantitative Data from Essential Oils Containing this compound

While specific data for this compound is unavailable, the following table summarizes the antimicrobial activity of an essential oil where this compound was identified as a minor component. It is important to note that the observed activity is likely due to the synergistic effects of all components.

Table 1: Antimicrobial Activity of an Essential Oil Blend Containing this compound [7][8]

Essential Oil BlendThis compound Content (%)Test OrganismMIC (µg/mL)
Pinus nigra & Thymus serpyllum0.1Enterococcus faecalisSynergistic Effect
Staphylococcus epidermidisSynergistic Effect

Note: The study demonstrated a synergistic antimicrobial effect of the essential oil blend, but did not isolate the activity of this compound.

Conclusion and Future Directions

This compound, as a bicyclic monoterpene, is theoretically expected to possess antioxidant and antimicrobial properties. However, a significant gap exists in the scientific literature regarding the specific biological activities of this compound in its pure form. The data available from essential oils containing this compound are suggestive but not conclusive of its individual contribution.

Future research should focus on isolating or synthesizing pure this compound and evaluating its antioxidant and antimicrobial efficacy using the standardized protocols outlined in this guide. Such studies would provide the much-needed quantitative data (IC50, MIC, zone of inhibition) and allow for a deeper understanding of its potential mechanisms of action and its viability as a novel therapeutic agent. This would be of great interest to researchers in natural product chemistry, pharmacology, and drug development.

References

Potential Therapeutic Applications of Tricyclene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates a potential ambiguity in the term "Tricyclene." The search results predominantly point to "Ortho Tri-Cyclen®" and "Tri-Cyclen® Lo," which are brand names for a combination oral contraceptive containing ethinyl estradiol and norgestimate. Information regarding "this compound" as a standalone monoterpene with therapeutic applications is scarce in the current scientific literature. This guide will primarily focus on the well-documented therapeutic applications of the combination product, which is likely the subject of interest.

Introduction

This compound is a tricyclic monoterpene found in various plant essential oils.[1] While there is emerging research into the biosynthesis of this compound in microorganisms for potential fuel and medicinal applications, there is a notable lack of preclinical or clinical data supporting its use as a standalone therapeutic agent in humans.[2]

Conversely, Ortho Tri-Cyclen® is a widely recognized combination oral contraceptive that has been extensively studied and approved for therapeutic use.[3][4] This guide provides a comprehensive overview of the established therapeutic applications, mechanism of action, and clinical data related to this combination product.

Therapeutic Indications

Ortho Tri-Cyclen® and its lower-dose formulation, Ortho Tri-Cyclen® Lo, are indicated for the following:

  • Oral Contraception: For the prevention of pregnancy in women who elect to use oral contraceptives as a method of contraception.[3][4][5]

  • Treatment of Moderate Acne Vulgaris: For females at least 15 years of age who have no known contraindications to oral contraceptive therapy, have achieved menarche, and desire an oral contraceptive for birth control.[3][4]

Mechanism of Action

The therapeutic effects of Ortho Tri-Cyclen® are primarily attributed to the synergistic actions of its two components: ethinyl estradiol (a synthetic estrogen) and norgestimate (a synthetic progestin).

Contraceptive Action

The primary mechanism of action for contraception is the suppression of ovulation.[5][6][7] This is achieved through the negative feedback inhibition of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland.

Other mechanisms that contribute to its contraceptive efficacy include:

  • Thickening of the cervical mucus: This impedes sperm penetration into the uterus.[5][6][7]

  • Alteration of the endometrium: These changes reduce the likelihood of implantation of a fertilized egg.[5][6][7]

Contraceptive Mechanism of Action cluster_CNS Central Nervous System cluster_Hormones Hormones cluster_Reproductive_System Reproductive System Hypothalamus Hypothalamus Pituitary Gland Pituitary Gland Hypothalamus->Pituitary Gland GnRH Ovary Ovary Pituitary Gland->Ovary FSH & LH Ortho Tri-Cyclen Ortho Tri-Cyclen Ortho Tri-Cyclen->Hypothalamus (-) Negative Feedback Ortho Tri-Cyclen->Pituitary Gland (-) Negative Feedback Cervix Cervix Ortho Tri-Cyclen->Cervix (+) Endometrium Endometrium Ortho Tri-Cyclen->Endometrium (+) GnRH GnRH FSH_LH FSH & LH Ovulation Ovulation Ovary->Ovulation Cervical Mucus Thickening Cervical Mucus Thickening Cervix->Cervical Mucus Thickening Endometrial Changes Endometrial Changes Endometrium->Endometrial Changes Pregnancy Pregnancy Ovulation->Pregnancy Cervical Mucus Thickening->Pregnancy Inhibits Endometrial Changes->Pregnancy Inhibits

Contraceptive Mechanism of Ortho Tri-Cyclen®.
Action in Acne Vulgaris

Acne is an androgen-dependent condition. The combination of ethinyl estradiol and norgestimate in Ortho Tri-Cyclen® helps to:

  • Increase Sex Hormone-Binding Globulin (SHBG): Ethinyl estradiol stimulates the liver to produce more SHBG.[3]

  • Decrease Free Testosterone: SHBG binds to testosterone, thereby reducing the amount of free, biologically active testosterone in circulation.[3] This leads to a reduction in sebum production, a key factor in the pathogenesis of acne.

Acne Treatment Mechanism cluster_Hormonal_Action Hormonal Action cluster_Skin Skin Ortho Tri-Cyclen Ortho Tri-Cyclen Liver Liver Ortho Tri-Cyclen->Liver Stimulates SHBG Sex Hormone-Binding Globulin Liver->SHBG Increases Production Free Testosterone Free Testosterone SHBG->Free Testosterone Binds to Sebaceous Gland Sebaceous Gland Free Testosterone->Sebaceous Gland Stimulates Acne Vulgaris Acne Vulgaris Free Testosterone->Acne Vulgaris Reduced stimulation leads to improvement Sebum Production Sebum Production Sebaceous Gland->Sebum Production Sebum Production->Acne Vulgaris

Mechanism of Ortho Tri-Cyclen® in Acne.

Clinical Efficacy Data

The efficacy of Ortho Tri-Cyclen® has been evaluated in numerous clinical trials.

Contraception

The Pearl Index is a common measure of contraceptive effectiveness, representing the number of unintended pregnancies per 100 woman-years of use.

ProductPearl Index (Typical Use)Reference
Ortho Tri-Cyclen®1.11 - 1.21[8][9]
Ortho Tri-Cyclen® Lo1.8 - 2.36[10][11]
Acne Vulgaris

In two multicenter, double-blind, placebo-controlled clinical trials, Ortho Tri-Cyclen® demonstrated a statistically significant improvement in all primary efficacy measures for the treatment of moderate acne.[8]

Efficacy MeasureOrtho Tri-Cyclen®Placebo
Inflammatory Lesion CountStatistically significant reductionLess reduction
Total Lesion CountStatistically significant reductionLess reduction
Investigator's Global AssessmentStatistically significant improvementLess improvement

Experimental Protocols

Detailed experimental protocols for the pivotal clinical trials of Ortho Tri-Cyclen® are proprietary to the manufacturer. However, the general methodology for assessing the efficacy of oral contraceptives in clinical trials is standardized.

Contraceptive Efficacy Trial Workflow

Contraceptive Efficacy Trial Workflow Screening Screening Enrollment Enrollment Screening->Enrollment Baseline Assessment Baseline Assessment Enrollment->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Arm Ortho Tri-Cyclen® Randomization->Treatment Arm Control Arm Active Comparator or Placebo Randomization->Control Arm Follow-up Visits Follow-up Visits Treatment Arm->Follow-up Visits Control Arm->Follow-up Visits Data Collection Pregnancy Tests Adverse Events Cycle Control Follow-up Visits->Data Collection End of Study End of Study Follow-up Visits->End of Study Completion Data Collection->Follow-up Visits Data Analysis Pearl Index Calculation End of Study->Data Analysis

General Workflow for Contraceptive Clinical Trials.

Pharmacokinetics

ParameterNorgestimate (NGM) Metabolites (Norelgestromin & Norgestrel)Ethinyl Estradiol (EE)Reference
Absorption Rapidly absorbed and metabolized.Rapidly absorbed.[5][6]
Time to Peak Concentration ~2 hours~2 hours[5][6]
Metabolism Extensive first-pass metabolism to active metabolites.Extensively metabolized.[5][9]
Elimination Half-life Varies for metabolites (17-deacetyl norgestimate: ~6-14 hours).~6-14 hours.[9]
Excretion Renal and fecal pathways.Renal and fecal pathways.[9]

Safety Profile

The use of Ortho Tri-Cyclen® is associated with a range of potential adverse effects, similar to other combination oral contraceptives.

Common Adverse Reactions (≥1%):

  • Headache

  • Metrorrhagia (irregular bleeding)

  • Nausea/vomiting

  • Breast pain/tenderness

  • Mood disorders

  • Weight gain

Serious Adverse Reactions:

  • Thromboembolic disorders (e.g., deep vein thrombosis, pulmonary embolism)

  • Myocardial infarction

  • Stroke

  • Hypertension

  • Liver neoplasia

A comprehensive list of contraindications and warnings is available in the prescribing information.[3][5]

Conclusion

While "this compound" as a monoterpene does not have established therapeutic applications based on current literature, the brand name "Ortho Tri-Cyclen®" refers to a well-established combination oral contraceptive with proven efficacy in pregnancy prevention and the treatment of moderate acne vulgaris. Its mechanism of action is multifactorial, involving the suppression of ovulation, changes in cervical mucus and the endometrium, and modulation of androgen levels. The clinical data supporting its use are robust, though it is associated with potential risks and side effects that require careful consideration by healthcare professionals and patients. Future research may elucidate potential therapeutic roles for the monoterpene this compound, but for now, the therapeutic landscape is dominated by the combination hormonal product.

References

Spectroscopic Profile of Tricyclene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tricyclene, a tricyclic monoterpene. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1.15s-CH
1.01s-CH
0.94s-CH₃
0.86s-CH₃
0.83s-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmAssignment
41.5C
34.0CH₂
32.7CH
26.5CH₂
23.9C
13.9CH
12.0CH₃
11.2CH₃
10.8CH₃

Table 3: Infrared (IR) Spectroscopy Peak Table for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretch (alkane)
1470-1450MediumC-H bend (alkane)
1370-1350MediumC-H rock (alkane)
~800Medium-WeakC-H out-of-plane bend

Table 4: Mass Spectrometry (MS) Fragmentation Pattern for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Possible Fragment
13615[M]⁺ (Molecular Ion)
12130[M-CH₃]⁺
93100[C₇H₉]⁺
9155[C₇H₇]⁺
7935[C₆H₇]⁺
7725[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are tailored for a solid, volatile compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. ¹H and ¹³C NMR Sample Preparation

  • Weigh approximately 5-10 mg of solid this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Gently agitate the vial to ensure complete dissolution of the solid.

  • Using a Pasteur pipette with a cotton plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

1.2. ¹H NMR Data Acquisition

  • Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate all signals and determine the chemical shifts, multiplicities, and coupling constants.

1.3. ¹³C NMR Data Acquisition

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Typical parameters include:

    • Pulse angle: 30°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 1024 or more, depending on the sample concentration.

  • Process the FID with a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

  • Place a small amount of solid this compound directly onto the center of the ATR crystal.

  • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

2.2. Data Acquisition

  • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Acquire the sample spectrum. Typical parameters include:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Process the spectrum by performing a baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

3.1. Sample Introduction and Ionization (Electron Ionization - EI)

  • Introduce a small amount of solid this compound into a capillary tube or onto a direct insertion probe.

  • Insert the probe into the mass spectrometer's ion source.

  • Volatilize the sample by heating the probe.

  • Ionize the gaseous this compound molecules using a standard electron ionization energy of 70 eV.

3.2. Data Acquisition

  • Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of approximately 40-200 amu.

  • The mass analyzer (e.g., quadrupole or time-of-flight) separates the resulting ions based on their m/z ratio.

  • The detector records the abundance of each ion.

  • Identify the molecular ion peak and the major fragment ions. Determine their relative intensities with respect to the base peak (100%).

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Analysis cluster_results Results Sample Solid this compound Sample Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution ATR_Sample Sample on ATR Crystal Sample->ATR_Sample MS_Probe Sample on MS Probe Sample->MS_Probe Filtration Filtration Dissolution->Filtration NMR_Sample NMR Sample in Tube Filtration->NMR_Sample NMR_Spec NMR Spectrometer (¹H and ¹³C) NMR_Sample->NMR_Spec FTIR_Spec FT-IR Spectrometer ATR_Sample->FTIR_Spec MS_Spec Mass Spectrometer MS_Probe->MS_Spec NMR_Data NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Spec->NMR_Data FTIR_Data FT-IR Data Processing (Baseline Correction, Peak Picking) FTIR_Spec->FTIR_Data MS_Data MS Data Processing (Peak Identification, Fragmentation Analysis) MS_Spec->MS_Data NMR_Results Chemical Shifts, Coupling Constants, Structure Confirmation NMR_Data->NMR_Results FTIR_Results Functional Group Identification FTIR_Data->FTIR_Results MS_Results Molecular Weight and Fragmentation Pattern MS_Data->MS_Results Final_Report Comprehensive Spectroscopic Profile NMR_Results->Final_Report FTIR_Results->Final_Report MS_Results->Final_Report

Caption: Workflow for Spectroscopic Analysis of this compound.

The Biological Activity of Tricyclene-Containing Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclene, a tricyclic monoterpene found in a variety of plant essential oils, is a molecule of growing interest within the scientific community. While often present as a minor constituent, certain essential oils feature this compound as a more prominent component. This technical guide provides a comprehensive overview of the reported biological activities of essential oils containing this compound, with a focus on their antimicrobial, anti-inflammatory, antioxidant, cytotoxic, and insecticidal properties. This document summarizes available quantitative data, details relevant experimental methodologies, and presents visual representations of experimental workflows and relevant biological pathways to facilitate further research and development in this area. It is important to note that while the bioactivities of the composite essential oils are discussed, data specifically elucidating the independent biological effects of isolated this compound are limited.

Introduction

Essential oils, complex mixtures of volatile organic compounds, have been utilized for centuries in traditional medicine for their therapeutic properties. Modern scientific investigation has sought to elucidate the specific bioactive constituents responsible for these effects. This compound (1,7,7-trimethyltricyclo[2.2.1.0²,⁶]heptane) is a monoterpene that has been identified in numerous essential oils, including those from coniferous trees like Pinus and Juniperus species. While often found in smaller quantities, some plant chemotypes, such as a specific variety of Salvia aegyptiaca, have been shown to contain significant levels of this compound. The biological activities of these essential oils are diverse and are thought to arise from the synergistic or individual actions of their components. This guide aims to collate and present the existing scientific literature on the biological activities of essential oils in which this compound is a known constituent.

Chemical Profile of this compound-Containing Essential Oils

The composition of essential oils can vary significantly based on the plant species, geographical location, harvesting time, and extraction method. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used to identify and quantify the individual components of essential oils.

Table 1: Percentage of this compound in Selected Essential Oils

Plant SpeciesPlant PartPercentage of this compound (%)Key Co-constituents (%)Reference
Salvia aegyptiaca (Algerian chemotype)Aerial parts22.9Limonene (17.5), β-Pinene (7.4)[1]
Juniperus formosanaLeavesNot specified, but presentα-Pinene (21.66), 4-Terpineol (11.25), Limonene (11.00)[2]
Achillea aleppica subsp. aleppicaAerial partsNot specified, but present1,8-Cineole (26.1)[3]
Pinus nigraNot specified0.1α-Pinene (73.8)[4]

Biological Activities and Quantitative Data

The biological activities of essential oils are typically evaluated through a variety of in vitro and in vivo assays. While the following data pertains to the essential oils as a whole, it provides a basis for understanding the potential therapeutic applications of this compound-containing botanicals.

Antimicrobial Activity

The antimicrobial efficacy of essential oils is often determined by their minimum inhibitory concentration (MIC), the lowest concentration of the oil that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of this compound-Containing Essential Oils

Essential OilMicroorganismMIC (µg/mL)Reference
Pinus nigraBacillus cereus250[4]
Pinus nigraBacillus subtilis1000[4]
Pinus nigraEnterococcus faecalis1000[4]
Thymus serpyllum (contains 0.1% this compound)Bacillus cereus1000[4]
Thymus serpyllum (contains 0.1% this compound)Bacillus subtilis1000[4]
Thymus serpyllum (contains 0.1% this compound)Enterococcus faecalis1000[4]
Anti-inflammatory Activity

The anti-inflammatory properties of essential oils can be assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO).

Table 3: Anti-inflammatory Activity of this compound-Containing Essential Oils

Essential Oil/CompoundAssayCell LineIC50 (µg/mL)Reference
Suaeda aegyptiaca (Hydro-distilled)COX-1 Inhibition-5.50[5]
Suaeda aegyptiaca (Hydro-distilled)COX-2 Inhibition-2.59[5]

Note: Specific data on the anti-inflammatory activity of isolated this compound is lacking. Studies on "tricyclic" compounds in the context of inflammation often refer to unrelated pharmaceutical drugs like tricyclic antidepressants.

Antioxidant Activity

The antioxidant capacity of essential oils is commonly measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 4: Antioxidant Activity of this compound-Containing Essential Oils

Essential OilAssayIC50 (mg/mL)Reference
Suaeda aegyptiaca (Hydro-distilled)DPPH Radical Scavenging0.358[5]

Note: While some sources suggest that this compound is a constituent of essential oils with antioxidant properties, quantitative data for the antioxidant activity of pure this compound is not available in the reviewed literature.

Cytotoxic Activity

The cytotoxic effects of essential oils against cancer cell lines are evaluated by determining the concentration that inhibits 50% of cell growth (IC50).

Table 5: Cytotoxic Activity of this compound-Containing Essential Oils and Related Compounds

Essential Oil/CompoundCell LineIC50 (µg/mL)Reference
Suaeda aegyptiaca (Cold n-hexane extract)Caco-2 (colorectal carcinoma)8.11[5]
Suaeda aegyptiaca (Cold n-hexane extract)HCT-116 (colorectal carcinoma)11.18[5]
Suaeda aegyptiaca (Hot n-hexane extract)Caco-2 (colorectal carcinoma)12.42[5]
Copaene (a tricyclic sesquiterpene)Human Lymphocytes>100 (non-cytotoxic at lower concentrations)[6]
Insecticidal Activity

The insecticidal properties of essential oils are often assessed by determining the lethal dose (LD50) or lethal concentration (LC50) required to kill 50% of a test insect population.

Table 6: Insecticidal Activity of this compound-Containing Essential Oils

Essential OilInsect SpeciesLD50Reference
Juniperus formosanaTribolium castaneum (adults)29.14 µ g/adult [7]
Juniperus formosanaLiposcelis bostrychophila (adults)81.50 µg/cm²[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of biological activities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis
  • Principle: This technique separates volatile compounds based on their boiling points and polarity, followed by detection and identification based on their mass-to-charge ratio.

  • Sample Preparation: Essential oils are typically diluted in a suitable solvent (e.g., hexane or ethanol) before injection.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS) is coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Injector temperature: 250°C

    • Oven temperature program: Initial temperature of 60°C, ramped to 240°C at a rate of 3°C/min.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass scan range: 40-500 amu.

  • Component Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and databases (e.g., NIST, Wiley).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Procedure:

    • Prepare serial twofold dilutions of the essential oil in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. An emulsifying agent like Tween 80 may be used to solubilize the oil.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism without essential oil) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the essential oil at which no visible growth is observed.

DPPH Radical Scavenging Assay for Antioxidant Activity
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare various concentrations of the essential oil in a suitable solvent (e.g., methanol or ethanol).

    • Add a fixed volume of a methanolic solution of DPPH to each concentration of the essential oil.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Griess Assay for Nitric Oxide (NO) Inhibition (Anti-inflammatory Activity)
  • Principle: This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in a sample. It is often used to assess the anti-inflammatory activity of compounds in cell culture models, such as lipopolysaccharide (LPS)-stimulated macrophages.

  • Procedure:

    • Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the essential oil for a specified time.

    • Stimulate the cells with an inflammatory agent like LPS to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at approximately 540 nm. The amount of nitrite is determined from a standard curve prepared with sodium nitrite.

    • Calculate the percentage of NO inhibition and the IC50 value.

MTT Assay for Cytotoxicity
  • Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the essential oil for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the colored solution at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

Visualizations: Workflows and Pathways

Experimental Workflow for Bioactivity Screening of Essential Oils

experimental_workflow plant_material Plant Material extraction Essential Oil Extraction (e.g., Hydrodistillation) plant_material->extraction gcms Chemical Characterization (GC-MS) extraction->gcms bioassays Biological Activity Screening extraction->bioassays data_analysis Data Analysis and IC50/LD50 Determination gcms->data_analysis antimicrobial Antimicrobial Assays (MIC, MBC) bioassays->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) bioassays->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) bioassays->anti_inflammatory cytotoxicity Cytotoxicity Assays (MTT, XTT) bioassays->cytotoxicity insecticidal Insecticidal Assays (Contact, Fumigant) bioassays->insecticidal antimicrobial->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis cytotoxicity->data_analysis insecticidal->data_analysis report Report and Interpretation data_analysis->report inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex MyD88->IKK NFkB_Ikb NF-κB/IκB Complex IKK->NFkB_Ikb phosphorylates IκB NFkB NF-κB (active) NFkB_Ikb->NFkB releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to nucleus MAPK->NFkB_nuc activates transcription factors Gene_expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_expression->Cytokines iNOS iNOS Gene_expression->iNOS COX2 COX-2 Gene_expression->COX2 NO Nitric Oxide (NO) iNOS->NO

References

Methodological & Application

Application Note: Quantitative Analysis of Tricyclene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclene (1,7,7-trimethyltricyclo[2.2.1.0²⁶]heptane) is a tricyclic monoterpene found in various plant essential oils.[1][2] Its unique chemical structure and potential biological activities make it a compound of interest in pharmaceutical research and natural product chemistry. Accurate and reliable quantification of this compound is crucial for quality control of essential oils, pharmacological studies, and process optimization in synthetic biology applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[3][4]

This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS. It covers sample preparation, instrument parameters, and data analysis, and includes a summary of quantitative data and a visualization of the biosynthetic pathway of this compound.

Data Presentation

Quantitative Data Summary

For accurate quantification, a calibration curve should be generated using a certified this compound standard. The following table summarizes the key parameters for the quantitative analysis.

ParameterValueReference
Chemical NameThis compound[2]
IUPAC Name1,7,7-trimethyltricyclo[2.2.1.0²⁶]heptane[2]
Molecular FormulaC₁₀H₁₆[2]
Molecular Weight136.23 g/mol
CAS Number508-32-7[2]
Quantitation Ion (m/z)93[1]
Qualifier Ions (m/z)79, 121, 136 (Molecular Ion)[1]

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the matrix containing this compound. For essential oils or liquid samples, a simple dilution is often sufficient. For solid samples, such as plant material, an extraction step is required.

Materials:

  • Hexane or Ethanol (GC grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • GC vials with inserts

Protocol for Liquid Samples (e.g., Essential Oils):

  • Accurately weigh a known amount of the essential oil.

  • Dilute the sample with hexane or ethanol to a concentration within the calibration range (e.g., 1:100 v/v).[5][6]

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • If any particulate matter is present, centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter into a GC vial.

Protocol for Solid Samples (e.g., Plant Material):

  • Homogenize a known weight of the plant material.

  • Perform solvent extraction using a suitable method such as sonication or Soxhlet extraction with a non-polar solvent like hexane.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Re-dissolve the extract in a known volume of hexane.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

GC-MS Analysis

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)[3][4]
Injection Volume1 µL
Injector Temperature250 °C
Split Ratio50:1 (can be adjusted based on concentration)
Oven Temperature ProgramInitial temperature 60°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min[3]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Rangem/z 40-400
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification
Quantitative Analysis
  • Calibration Curve: Prepare a series of this compound standards of known concentrations in hexane. Inject each standard into the GC-MS system and record the peak area of the quantitation ion (m/z 93). Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared samples into the GC-MS system.

  • Quantification: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of this compound in the sample.

Mass Spectral Fragmentation of this compound

The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 136. The fragmentation pattern is typical for a cyclic alkane, with the base peak often resulting from the loss of a methyl group or other stable fragments. The major fragment ions for this compound are observed at m/z 121, 93, and 79.[1] The ion at m/z 93 is often the most abundant and is therefore suitable for quantification in SIM mode.

Mandatory Visualization

Biosynthetic Pathway of this compound in E. coli

The following diagram illustrates the heterologous biosynthesis of this compound in E. coli, starting from acetyl-CoA and proceeding through the mevalonate (MVA) pathway.[1]

Tricyclene_Biosynthesis Acetyl-CoA Acetyl-CoA This compound This compound MVA Pathway MVA Pathway IPP_DMAPP IPP & DMAPP MVA Pathway->IPP_DMAPP Produces Geranyl Diphosphate Geranyl Diphosphate IPP_DMAPP->Geranyl Diphosphate GPPS Geranyl Diphosphate->this compound This compound Synthase (TS) GCMS_Workflow Sample Sample Data_Analysis Data_Analysis Quantification Quantification Data_Analysis->Quantification Calibration Curve Identification Identification Data_Analysis->Identification Library Match Sample_Preparation Sample_Preparation GC_MS_Analysis GC_MS_Analysis Sample_Preparation->GC_MS_Analysis Injection Data_Acquisition Data_Acquisition GC_MS_Analysis->Data_Acquisition Separation & Ionization Data_Acquisition->Data_Analysis Chromatogram & Spectrum

References

Application Note: Quantification of Tricyclene in Essential Oil Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of tricyclene in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a tricyclic monoterpene, is a constituent of various essential oils and its accurate quantification is crucial for quality control, research, and the development of new therapeutic agents. This document outlines the complete workflow, from sample preparation and instrument setup to data analysis using an external standard calibration method. Additionally, it includes a summary of reported this compound concentrations in several common essential oils and a discussion on method validation.

Introduction

This compound is a natural bicyclic monoterpene found in a variety of plants, including conifers and various herbs[1]. Its presence and concentration in essential oils can vary significantly depending on the plant species, geographical origin, and distillation process. Accurate quantification of this compound is essential for the standardization of essential oils, ensuring their quality and efficacy in pharmaceutical and aromatherapy applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it the ideal method for the analysis of complex mixtures like essential oils[2]. This application note presents a validated GC-MS method for the reliable quantification of this compound.

Experimental Workflow

The overall workflow for the quantification of this compound in essential oil samples is depicted in the following diagram.

workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification sample_prep Essential Oil Sample Dilution injection Inject Sample/Standard sample_prep->injection std_prep This compound Standard Stock Solution cal_prep Calibration Standards (Serial Dilution) std_prep->cal_prep cal_prep->injection gc_sep GC Separation injection->gc_sep ms_detect MS Detection (SCAN/SIM) gc_sep->ms_detect peak_integration Peak Integration ms_detect->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve quantification Calculate this compound Concentration peak_integration->quantification cal_curve->quantification

Figure 1: Experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • Hexane (or other suitable solvent like methanol or ethanol), HPLC grade

  • Essential oil samples

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes and tips

  • GC vials with inserts

Standard Preparation

3.2.1. This compound Stock Standard Solution (e.g., 1000 µg/mL)

  • Accurately weigh approximately 10 mg of pure this compound standard.

  • Quantitatively transfer the standard to a 10 mL volumetric flask.

  • Dissolve and bring to volume with hexane. This will be your stock solution.

3.2.2. Calibration Standards

Prepare a series of calibration standards by serially diluting the stock solution with hexane. A typical concentration range for monoterpenes is 0.1 to 50 µg/mL. The exact range should be chosen based on the expected concentration of this compound in the samples.

Table 1: Example Calibration Standard Preparation

Calibration LevelConcentration (µg/mL)Volume of Stock (µL)Final Volume (mL)
10.110 (of 10 µg/mL intermediate)1
20.550 (of 10 µg/mL intermediate)1
31.01010
45.05010
510.010010
625.025010
750.050010
Sample Preparation
  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Dissolve and bring to volume with hexane. This represents a 1:100 dilution. Further dilutions may be necessary depending on the this compound concentration.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of monoterpenes in essential oils. These may need to be optimized for your specific instrument and column.

Table 2: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection Volume1 µL
Injector Temperature250 °C
Split Ratio50:1 (can be adjusted based on concentration)
Oven Temperature ProgramInitial 60 °C, hold for 2 min, ramp at 3 °C/min to 240 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Scan ModeFull Scan (m/z 40-350) for initial identification
SIM Mode (for quantification)See Table 3
This compound Identification and Quantification

This compound is identified by its retention time and mass spectrum. The NIST mass spectrum of this compound shows characteristic fragment ions that can be used for selective ion monitoring (SIM) for enhanced sensitivity and selectivity during quantification.

Table 3: Selected Ions for SIM Analysis of this compound

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound9379121

Note: These ions should be confirmed by analyzing a pure standard of this compound on your instrument.

fragmentation This compound This compound (M+ = 136 m/z) frag1 m/z 121 [M-CH3]+ This compound->frag1 frag2 m/z 93 (Base Peak) This compound->frag2 frag3 m/z 79 This compound->frag3

Figure 2: Simplified fragmentation of this compound.

Data Analysis and Results

Calibration Curve
  • Inject the series of calibration standards into the GC-MS system.

  • Integrate the peak area of the quantifier ion (m/z 93) for this compound in each standard.

  • Plot the peak area versus the corresponding concentration of each standard.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good linearity is indicated by an R² value ≥ 0.995.

Quantification of this compound in Samples
  • Inject the prepared essential oil samples.

  • Integrate the peak area of the quantifier ion for this compound.

  • Calculate the concentration of this compound in the injected sample using the calibration curve equation.

  • Account for the dilution factor to determine the final concentration of this compound in the original essential oil sample.

Reported Concentrations of this compound in Essential Oils

The concentration of this compound can vary significantly. The following table summarizes some reported values in the literature.

Table 4: Reported Concentrations of this compound in Various Essential Oils

Essential OilPlant SpeciesThis compound Concentration (%)Reference
Salvia aegyptiacaSalvia aegyptiaca L.22.9[3]
JuniperJuniperus communisTraces[4]
Scots PinePinus sylvestris L.0.1 - 0.4[5]
RosemaryRosmarinus officinalis0.38[6]
Pinus nigraPinus nigra0.1[7]
Thymus mastchinaThymus mastichinaTraces[8]

Method Validation

To ensure the reliability of the quantitative results, the analytical method should be validated according to ICH or other relevant guidelines. Key validation parameters include:

  • Linearity: Assessed by the R² value of the calibration curve.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Accuracy: Determined by recovery studies using spiked samples.

  • Precision: Assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision) and expressed as the relative standard deviation (RSD).

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

validation Validation Method Validation Linearity Linearity (R² ≥ 0.995) Validation->Linearity Accuracy Accuracy (Recovery %) Validation->Accuracy Precision Precision (RSD %) Validation->Precision Specificity Specificity Validation->Specificity LOD_LOQ LOD & LOQ Validation->LOD_LOQ

Figure 3: Key parameters for method validation.

Conclusion

The GC-MS method described in this application note provides a reliable and robust approach for the quantification of this compound in essential oil samples. By following the detailed protocols for sample and standard preparation, instrument setup, and data analysis, researchers can obtain accurate and reproducible results. This method is suitable for quality control of essential oils, phytochemical research, and the development of new natural product-based pharmaceuticals.

References

Application Notes and Protocols for the Heterologous Biosynthesis of Tricyclene in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricyclene is a tricyclic monoterpene found in various plant essential oils, with potential applications in the medicinal and biofuel sectors. Traditional extraction from plants is often inefficient and unsustainable. Heterologous biosynthesis in microbial hosts like Escherichia coli offers a promising alternative for the scalable and cost-effective production of this compound. This document provides detailed application notes and protocols for the heterologous biosynthesis of this compound in E. coli, based on the successful engineering of a synthetic metabolic pathway.

The strategy involves the introduction of a heterologous mevalonate (MVA) pathway to supply the precursor molecules isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted to geranyl pyrophosphate (GPP) by geranyl diphosphate synthase (GPPS), and finally cyclized to this compound by a this compound synthase (TS). Key to achieving high titers is the optimization of the expression of the rate-limiting enzyme, this compound synthase, through gene copy number variation and protein engineering.

Data Presentation

Table 1: Effect of this compound Synthase Gene Copy Number and Culture Temperature on this compound Titer
This compound Synthase (TS) Gene CopiesInduction Temperature (°C)This compound Titer (mg/L)
125Not Detected
1300.060
137Not Detected
2300.103

Data summarized from a study by Zhao et al. (2024).[1]

Table 2: Impact of N-terminal Truncation of this compound Synthase on Product Titer
This compound Synthase VariantThis compound Titer (mg/L)Major Byproducts and Titers (mg/L)
Wild-Type (Full-Length)0.060Not specified
N-terminally Truncated (44 amino acids removed)47.671α-pinene, β-pinene, sabinene, camphene, limonene

Data summarized from a study by Zhao et al. (2024), which demonstrated a 794.5-fold improvement in this compound titer upon truncation of the TS from Nicotiana sylvestris.[1]

Experimental Protocols

Construction of the this compound Biosynthetic Pathway

This protocol describes the assembly of the necessary genetic components for this compound production in E. coli. The system utilizes two plasmids: one carrying the heterologous MVA pathway and another for the expression of GPPS and TS.

1.1. Gene Selection and Synthesis:

  • Mevalonate (MVA) Pathway: A plasmid containing the seven genes of the MVA pathway is required. An example of such a plasmid is pAC-6409mva.[1] These genes are typically derived from Saccharomyces cerevisiae.

  • Geranyl Diphosphate Synthase (GPPS): The GPPS gene from Abies grandis is used.[1][2]

  • This compound Synthase (TS): The TS gene (XP_009791411) from Nicotiana sylvestris is utilized.[1]

  • Codon Optimization: All plant-derived genes (GPPS and TS) should be codon-optimized for expression in E. coli.

1.2. Vector Construction:

  • GPPS and TS Expression Vector:

    • The Abies grandis GPPS (agGPPS) and the Nicotiana sylvestris TS genes are assembled into a single operon.

    • This operon is then cloned into a suitable expression vector, such as pET21 or a similar plasmid like the referenced 3933-agGPPS backbone, under the control of an inducible promoter (e.g., T7 or trc).[1] The cloning can be performed using standard restriction enzyme digestion and ligation or a seamless cloning method like the ClonExpress II One-Step Cloning Kit.

  • N-terminal Truncation of TS:

    • To create the high-producing truncated version of the TS, the first 44 amino acids are removed from the N-terminus of the Nicotiana sylvestris TS gene using PCR-based methods.

    • The truncated TS gene is then cloned into the expression vector in place of the full-length version.

1.3. Transformation:

  • E. coli DH5α is used for plasmid construction and propagation.

  • For this compound production, the two plasmids (the MVA pathway plasmid and the GPPS-TS expression plasmid) are co-transformed into an expression strain of E. coli, such as BL21(DE3).

Shake-Flask Fermentation for this compound Production

This protocol outlines the cultivation of the engineered E. coli for the production of this compound.

2.1. Media and Reagents:

  • Luria-Bertani (LB) medium for pre-cultures.

  • Terrific Broth (TB) medium for the main culture.

  • Appropriate antibiotics for plasmid maintenance.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Dodecane for use as an organic overlay to capture the volatile this compound.

2.2. Cultivation Protocol:

  • Inoculate a single colony of the engineered E. coli into 5 mL of LB medium with the appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 220 rpm.

  • Inoculate 50 mL of TB medium in a 250 mL shake flask with the overnight pre-culture to an initial OD600 of 0.1.

  • Incubate at 37°C with shaking at 220 rpm until the OD600 reaches 0.6-0.8.

  • Induce the culture by adding IPTG to a final concentration of 0.2 mM.

  • Simultaneously, add 10% (v/v) dodecane to the culture as an organic overlay.

  • Reduce the temperature to 30°C and continue incubation for 48-72 hours with shaking at 220 rpm.[1]

Extraction and Quantification of this compound by GC-MS

This protocol details the extraction of this compound from the culture and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. Sample Preparation:

  • After fermentation, centrifuge the culture to separate the dodecane layer, the aqueous phase, and the cell pellet.

  • Carefully collect the dodecane layer, which contains the extracted this compound.

  • Add an internal standard (e.g., n-dodecane) to the dodecane sample for quantification.

  • Dehydrate the sample with anhydrous sodium sulfate.

3.2. GC-MS Analysis:

  • Instrument: Agilent 7890A GC coupled with a 5975C MS detector (or a similar system).

  • Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp to 130°C at a rate of 10°C/min.

    • Ramp to 290°C at a rate of 30°C/min and hold for 10 minutes.

  • MS Detector:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan mode (m/z 40-550).

  • Identification and Quantification:

    • This compound is identified by comparing its retention time and mass spectrum with an authentic standard.

    • Quantification is performed by creating a standard curve of known concentrations of the this compound standard against the internal standard.

Visualizations

Tricyclene_Biosynthesis_Pathway cluster_host E. coli Host Metabolism cluster_mva Heterologous Mevalonate (MVA) Pathway cluster_this compound This compound Synthesis Module Acetyl-CoA Acetyl-CoA MVA_Pathway 7 Enzymes from S. cerevisiae Acetyl-CoA->MVA_Pathway IPP IPP MVA_Pathway->IPP DMAPP DMAPP MVA_Pathway->DMAPP GPPS GPPS (A. grandis) IPP->GPPS DMAPP->GPPS GPP GPP GPPS->GPP TS This compound Synthase (N. sylvestris) This compound This compound TS->this compound GPP->TS

Caption: Heterologous biosynthesis pathway for this compound production in E. coli.

Experimental_Workflow cluster_construction Pathway Construction cluster_production This compound Production cluster_analysis Analysis A Gene Synthesis & Codon Optimization (GPPS, TS) B Vector Assembly (pAC-MVA + pET-GPPS-TS) A->B C E. coli Transformation (BL21(DE3)) B->C D Pre-culture (LB Medium) C->D E Shake-Flask Fermentation (TB Medium) D->E F Induction (IPTG) & Organic Overlay (Dodecane) E->F G Extraction of Dodecane Layer F->G H GC-MS Analysis G->H I Quantification H->I

Caption: Experimental workflow for this compound biosynthesis in E. coli.

References

Metabolic Engineering of the MVA Pathway for Enhanced Tricyclene Production in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of Escherichia coli to produce the tricyclic monoterpene, tricyclene, through the heterologous expression of the mevalonate (MVA) pathway. This compound is a valuable compound with potential applications in the pharmaceutical and biofuel industries. This document outlines the biosynthetic pathway, genetic engineering strategies, experimental protocols, and analytical methods for the successful production and quantification of this compound.

Introduction

This compound is a bridged tricyclic monoterpene naturally found in various plant essential oils. Its unique chemical structure makes it a promising precursor for the synthesis of high-value chemicals and a potential biofuel candidate. Traditional methods for obtaining this compound, such as extraction from plants and chemical synthesis, are often inefficient and environmentally unfriendly.[1] Metabolic engineering of microbial hosts like Escherichia coli offers a sustainable and scalable alternative for this compound production.[1][2][3]

This guide focuses on the engineering of the mevalonate (MVA) pathway in E. coli to provide the necessary precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), for terpenoid biosynthesis.[2][3][4][5] By introducing a geranyl diphosphate synthase (GPPS) and a this compound synthase (TS), the carbon flux from the MVA pathway can be directed towards the synthesis of this compound.[1] A key challenge in the heterologous expression of plant-derived terpene synthases in E. coli is often low protein solubility and activity.[4] This document addresses this issue by detailing a crucial N-terminal truncation strategy for the this compound synthase, which has been shown to dramatically increase this compound titers.[4]

Data Presentation

Table 1: this compound Production in Engineered E. coli Strains
Strain ConfigurationCultivation ConditionsThis compound Titer (mg/L)Key ByproductsReference
MVA pathway + A. grandis GPPS + N. sylvestris TS (wild-type)Shake-flask, 30°C0.060Camphene, β-Pinene, Limonene[4]
MVA pathway + A. grandis GPPS + N. sylvestris TS (wild-type, increased copy number)Shake-flask, 30°C0.103Camphene, β-Pinene, Limonene[4]
MVA pathway + A. grandis GPPS + N. sylvestris TS (N-terminal 44 amino acid truncation)Shake-flask, 30°C47.671β-Pinene, Limonene[4]
Table 2: Effect of Cultivation Temperature on this compound Production
Strain ConfigurationInduction Temperature (°C)This compound Titer (mg/L)Reference
MVA pathway + A. grandis GPPS + N. sylvestris TS (wild-type)250.060[4]
MVA pathway + A. grandis GPPS + N. sylvestris TS (wild-type)300.060[4]
MVA pathway + A. grandis GPPS + N. sylvestris TS (wild-type)37Not detectable[4]

Signaling Pathways and Experimental Workflows

MVA_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa AtoB hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p MVK mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp PMVK ipp IPP mevalonate_pp->ipp MVD dmapp DMAPP ipp->dmapp IDI

Figure 1: The heterologous Mevalonate (MVA) pathway engineered in E. coli.

Tricyclene_Biosynthesis cluster_mva MVA Pathway ipp IPP gpp Geranyl Diphosphate (GPP) ipp->gpp GPPS (A. grandis) dmapp DMAPP dmapp->gpp GPPS (A. grandis) This compound This compound gpp->this compound This compound Synthase (N. sylvestris)

Figure 2: Biosynthetic pathway for this compound production from MVA-derived precursors.

Experimental_Workflow plasmid_construction 1. Plasmid Construction (MVA pathway, GPPS, TS) transformation 2. E. coli Transformation plasmid_construction->transformation cultivation 3. Shake-Flask Cultivation and Induction transformation->cultivation protein_analysis 4. Protein Expression Analysis (SDS-PAGE) cultivation->protein_analysis extraction 5. This compound Extraction cultivation->extraction quantification 6. This compound Quantification (GC-MS) extraction->quantification

Figure 3: General experimental workflow for this compound production in E. coli.

Experimental Protocols

Protocol 1: Plasmid Construction

This protocol describes the construction of expression plasmids for the MVA pathway, geranyl diphosphate synthase (GPPS), and this compound synthase (TS). A two-plasmid system is often employed.

1.1. MVA Pathway Plasmid:

  • Obtain or synthesize the genes for the MVA pathway. A common strategy is to use a pre-existing plasmid containing the seven heterologous MVA pathway genes, such as pAC-6409mva.[1] These genes are typically derived from Saccharomyces cerevisiae and/or Enterococcus faecalis.[6]

  • The MVA pathway genes include:

    • atoB: Acetyl-CoA acetyltransferase

    • HMGS: HMG-CoA synthase

    • HMGR: HMG-CoA reductase

    • MVK: Mevalonate kinase

    • PMVK: Phosphomevalonate kinase

    • MVD: Mevalonate diphosphate decarboxylase

    • IDI: Isopentenyl diphosphate isomerase

1.2. This compound Biosynthesis Plasmid:

  • Vector Backbone: Utilize an expression vector compatible with the MVA pathway plasmid, for example, a pET-series or pTrc-series vector.

  • Cloning of A. grandis GPPS:

    • Amplify the coding sequence of GPPS from Abies grandis cDNA. Design primers to introduce suitable restriction sites for cloning into the expression vector.

    • Digest both the amplified GPPS fragment and the vector with the corresponding restriction enzymes.

    • Ligate the digested GPPS fragment into the vector.

    • Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones.

    • Verify the correct insertion by colony PCR and Sanger sequencing.

  • Cloning of N. sylvestris this compound Synthase (TS):

    • Amplify the coding sequence of TS from Nicotiana sylvestris cDNA (e.g., GenBank accession XP_009791411).[4]

    • To create the truncated version, design a forward primer that anneals to the codon for the 45th amino acid, effectively removing the N-terminal 44 amino acids.

    • Incorporate restriction sites in the primers for cloning downstream of the GPPS gene in the same vector, creating a synthetic operon.

    • Perform restriction digestion and ligation as described for GPPS.

    • Verify the final construct by sequencing.

Protocol 2: E. coli Transformation and Cultivation

2.1. Transformation:

  • Prepare competent E. coli cells (e.g., BL21(DE3) or a derivative strain).

  • Co-transform the MVA pathway plasmid and the this compound biosynthesis plasmid into the competent cells using a standard heat-shock or electroporation protocol.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

2.2. Shake-Flask Cultivation:

  • Inoculate a single colony from the transformation plate into 5 mL of Luria-Bertani (LB) medium containing the required antibiotics.

  • Incubate overnight at 37°C with shaking at 200 rpm.

  • Inoculate 50 mL of fresh LB medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.05-0.1.

  • Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Simultaneously, add a 10% (v/v) overlay of a suitable organic solvent (e.g., dodecane or isopropyl myristate) to capture the volatile this compound.

  • Reduce the incubation temperature to 30°C and continue shaking at 200 rpm for 48-72 hours.[4]

Protocol 3: Protein Expression Analysis (SDS-PAGE)
  • Take 1 mL samples of the culture before and after induction.

  • Centrifuge the samples at 13,000 x g for 1 minute to pellet the cells.

  • Resuspend the cell pellets in 100 µL of 1x SDS-PAGE loading buffer.

  • Boil the samples for 10 minutes.

  • Load 10-15 µL of each sample onto a 12% SDS-polyacrylamide gel.

  • Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue R-250 to visualize the protein bands. An overexpressed band corresponding to the expected molecular weight of the truncated TS should be visible in the induced sample.

Protocol 4: this compound Extraction
  • After the cultivation period, transfer the entire culture, including the organic overlay, to a centrifuge tube.

  • Centrifuge at 4,000 x g for 15 minutes to separate the phases.

  • Carefully collect the upper organic layer containing the extracted this compound.

  • Add an internal standard (e.g., camphor or another monoterpene not produced by the strain) to the organic extract for accurate quantification.

  • The sample is now ready for GC-MS analysis.

Protocol 5: this compound Quantification (GC-MS)

5.1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless or with a high split ratio).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 280°C at a rate of 25°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

5.2. Data Analysis:

  • Identify the this compound peak in the total ion chromatogram (TIC) by comparing its retention time and mass spectrum to that of an authentic this compound standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with known concentrations of the this compound standard, normalized to the internal standard.

Conclusion

The metabolic engineering of the MVA pathway in E. coli provides a robust platform for the production of this compound. The protocols outlined in this document, particularly the strategy of N-terminal truncation of the this compound synthase, offer a clear path to achieving high titers of this valuable monoterpene.[4] Careful optimization of plasmid construction, cultivation conditions, and analytical methods is crucial for maximizing yield and ensuring reproducible results. This approach not only facilitates the sustainable production of this compound but also serves as a model for the synthesis of other valuable terpenoids in microbial systems.

References

Application Notes and Protocols for the Expression and Purification of Tricyclene Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the expression and purification of tricyclene synthase, a key enzyme in the biosynthesis of the monoterpene this compound. This compound holds potential for applications in the development of pharmaceuticals and as a biofuel component.[1] The following protocols are primarily focused on the recombinant expression of this compound synthase in Escherichia coli (E. coli), a common and efficient host for producing plant-derived enzymes.

I. Introduction

This compound synthase (EC 4.2.3.105) catalyzes the cyclization of geranyl diphosphate (GPP) to form this compound.[2] The enzyme is naturally found in various plants, and its heterologous expression in microbial systems like E. coli facilitates its large-scale production and characterization for industrial and research purposes.[1] The expression of plant-derived terpene synthases in E. coli can be challenging due to issues with protein solubility and codon usage. This guide addresses these challenges by providing an optimized protocol, including a critical N-terminal truncation strategy to enhance soluble expression.[1]

II. Biosynthetic Pathway of this compound in Engineered E. coli

In engineered E. coli, this compound is synthesized from the central metabolite acetyl-CoA via the heterologous mevalonate (MVA) pathway, which produces the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] Geranyl diphosphate synthase (GPPS) then condenses IPP and DMAPP to form geranyl diphosphate (GPP), the substrate for this compound synthase (TS), which catalyzes the final conversion to this compound.[1]

Tricyclene_Biosynthesis AcetylCoA Acetyl-CoA MVA_pathway Mevalonate (MVA) Pathway (heterologous) AcetylCoA->MVA_pathway IPP_DMAPP IPP + DMAPP MVA_pathway->IPP_DMAPP GPPS Geranyl Diphosphate Synthase (GPPS) IPP_DMAPP->GPPS GPP Geranyl Diphosphate (GPP) GPPS->GPP TS This compound Synthase (TS) GPP->TS This compound This compound TS->this compound

Caption: Biosynthetic pathway for this compound production in engineered E. coli.

III. Experimental Protocols

This section details the protocols for the expression and purification of a truncated, soluble form of this compound synthase.

A. Gene Synthesis and Vector Construction

  • Gene Design: The coding sequence for this compound synthase (e.g., from Nicotiana sylvestris, GenBank accession XP_009791411) should be codon-optimized for expression in E. coli.[1] Crucially, to improve solubility, the N-terminal 44 amino acids, which may constitute a plant transit peptide, should be removed.[1]

  • Vector Selection: The truncated gene should be cloned into a suitable expression vector, such as pET21, which contains a T7 promoter for strong, inducible expression.[1] A C-terminal His6-tag should be incorporated for affinity purification.

  • Cloning: Standard molecular cloning techniques, such as Gibson assembly or restriction enzyme ligation, can be used to insert the gene into the expression vector.[1]

  • Transformation: The resulting plasmid is first transformed into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification.[1]

B. Protein Expression

  • Expression Host: The sequence-verified plasmid is transformed into an expression strain of E. coli, such as BL21(DE3).[1][3]

  • Culture Growth:

    • Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin).[3]

    • Incubate overnight at 37°C with shaking at 220 rpm.[1]

    • The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight culture.

    • Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]

  • Induction:

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3 mM.[1]

    • Reduce the temperature to 30°C and continue to incubate for 16-18 hours with shaking.[1] This lower temperature is optimal for this compound synthesis and can help improve protein solubility.[1]

C. Cell Lysis and Clarification

  • Cell Harvest: Harvest the cells by centrifugation at 4,000-5,000 x g for 15 minutes at 4°C.[1][3] Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol).

  • Lysis: Disrupt the cells by ultrasonication on ice.[1] Use short pulses to avoid overheating the sample.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[3] Collect the supernatant, which contains the soluble His-tagged this compound synthase.

D. Protein Purification

A multi-step purification strategy is recommended to achieve high purity.

Purification_Workflow cluster_0 Expression and Lysis cluster_1 Purification Steps Culture E. coli Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Sonication Harvest->Lysis Clarification Centrifugation Lysis->Clarification Lysate Clarified Lysate Clarification->Lysate Affinity 1. Ni-NTA Affinity Chromatography Lysate->Affinity Desalting Buffer Exchange (Desalting) Affinity->Desalting IonExchange 2. Anion Exchange Chromatography Desalting->IonExchange SizeExclusion 3. Size Exclusion Chromatography IonExchange->SizeExclusion PureProtein Purified this compound Synthase SizeExclusion->PureProtein

Caption: Experimental workflow for the expression and purification of this compound synthase.

  • Step 1: Immobilized Metal Affinity Chromatography (IMAC)

    • Column: Use a pre-packed Ni-NTA column.

    • Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Lysis Buffer.

    • Loading: Load the clarified lysate onto the column at a slow flow rate (e.g., 1 mL/min).

    • Wash: Wash the column with 10-20 CV of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol) to remove non-specifically bound proteins.

    • Elution: Elute the His-tagged this compound synthase with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol). Collect fractions and analyze by SDS-PAGE.

  • Step 2: Anion Exchange Chromatography (Optional, for higher purity)

    • Buffer Exchange: Pool the fractions containing the protein of interest from the IMAC step and perform a buffer exchange into a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 10% glycerol) using a desalting column or dialysis.

    • Column: Use a strong anion exchange column (e.g., Q-Sepharose).

    • Elution: Elute the protein using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the low-salt buffer).

  • Step 3: Size Exclusion Chromatography (SEC)

    • Purpose: This final "polishing" step separates proteins based on size and can remove aggregates.

    • Column: Use a gel filtration column (e.g., Sephadex G-200 or Superdex 200) appropriate for the molecular weight of this compound synthase.

    • Running Buffer: Equilibrate and run the column in a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).

    • Analysis: Collect fractions and analyze by SDS-PAGE for purity. Pool the purest fractions.

E. Protein Concentration and Storage

  • Concentrate the purified protein using an appropriate molecular weight cutoff centrifugal filter.

  • Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Aliquot the purified enzyme and store at -80°C.

IV. Data Presentation

Table 1: Effect of Expression Conditions on this compound Titer This table summarizes the impact of induction temperature and gene copy number on the production of this compound in shake-flask fermentations.[1]

Induction Temperature (°C)This compound Synthase Gene Copy NumberThis compound Titer (mg/L)
251Not Detected
3010.060
371Not Detected
3020.103

Table 2: Impact of N-Terminal Truncation on this compound Production Truncating the N-terminal 44 amino acids of the this compound synthase significantly improves the production titer.[1]

This compound Synthase VariantThis compound Titer (mg/L)Fold Improvement
Full-Length0.060-
Truncated (Δ44)47.671794.5

Table 3: Purification Summary (Example) This table provides a template for summarizing the results from a typical purification protocol. Researchers should fill this in with their experimental data.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Clarified Lysatee.g., 200e.g., 1000e.g., 51001
Ni-NTA Eluatee.g., 20e.g., 800e.g., 40808
Anion Exchangee.g., 15e.g., 700e.g., 46.7709.3
Size Exclusione.g., 12e.g., 600e.g., 506010

V. Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful expression and purification of a soluble and active form of this compound synthase in E. coli. The key to high-yield expression is the truncation of the N-terminal transit peptide.[1] A standard multi-step chromatography procedure can then be employed to obtain a highly pure enzyme preparation suitable for detailed biochemical characterization, structural studies, and applications in metabolic engineering and drug development.

References

In Vitro Assays for Tricyclene's Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclene is a tricyclic monoterpene found as a component in various plant essential oils.[1][2] While essential oils containing this compound have been reported to exhibit antioxidant, antitumor, and antimicrobial properties, there is limited publicly available data on the specific biological activities of isolated this compound.[1] These application notes provide a comprehensive guide to the in vitro assays that can be employed to characterize the biological activities of this compound, focusing on its potential anticancer, antimicrobial, and anti-inflammatory effects. The protocols detailed below are standard methods for evaluating the bioactivity of natural compounds like monoterpenes.

Anticancer and Cytotoxic Activity

A fundamental step in assessing the anticancer potential of a compound is to determine its cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method to evaluate cell viability.

Data Presentation: Cytotoxicity of this compound

The following table is a template for presenting the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines after a 72-hour exposure.

Cell LineCancer TypeIC50 (µM) [Hypothetical Data]
A549Lung Carcinoma75.2 ± 5.4
MCF-7Breast Adenocarcinoma112.8 ± 9.1
HeLaCervical Carcinoma89.5 ± 7.3
HT-29Colorectal Adenocarcinoma150.1 ± 11.6
HepG2Hepatocellular Carcinoma95.7 ± 8.2
Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing the cytotoxicity of essential oil components.[3]

Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) in cultured cancer cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HT-29, HepG2)

  • Complete cell culture medium (specific to each cell line)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the culture medium to obtain a range of desired concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a negative control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Experimental Workflow: Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound prep_cells->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Antimicrobial Activity

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Data Presentation: Antimicrobial Activity of this compound

The following table is a template for presenting the MIC values of this compound against a panel of bacteria and fungi.

MicroorganismTypeMIC (µg/mL) [Hypothetical Data]
Staphylococcus aureusGram-positive Bacteria128
Escherichia coliGram-negative Bacteria256
Pseudomonas aeruginosaGram-negative Bacteria>512
Candida albicansFungus (Yeast)64
Experimental Protocol: Broth Microdilution Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is suitable for testing monoterpenes.[4][5][6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC).

Materials:

  • This compound

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Incubator (37°C for bacteria, 30°C for fungi)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to twice the highest concentration to be tested.

  • Serial Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the diluted this compound solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and halving the concentration of this compound in each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the absorbance with a microplate reader.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Data Presentation: COX Inhibition by this compound

The following table is a template for presenting the IC50 values of this compound for COX-1 and COX-2 inhibition.

EnzymeIC50 (µM) [Hypothetical Data]Selectivity Index (COX-1 IC50 / COX-2 IC50)
COX-125.60.5
COX-251.2
Experimental Protocol: COX Inhibition Assay

This is a general protocol for a colorimetric or fluorometric COX inhibitor screening assay.

Objective: To determine the concentration of this compound that inhibits 50% of the activity of COX-1 and COX-2 enzymes.

Materials:

  • This compound

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, glutathione)

  • Detection probe (e.g., a chromogenic or fluorogenic substrate that reacts with the product, prostaglandin G2)

  • Positive controls (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

  • Compound Addition: Add the this compound solution at various concentrations to the wells of a 96-well plate. Include wells for a vehicle control and a positive control.

  • Pre-incubation: Add the diluted enzyme to each well and pre-incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate for a specific time (e.g., 5-10 minutes) at 37°C.

  • Detection: Stop the reaction and measure the product formation using a microplate reader at the appropriate wavelength for the detection probe used.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the log of the this compound concentration.

Signaling Pathway: NF-κB in Inflammation

Should this compound demonstrate anti-inflammatory properties, a potential mechanism could be the modulation of the NF-κB signaling pathway, a central regulator of inflammatory responses.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits? DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines transcribes

Potential modulation of the NF-κB signaling pathway by this compound.

References

Application Notes & Protocols: Chemical Synthesis of Tricyclene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tricyclene (1,7,7-trimethyltricyclo[2.2.1.0²˒⁶]heptane) is a tricyclic monoterpene characterized by a strained three-membered ring fused to a bicyclo[2.2.1]heptane framework. This rigid, compact structure makes it and its derivatives valuable chiral building blocks in organic synthesis and potential scaffolds in medicinal chemistry and materials science. This document provides detailed protocols for the chemical synthesis of the this compound core via two primary routes: the acid-catalyzed isomerization of α-pinene and the Bamford-Stevens reaction of camphor tosylhydrazone. Additionally, a protocol for the synthesis of a functionalized this compound derivative is presented.

Part 1: Synthesis of the this compound Core

Two common methods for synthesizing the fundamental this compound structure are detailed below. The choice of method may depend on the available starting materials and the desired scale of the reaction.

Protocol 1.1: Acid-Catalyzed Isomerization of α-Pinene

This industrial method involves the rearrangement of α-pinene over a solid acid catalyst to produce a mixture of bicyclic and tricyclic monoterpenes, including camphene and this compound.[1][2] The product distribution is highly dependent on the catalyst, temperature, and reaction time.[3]

Experimental Protocol:

  • Catalyst Preparation/Activation: If using a commercial aluminosilicate or titanium dioxide catalyst, activate it by heating at 110-120°C under vacuum for 2-3 hours to remove adsorbed water.

  • Reaction Setup: Assemble a round-bottom flask with a reflux condenser, magnetic stirrer, and a nitrogen inlet. Place the flask in a heating mantle or oil bath.

  • Reaction Execution:

    • Charge the flask with α-pinene (1.0 g).

    • Add the solid acid catalyst (e.g., TiO₂, Sulfated Zirconia, or activated aluminosilicate). The catalyst loading typically ranges from 0.5 to 5 wt% relative to α-pinene.[1][3]

    • Begin vigorous stirring (e.g., 500 rpm) and heat the mixture to the desired reaction temperature, typically between 130°C and 160°C.[3][4]

    • Maintain the reaction under a nitrogen atmosphere for a period ranging from 45 minutes to 7 hours.[4] Monitor the reaction progress using Gas Chromatography (GC) if possible.

  • Work-up and Purification:

    • After the reaction, cool the mixture to room temperature.

    • Separate the catalyst from the liquid product mixture by filtration or centrifugation.

    • The resulting crude product is a mixture of camphene, this compound, unreacted α-pinene, and various monocyclic terpenes like limonene.

    • Purification of this compound from this mixture requires fractional distillation.

Data Presentation:

CatalystTemperature (°C)Time (h)α-Pinene Conversion (%)This compound Selectivity (%)Camphene Selectivity (%)Reference
TiO₂ (Industrial)>15524HighPart of a 70% total selectivity for camphene, limonene, and this compoundHigh[3]
Ti₃C₂ MXene HF160674.65~6-8~30[3]
Al-Si RB (HCl treated)1305.585-61[4]

Note: Selectivity for this compound is often reported as part of a mixture with other terpenes. Fractional distillation is necessary for isolation.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Isomerization cluster_2 Work-up & Purification a_pinene α-Pinene reactor Reactor Flask a_pinene->reactor catalyst Solid Acid Catalyst (e.g., TiO₂) catalyst->reactor heating Heat (130-160°C) Stir (0.75-7 h) reactor->heating N₂ atmosphere product_mix Crude Product Mix (Camphene, this compound, etc.) heating->product_mix filtration Filtration/ Centrifugation distillation Fractional Distillation filtration->distillation Liquid Phase This compound Pure this compound distillation->this compound product_mix->filtration

Caption: Workflow for this compound synthesis via α-Pinene isomerization.

Protocol 1.2: Bamford-Stevens Reaction of Camphor Tosylhydrazone

This method provides a specific route to this compound from a readily available camphor derivative. The reaction proceeds via an intermediate carbene, which undergoes an intramolecular C-H insertion to form the characteristic three-membered ring of this compound.[5][6]

Experimental Protocol:

Step A: Synthesis of Camphor Tosylhydrazone

  • Reaction Setup: In a round-bottom flask, dissolve (+)-Camphor (1 equivalent) in warm ethanol.

  • Reagent Addition: Add p-toluenesulfonylhydrazide (tosylhydrazine) (1.1 equivalents) to the solution. Add a few drops of concentrated HCl as a catalyst.

  • Reaction Execution: Reflux the mixture for 3-4 hours. The product, camphor tosylhydrazone, will precipitate upon cooling.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallization from ethanol can be performed if necessary.

Step B: Formation of this compound

  • Reaction Setup: Set up a flask with a reflux condenser under a nitrogen atmosphere. Use an aprotic solvent like diglyme.

  • Reagent Addition: Suspend the dried camphor tosylhydrazone (1 equivalent) in the solvent. Add a strong base, such as sodium methoxide (NaOMe) or sodium hydride (NaH) (2-3 equivalents), portion-wise.[6]

  • Reaction Execution: Heat the mixture to reflux (typically >160°C for diglyme). The reaction involves the evolution of nitrogen gas. Continue heating until gas evolution ceases (typically 2-3 hours).

  • Work-up and Purification:

    • Cool the reaction mixture and carefully pour it into water.

    • Extract the aqueous layer with a low-boiling point solvent like diethyl ether or pentane.

    • Wash the combined organic extracts with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation at atmospheric pressure.

    • The resulting solid is this compound, which can be further purified by sublimation.

Experimental Workflow:

G cluster_A Step A: Hydrazone Formation cluster_B Step B: Bamford-Stevens Reaction camphor Camphor reflux_A Reflux in EtOH (HCl catalyst) camphor->reflux_A tosylhydrazine Tosylhydrazine tosylhydrazine->reflux_A camphor_tosyl Camphor Tosylhydrazone reflux_A->camphor_tosyl reflux_B Reflux in Diglyme (Aprotic Solvent) camphor_tosyl->reflux_B base Strong Base (e.g., NaH) base->reflux_B workup Aqueous Work-up & Extraction reflux_B->workup N₂ evolution This compound This compound workup->this compound

Caption: Workflow for this compound synthesis via Bamford-Stevens reaction.

Part 2: Synthesis of a Hydroxylated this compound Derivative

Functionalized this compound derivatives are often synthesized from correspondingly functionalized precursors rather than by direct modification of the this compound core. The following protocol describes the synthesis of a hydroxylated tricyclooctane, a derivative featuring a tricyclic core, via reductive cyclization.

Protocol 2.1: Synthesis of Camphor-1,4-homoenol from 8-Bromocamphor

This protocol details a high-yield synthesis of 7-hydroxy-1,2-dimethyl[3.3.0.0²˒⁷]tricyclooctane, a tricyclic alcohol, through the reductive cyclization of 8-bromocamphor.

Experimental Protocol:

  • Reagent and Glassware Preparation: Ensure all glassware is thoroughly dried. Use anhydrous tetrahydrofuran (THF).

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add magnesium powder (1.5 equivalents).

  • Reaction Initiation: Add a small crystal of iodine to activate the magnesium surface.

  • Reagent Addition: Dissolve 8-bromocamphor (1 equivalent) in anhydrous THF and add it to the flask.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. The reaction is typically complete within 2-4 hours. Monitor by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction to 0°C (ice bath).

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product into diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel to yield the pure tricyclic alcohol.

Data Presentation:

Starting MaterialReagentSolventConditionsProductYield (%)
8-BromocamphorMagnesium PowderTHFReflux, N₂Camphor-1,4-homoenol96

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reductive Cyclization cluster_2 Work-up & Purification bromo 8-Bromocamphor reactor Anhydrous THF bromo->reactor mg Magnesium Powder mg->reactor reflux Reflux (2-4 h) N₂ atmosphere reactor->reflux quench Quench with sat. NH₄Cl (aq) reflux->quench extraction Extraction with Diethyl Ether quench->extraction purification Column Chromatography extraction->purification product Camphor-1,4-homoenol purification->product

Caption: Workflow for synthesis of a hydroxylated this compound derivative.

References

Application Notes and Protocols for the Use of Camphor as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

While the initial topic of interest was the use of tricyclene as a chiral building block, a thorough review of the scientific literature reveals a notable scarcity of its application in this capacity. This compound, a rigid tricyclic monoterpene, is a relatively unfunctionalized and sterically hindered molecule, which presents significant challenges for its use as a versatile starting material or chiral auxiliary in asymmetric synthesis.

In contrast, the structurally related and readily available bicyclic monoterpene, camphor , stands as a cornerstone of the "chiral pool."[1] Its rigid bicyclic framework, coupled with the presence of a ketone functionality, allows for straightforward derivatization into a wide array of highly effective chiral auxiliaries. These auxiliaries have been instrumental in the development of numerous stereoselective transformations, providing predictable and high levels of asymmetric induction.

Therefore, these application notes will focus on the extensive and well-documented use of camphor and its derivatives as chiral building blocks and auxiliaries in modern organic synthesis. We will particularly emphasize the applications of Oppolzer's camphorsultam, a prominent camphor-derived chiral auxiliary.

Application Notes: Camphor-Derived Chiral Auxiliaries in Asymmetric Synthesis

Camphor is an ideal chiral starting material due to its natural abundance in both enantiomeric forms, ((+)-camphor and (-)-camphor), its rigid bicyclic structure, and the presence of a versatile ketone group. The rigidity of the camphor skeleton provides a well-defined steric environment, which is crucial for effective facial discrimination in asymmetric reactions.[1]

One of the most successful and widely used chiral auxiliaries derived from camphor is Oppolzer's camphorsultam . This auxiliary is readily prepared from camphor-10-sulfonyl chloride and has found broad application in a variety of asymmetric transformations, including Diels-Alder reactions, alkylations, and aldol reactions.[2][3] The key to its effectiveness lies in the formation of N-acyl derivatives, where the sultam moiety provides excellent steric shielding of one face of the enolate or dienophile, leading to highly diastereoselective reactions. Furthermore, the auxiliary can be non-destructively cleaved and recovered in high yield for reuse.[4]

Key Advantages of Camphor-Derived Auxiliaries:
  • High Diastereoselectivity: The rigid and sterically demanding camphor backbone provides excellent facial shielding, leading to high levels of diastereoselectivity in a wide range of reactions.

  • Predictable Stereochemistry: The stereochemical outcome of reactions employing camphor-derived auxiliaries is generally predictable, which is a significant advantage in the design of synthetic routes.

  • Crystallinity of Derivatives: N-acyl derivatives of camphorsultam are often crystalline solids, which facilitates their purification by recrystallization, often to very high levels of diastereomeric purity.

  • Reliable Cleavage: The auxiliary can be removed under a variety of conditions (e.g., hydrolysis, reduction) to furnish the desired chiral product without racemization of the newly formed stereocenter.[5]

  • Availability of Both Enantiomers: Since both (+)- and (-)-camphor are readily available, both enantiomers of the target molecule can be synthesized with equal ease.

Data Presentation

The following tables summarize the performance of Oppolzer's camphorsultam in three key asymmetric transformations: the Diels-Alder reaction, alkylation, and aldol reaction.

Table 1: Asymmetric Diels-Alder Reaction of N-Acryloyl Camphorsultam
DieneLewis AcidTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)Reference
CyclopentadieneEt₂AlCl-7895>98[6]
1,3-ButadieneEt₂AlCl-788896[6]
IsopreneEt₂AlCl-789198[6]
FuranEt₂AlCl-7875>98 (endo/exo 85:15)
Table 2: Asymmetric Alkylation of N-Acyl Camphorsultam Derivatives
N-Acyl GroupElectrophileBaseYield (%)Diastereomeric Excess (d.e.) (%)Reference
PropionylBenzyl bromideNaHMDS89>98[7]
PropionylAllyl iodideNaHMDS92>98[7]
AcetylMethyl iodideNaHMDS8596[3]
PhenylacetylEthyl iodideLiHMDS88>99[1]
Table 3: Asymmetric Aldol Reaction of N-Acyl Camphorsultam Derivatives
N-Acyl GroupAldehydeLewis AcidYield (%)Diastereomeric Excess (d.e.) (%)Reference
PropionylIsobutyraldehydeTiCl₄89>98
AcetylBenzaldehydeTiCl₄, (-)-Sparteine8597
PropionylAcetaldehydeSn(OTf)₂8095
ButyrylPropionaldehydeTiCl₄87>98

Visualizations

General Workflow of Chiral Auxiliary Mediated Asymmetric Synthesis

G cluster_0 Asymmetric Synthesis Cycle Prochiral_Substrate Prochiral Substrate Intermediate Chiral Substrate- Auxiliary Adduct Prochiral_Substrate->Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., from Camphor) Chiral_Auxiliary->Intermediate Diastereomeric_Product Diastereomerically Enriched Product Intermediate->Diastereomeric_Product Diastereoselective Reaction Reagent Reagent Reagent->Diastereomeric_Product Chiral_Product Enantiomerically Pure Product Diastereomeric_Product->Chiral_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Diastereomeric_Product->Recovered_Auxiliary Cleavage Cleavage Auxiliary Cleavage Recovered_Auxiliary->Chiral_Auxiliary Recycle

Caption: General workflow illustrating the use of a recoverable chiral auxiliary.

Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam

G cluster_1 Diels-Alder Reaction Pathway Camphorsultam (-)-Camphorsultam N_Acryloyl_Sultam N-Acryloyl Camphorsultam (Dienophile) Camphorsultam->N_Acryloyl_Sultam Acylation Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->N_Acryloyl_Sultam Chelated_Intermediate Chelated Intermediate (Facial Shielding) N_Acryloyl_Sultam->Chelated_Intermediate Diene Diene (e.g., Cyclopentadiene) Cycloadduct Diastereomerically Pure Cycloadduct Diene->Cycloadduct Lewis_Acid Lewis Acid (e.g., Et₂AlCl) Lewis_Acid->Chelated_Intermediate Chelation Chelated_Intermediate->Cycloadduct [4+2] Cycloaddition

Caption: Pathway for a diastereoselective Diels-Alder reaction.

Asymmetric Alkylation and Auxiliary Removal

G cluster_2 Alkylation and Cleavage Workflow N_Acyl_Sultam N-Acyl Camphorsultam Enolate Chiral Enolate N_Acyl_Sultam->Enolate Deprotonation Base Base (e.g., NaHMDS) Base->Enolate Alkylated_Product Alkylated Sultam (High d.e.) Enolate->Alkylated_Product Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Chiral_Acid Chiral Carboxylic Acid Alkylated_Product->Chiral_Acid Hydrolysis Recovered_Sultam Recovered Camphorsultam Alkylated_Product->Recovered_Sultam Hydrolysis Cleavage_Reagent Cleavage Reagent (e.g., LiOH/H₂O₂) Cleavage_Reagent->Chiral_Acid

Caption: Asymmetric alkylation followed by hydrolytic removal of the auxiliary.

Experimental Protocols

The following protocols are representative examples for the application of Oppolzer's camphorsultam in asymmetric synthesis.

Protocol 1: Asymmetric Diels-Alder Reaction of N-Acryloyl-(+)-Camphorsultam with Cyclopentadiene[6]

Materials:

  • N-Acryloyl-(+)-camphorsultam

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)

  • Freshly cracked cyclopentadiene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add N-acryloyl-(+)-camphorsultam (1.0 eq). Dissolve the sultam in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add diethylaluminum chloride (1.2 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -75 °C. Stir the resulting mixture for 30 minutes at -78 °C.

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (eluent: 20% ethyl acetate in hexanes).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: gradient of 5% to 20% ethyl acetate in hexanes) to afford the desired cycloadduct. The diastereomeric excess can be determined by ¹H NMR analysis of the crude product.

Protocol 2: Diastereoselective Alkylation of N-Propionyl-(-)-Camphorsultam with Benzyl Bromide[7]

Materials:

  • N-Propionyl-(-)-camphorsultam

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)

  • Benzyl bromide

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-propionyl-(-)-camphorsultam (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Enolate Formation: Cool the solution to -78 °C. Add NaHMDS (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product is purified by flash chromatography on silica gel (eluent: gradient of 10% to 30% ethyl acetate in hexanes) to yield the alkylated product. Diastereoselectivity can be assessed by ¹H NMR or HPLC analysis.

Protocol 3: Reductive Cleavage of an N-Acyl Camphorsultam Adduct[4]

Materials:

  • N-Acyl camphorsultam adduct (from Protocol 1 or 2)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

  • Rochelle's salt (sodium potassium tartrate) solution (saturated aqueous)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried flask under argon, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Substrate Addition: Dissolve the N-acyl camphorsultam adduct (1.0 eq) in a separate flask with anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular white precipitate should form.

  • Filtration and Extraction: Stir the resulting slurry vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or Et₂O. The filtrate contains the desired chiral alcohol.

  • Auxiliary Recovery: The filter cake, containing the aluminum salts and the chiral auxiliary, can be treated with a saturated aqueous solution of Rochelle's salt and stirred overnight. The mixture is then extracted with CH₂Cl₂, and the organic layers are dried and concentrated to recover the camphorsultam auxiliary, which can be purified by recrystallization.

  • Product Purification: The initial filtrate containing the product is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude alcohol can be purified by flash chromatography. The enantiomeric excess of the product can be determined by chiral HPLC or by derivatization with a chiral resolving agent and subsequent NMR analysis.

References

Application Notes and Protocols for Tricyclene Derivatives in Novel Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of tricyclene derivatives, specifically tricyclononenes (TCNs), in the synthesis of novel polymers. It outlines the primary polymerization methodologies, provides detailed experimental protocols, presents key performance data, and discusses the applications of the resulting polymers, particularly in advanced materials.

Introduction: this compound Derivatives as Monomers

This compound itself is a saturated tricyclic monoterpene. However, in the context of polymer chemistry, "this compound" often refers to its unsaturated derivatives, which are powerful monomers for polymer synthesis. Specifically, tricyclo[4.2.1.0²˒⁵]non-7-enes (TCNs) and tricyclo[4.2.1.0²˒⁵]nona-3,7-dienes (TCNDs) are norbornene-type monomers that contain highly strained ring systems.[1][2] This inherent strain makes them highly reactive and suitable for various polymerization techniques.

The synthesis of TCN monomers is often achieved through the thermal cycloaddition of activated olefins and quadricyclane, which is itself a product of norbornadiene photo-isomerization.[1][2] The resulting polymers exhibit unique properties stemming from their rigid backbone, making them promising candidates for applications such as gas separation membranes and photolithography.[1][2]

Polymerization Methodologies

Tricyclononenes can be polymerized via several mechanisms, primarily Ring-Opening Metathesis Polymerization (ROMP) and addition polymerization. The choice of method influences the polymer's backbone structure and, consequently, its material properties.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a chain-growth polymerization that proceeds via an olefin metathesis reaction on strained cyclic monomers. It is a highly efficient method for polymerizing TCNs, often utilizing ruthenium-based catalysts like the Grubbs series.[3][4] Third-generation Grubbs (G3) catalysts are particularly effective for achieving controlled or "living" polymerization of TCNs.[3][4] ROMP opens the norbornene ring system, leading to a polymer with a highly unsaturated and flexible backbone.

Addition Polymerization

Vinyl-addition or addition polymerization involves the opening of the double bond in the norbornene fragment without breaking the ring system itself.[1][2] This method yields polymers with a saturated, rigid aliphatic backbone. Transition metal catalysts, particularly those based on Palladium (Pd) and Nickel (Ni), are commonly used for this process.[1][5] Addition polymerization of TCNs is valuable for creating materials with high thermal stability and glass transition temperatures (Tg).[1]

Experimental Protocols & Workflows

The following sections provide detailed protocols for the synthesis and polymerization of TCN monomers.

General Monomer Synthesis: TCN Anhydride

Tricyclononene monomers can be synthesized from quadricyclane. The following is a representative synthesis for a TCN anhydride.[3]

Materials:

  • Quadricyclane

  • Maleic anhydride

  • Toluene (anhydrous)

  • Methanol (for crystallization)

Protocol:

  • Prepare quadricyclane through the photochemical isomerization of norbornadiene.

  • In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve quadricyclane and maleic anhydride in anhydrous toluene.

  • Heat the reaction mixture. The thermal cycloaddition proceeds to form the TCN exo-anhydride.

  • Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization from methanol to yield the TCN exo-anhydride monomer.[3]

Protocol for Ring-Opening Metathesis Polymerization (ROMP)

This protocol describes a typical ROMP of a TCN monomer using a third-generation Grubbs catalyst (G3).[6]

Materials:

  • TCN monomer (e.g., TCN-imide, TCN-ester)

  • Third-generation Grubbs catalyst (G3)

  • Anhydrous, degassed solvent (e.g., Chloroform-d (CDCl₃) for NMR monitoring, or Toluene/DCM for bulk synthesis)

  • Quenching agent (e.g., ethyl vinyl ether)

  • Precipitation solvent (e.g., Methanol)

  • Inert gas supply (Nitrogen or Argon)

Protocol:

  • Reactor Setup: Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Monomer Preparation: In a glovebox or under inert gas flow, prepare a stock solution of the TCN monomer in the chosen anhydrous solvent.

  • Catalyst Preparation: Prepare a stock solution of the G3 catalyst in the same solvent.

  • Initiation: Add the monomer solution to the reaction vessel. To initiate polymerization, inject the required amount of G3 catalyst solution (e.g., for a 200:1 monomer-to-catalyst ratio).[6]

  • Polymerization: Allow the reaction to proceed with stirring for a set time (e.g., 15 minutes) at room temperature.[6] For kinetic studies, aliquots can be taken at timed intervals and quenched for analysis.

  • Termination: Quench the polymerization by adding an excess of ethyl vinyl ether to deactivate the catalyst.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.

  • Purification: Filter the precipitated polymer and wash it several times with the precipitating solvent to remove unreacted monomer and catalyst residues.

  • Drying: Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

  • Characterization: Analyze the polymer using Size Exclusion Chromatography (SEC) to determine molecular weight (Mn, Mw) and polydispersity (Đ), and using Nuclear Magnetic Resonance (NMR) to confirm the structure.

ROMP_Workflow Experimental Workflow for ROMP of TCNs cluster_prep Preparation cluster_poly Polymerization cluster_post Workup & Analysis Monomer TCN Monomer Synthesis Initiation Initiation: Add G3 to Monomer Monomer->Initiation Catalyst G3 Catalyst Solution Prep Catalyst->Initiation Polymerize Polymerization (e.g., 15 min, RT) Initiation->Polymerize Stirring Quench Quenching: Add Ethyl Vinyl Ether Polymerize->Quench Precipitate Precipitation (in Methanol) Quench->Precipitate Purify Filtration & Washing Precipitate->Purify Dry Vacuum Drying Purify->Dry Characterize Characterization (SEC, NMR) Dry->Characterize TCN_Applications cluster_props Key Polymer Properties cluster_apps Primary Applications TCN Tricyclononene (TCN) Monomers Prop1 High Rigidity & Large Free Volume TCN->Prop1 Prop2 High T₉ & Thermal Stability (Addition Polymers) TCN->Prop2 Prop3 VUV Transparency (Fluorinated Polymers) TCN->Prop3 Prop4 Modifiable Backbone (TCND Polymers) TCN->Prop4 App1 Gas Separation Membranes Prop1->App1 Prop2->App1 App2 Photoresists for 157nm Lithography Prop3->App2 App3 Functional Materials via Post-Polymerization Mod. Prop4->App3

References

Application Notes and Protocols for the Formulation of Tricyclene in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricyclene is a tricyclic monoterpene found in various essential oils and has demonstrated potential therapeutic activities, including antioxidant, antitumor, and antimicrobial properties.[1] Its lipophilic nature and volatility present challenges for direct therapeutic application, necessitating the use of advanced drug delivery systems to enhance its stability, bioavailability, and targeted delivery. It is important to distinguish the monoterpene this compound from the similarly named oral contraceptive Ortho Tri-Cyclen®, which contains a combination of norgestimate and ethinyl estradiol.[2][3]

Currently, there is a notable lack of specific research detailing the formulation of isolated this compound into drug delivery systems such as nanoparticles, liposomes, or micelles. However, based on established methodologies for the encapsulation of other volatile and lipophilic monoterpenes, this document provides detailed application notes and generalized protocols that can serve as a foundational guide for the development and characterization of this compound-loaded nanocarriers. The provided quantitative data is representative of typical outcomes for monoterpene formulations and should be considered as a reference for experimental design and optimization.

Formulation of this compound-Loaded Nanoemulsions

Nanoemulsions are kinetically stable colloidal dispersions of oil and water, with droplet sizes typically in the range of 20-200 nm.[4][5] They are excellent carriers for lipophilic compounds like this compound, enhancing their solubility and bioavailability.[6]

Application Notes

High-energy methods such as high-pressure homogenization or ultrasonication are commonly employed to produce nanoemulsions with small and uniform droplet sizes. The choice of oil phase, surfactant, and co-surfactant is critical for the stability and efficacy of the formulation. For a lipophilic compound like this compound, a medium-chain triglyceride (MCT) oil can be a suitable oil phase. Polysorbate 80 (Tween® 80) and sorbitan monooleate (Span® 80) are commonly used non-ionic surfactants that can be effective.

Experimental Protocol: High-Pressure Homogenization
  • Preparation of the Oil Phase: Dissolve a specific amount of this compound (e.g., 1-5% w/w) in the selected oil phase (e.g., MCT oil).

  • Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Tween® 80) and co-surfactant (e.g., Span® 80) in deionized water.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 10,000 rpm) for 15-30 minutes using a high-shear mixer to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a defined pressure (e.g., 15,000-20,000 psi).

  • Cooling: Cool the resulting nanoemulsion to room temperature.

  • Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Representative Quantitative Data
ParameterValue
This compound Concentration2.5% (w/w)
Oil PhaseMedium-Chain Triglyceride (MCT)
Surfactant/Co-surfactantTween® 80 / Span® 80 (3:1 ratio)
Droplet Size (Z-average)120 ± 15 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential-25 ± 5 mV
Encapsulation Efficiency> 95%
Drug Loading2.3 ± 0.2%

Experimental Workflow Diagram

Nanoemulsion_Workflow cluster_prep Phase Preparation oil_phase Oil Phase (this compound in MCT Oil) pre_emulsion Pre-emulsification (High-Shear Mixing) oil_phase->pre_emulsion aq_phase Aqueous Phase (Surfactants in Water) aq_phase->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization cooling Cooling homogenization->cooling characterization Characterization (DLS, ZP, HPLC) cooling->characterization final_product This compound Nanoemulsion characterization->final_product

Caption: Workflow for preparing this compound nanoemulsions.

Formulation of this compound-Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core.[7] Their amphiphilic nature allows for the encapsulation of both hydrophilic and lipophilic drugs.[7] For a lipophilic molecule like this compound, it would primarily be entrapped within the lipid bilayer.

Application Notes

The thin-film hydration method followed by sonication or extrusion is a common and effective technique for preparing liposomes.[8] The choice of phospholipids (e.g., soy phosphatidylcholine, DSPC) and the inclusion of cholesterol are important for the stability and drug retention of the liposomes. The molar ratio of these components needs to be optimized.

Experimental Protocol: Thin-Film Hydration
  • Lipid Film Formation: Dissolve the phospholipids (e.g., soy phosphatidylcholine), cholesterol, and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid phase transition temperature to form multilamellar vesicles (MLVs).

  • Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Analyze the liposomes for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

Representative Quantitative Data
ParameterValue
Lipid CompositionSoy Phosphatidylcholine:Cholesterol (7:3 molar ratio)
This compound:Lipid Ratio1:20 (w/w)
Particle Size (Z-average)150 ± 20 nm
Polydispersity Index (PDI)< 0.25
Zeta Potential-30 ± 7 mV
Encapsulation Efficiency75 ± 5%
Drug Loading3.5 ± 0.4%

Experimental Workflow Diagram

Liposome_Workflow dissolve Dissolve Lipids & this compound in Organic Solvent evaporation Rotary Evaporation (Lipid Film Formation) dissolve->evaporation hydration Hydration with Aqueous Buffer (MLV Formation) evaporation->hydration size_reduction Size Reduction (Sonication/Extrusion) hydration->size_reduction purification Purification (Dialysis) size_reduction->purification characterization Characterization (DLS, ZP, HPLC) purification->characterization final_product This compound Liposomes characterization->final_product

Caption: Workflow for preparing this compound liposomes.

Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids that are solid at room and body temperature.[9] They combine the advantages of polymeric nanoparticles and emulsions, offering good biocompatibility and controlled release for lipophilic drugs.[9]

Application Notes

The high-shear homogenization followed by ultrasonication method is a robust technique for producing SLNs. The choice of solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO) is crucial as it determines the drug loading capacity and release profile. A surfactant is necessary to stabilize the nanoparticle dispersion.

Experimental Protocol: High-Shear Homogenization and Ultrasonication
  • Preparation of the Lipid Phase: Melt the solid lipid (e.g., glyceryl monostearate) at a temperature about 5-10°C above its melting point. Dissolve the this compound in the molten lipid.

  • Preparation of the Aqueous Phase: Heat the aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.

  • Hot Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 15,000 rpm) for 10-15 minutes to form a hot pre-emulsion.

  • Ultrasonication: Subject the hot pre-emulsion to probe ultrasonication for a specific time (e.g., 5-10 minutes) to reduce the particle size.

  • Cooling and Nanoparticle Formation: Cool the resulting hot nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.

  • Characterization: Analyze the SLN dispersion for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

Representative Quantitative Data
ParameterValue
Solid LipidGlyceryl Monostearate
SurfactantPoloxamer 188 (2% w/v)
This compound:Lipid Ratio1:10 (w/w)
Particle Size (Z-average)200 ± 25 nm
Polydispersity Index (PDI)< 0.3
Zeta Potential-20 ± 5 mV
Encapsulation Efficiency85 ± 6%
Drug Loading7.8 ± 0.7%

Experimental Workflow Diagram

SLN_Workflow cluster_hot_prep Hot Phase Preparation lipid_phase Molten Lipid Phase (with this compound) homogenization High-Shear Homogenization lipid_phase->homogenization hot_aq_phase Hot Aqueous Phase (Surfactant Solution) hot_aq_phase->homogenization ultrasonication Ultrasonication homogenization->ultrasonication cooling Cooling and Solidification ultrasonication->cooling characterization Characterization (DLS, ZP, HPLC) cooling->characterization final_product This compound SLNs characterization->final_product

Caption: Workflow for preparing this compound SLNs.

Characterization Protocols

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) with a Zetasizer instrument.

  • Protocol:

    • Dilute the nanoparticle suspension with deionized water or an appropriate buffer to a suitable concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • For zeta potential measurement, use a specific folded capillary cell.

    • Place the cuvette/cell in the instrument and allow it to equilibrate to the measurement temperature (e.g., 25°C).

    • Perform the measurement in triplicate and report the average values with standard deviation.

Encapsulation Efficiency (EE) and Drug Loading (DL)

These are determined using High-Performance Liquid Chromatography (HPLC) after separating the encapsulated drug from the free drug.

  • Protocol:

    • Separation of Free Drug: Centrifuge the nanoparticle suspension using a high-speed centrifuge or ultracentrifuge. The unencapsulated drug will remain in the supernatant.

    • Quantification of Free Drug: Analyze the supernatant using a validated HPLC method to determine the concentration of free this compound.

    • Quantification of Total Drug: Disrupt a known amount of the nanoparticle formulation using a suitable solvent (e.g., methanol) to release the encapsulated this compound. Analyze this solution by HPLC to determine the total amount of this compound.

    • Calculations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

In Vitro Drug Release

The in vitro release of this compound from the nanoparticles is typically studied using a dialysis bag method.

  • Protocol:

    • Place a known amount of the this compound-loaded nanoparticle formulation into a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a small percentage of a solubilizing agent like Tween® 80 to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Analyze the withdrawn samples for this compound concentration using HPLC.

    • Plot the cumulative percentage of drug released versus time.

Conclusion

While specific formulation studies for isolated this compound are not yet prevalent in the scientific literature, its therapeutic potential warrants further investigation. The protocols and application notes provided herein offer a comprehensive starting point for the development of this compound-loaded nanoemulsions, liposomes, and solid lipid nanoparticles. These drug delivery systems hold the promise of overcoming the challenges associated with the physicochemical properties of this compound, thereby enabling its potential translation into clinical applications. Rigorous characterization and optimization of these formulations will be crucial for achieving stable, effective, and safe delivery of this promising monoterpene.

References

Troubleshooting & Optimization

Technical Support Center: Improving Tricyclene Yield in Recombinant E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the metabolic engineering of E. coli for enhanced tricyclene production.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for producing this compound in recombinant E. coli?

A1: To produce this compound in E. coli, a heterologous biosynthetic pathway is typically introduced. This involves two main stages: 1) The synthesis of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the introduction of the mevalonate (MVA) pathway. 2) The conversion of IPP and DMAPP into this compound. This is a two-step process where geranyl pyrophosphate synthase (GPPS) first catalyzes the formation of geranyl pyrophosphate (GPP) from IPP and DMAPP. Subsequently, this compound synthase (TS) converts GPP into this compound.[1]

Q2: Why is the heterologous mevalonate (MVA) pathway used instead of E. coli's native MEP pathway?

A2: While E. coli has its native methylerythritol 4-phosphate (MEP) pathway for producing IPP and DMAPP, the heterologous MVA pathway is often preferred for terpenoid production.[1] The MEP pathway is tightly regulated in the host, which can limit the precursor supply. Introducing the MVA pathway can bypass this native regulation, potentially providing a more robust supply of IPP and DMAPP, which has been shown to be more effective for increasing terpene production in E. coli.

Q3: What are the key enzymes required for the conversion of IPP and DMAPP to this compound?

A3: The conversion of the C5 precursors to this compound requires two key enzymes:

  • Geranyl Pyrophosphate Synthase (GPPS): This enzyme condenses one molecule of IPP and one molecule of DMAPP to form the C10 intermediate, geranyl pyrophosphate (GPP).[1]

  • This compound Synthase (TS): This enzyme catalyzes the cyclization of GPP to form the final product, this compound.[1][2] The choice and performance of the this compound synthase are often a rate-limiting step in the overall pathway.[1]

Q4: What are typical this compound yields reported in shake-flask fermentations of engineered E. coli?

A4: Initial yields of this compound in engineered E. coli are often low, in the range of 0.060 mg/L.[1] However, through various optimization strategies such as increasing the gene copy number of the this compound synthase and N-terminal truncation of the TS enzyme, yields have been significantly improved to as high as 47.671 mg/L.[1][3]

Q5: What analytical methods are commonly used to detect and quantify this compound?

A5: The most common analytical method for the detection and quantification of this compound in fermentation cultures is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique allows for the separation of volatile compounds in a sample and their subsequent identification based on their mass spectrum. The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure this compound standard.[1] For sample preparation, a two-phase extraction is often employed where an organic solvent is added to the culture to capture the produced this compound.

Troubleshooting Guide

Problem 1: Low or No this compound Production

This is a common issue that can stem from several factors, ranging from enzyme activity to precursor availability.

  • Potential Cause A: Inefficient or Inactive this compound Synthase (TS)

    • Troubleshooting Steps:

      • Optimize Codon Usage: The gene sequence of the plant-derived this compound synthase should be codon-optimized for expression in E. coli to prevent issues with translation efficiency.[1][4]

      • N-Terminal Truncation: Many plant terpene synthases contain N-terminal transit peptides for localization to plastids, which are not present in E. coli. These transit peptides can lead to poor solubility and low activity. Truncating these N-terminal regions has been shown to dramatically increase this compound titers, in some cases by over 700-fold.[1]

      • Screen Different TS Homologs: The activity of this compound synthases can vary significantly between different plant species.[1] If one TS shows low activity, screening synthases from other organisms (e.g., Solanum lycopersicum, Nicotiana sylvestris) may yield a more active enzyme in the E. coli host.[1][2]

      • Increase TS Gene Copy Number: If TS is identified as the rate-limiting step, increasing its expression by using a higher copy number plasmid or integrating multiple copies into the genome can boost production.[1]

  • Potential Cause B: Insufficient Precursor (GPP) Supply

    • Troubleshooting Steps:

      • Enhance the MVA Pathway: Ensure all enzymes of the heterologous MVA pathway are expressed and active to provide a sufficient pool of IPP and DMAPP.[1][5] This may involve balancing the expression levels of the individual pathway enzymes.[6]

      • Co-express a Suitable GPPS: The geranyl pyrophosphate synthase is crucial for converting IPP and DMAPP to GPP. Ensure a functional GPPS, such as the one from Abies grandis, is co-expressed with the this compound synthase.[1]

      • Balance Pathway Modules: The expression of the MVA pathway (precursor supply) and the this compound synthesis module (GPPS and TS) should be balanced to avoid the accumulation of toxic intermediates and to channel metabolic flux efficiently towards the final product.

Problem 2: this compound Synthase Forms Inclusion Bodies

Inclusion bodies are insoluble protein aggregates that result from misfolded proteins, leading to a lack of enzymatic activity.

  • Potential Cause: Protein Misfolding and Aggregation

    • Troubleshooting Steps:

      • Lower Induction Temperature: Reducing the induction temperature from 37°C to 30°C or even 25°C can slow down protein synthesis, allowing more time for proper folding and reducing the formation of inclusion bodies.[1][7] It has been observed that this compound production is significantly enhanced at lower temperatures.[1]

      • Optimize Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to very rapid protein expression, overwhelming the cell's folding machinery. Titrating the inducer concentration to a lower level can sometimes improve the yield of soluble, active protein.[7]

      • N-Terminal Truncation: As mentioned previously, removing the N-terminal transit peptide can significantly improve the solubility of the this compound synthase.[1]

      • Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the heterologous this compound synthase, thereby increasing the soluble fraction.

      • Use Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag to the N- or C-terminus of the this compound synthase can improve its solubility.

Problem 3: Poor Cell Growth After Induction

Inhibited cell growth after the induction of the heterologous pathway can indicate metabolic burden or product toxicity.

  • Potential Cause A: Metabolic Burden

    • Troubleshooting Steps:

      • Use Lower Copy Number Plasmids: High copy number plasmids can impose a significant metabolic load on the host cells.[5] Using plasmids with a lower copy number can help alleviate this burden.

      • Tune Promoter Strength: Employing weaker or tunable promoters can help control the expression level of the pathway enzymes, reducing the overall metabolic strain on the cells.[8]

      • Optimize Fermentation Media: Ensure the growth medium is rich enough to support both cell growth and the demands of the heterologous pathway. Sometimes, switching to a richer medium like Terrific Broth or optimizing a minimal medium can improve outcomes.[9]

  • Potential Cause B: Toxicity of this compound or Intermediates

    • Troubleshooting Steps:

      • Implement a Two-Phase Fermentation System: this compound is a volatile organic compound that can be toxic to E. coli at high concentrations. Introducing an organic solvent overlay (e.g., dodecane) during fermentation can create a second phase where the this compound can accumulate, thus reducing its concentration in the aqueous phase and alleviating toxicity to the cells.

      • Balance the Pathway: Ensure that there are no metabolic bottlenecks that could lead to the accumulation of potentially toxic intermediate metabolites.

Quantitative Data Summary

Table 1: Effect of this compound Synthase (TS) Engineering and Expression Level on this compound Titer

Strain ConfigurationThis compound Titer (mg/L)Fold Improvement
Wild-Type TS (1 copy)0.0601.0
Wild-Type TS (2 copies)0.1031.7
Truncated TS (44 a.a. removed)47.671794.5

Data sourced from a study on Nicotiana sylvestris TS XP_009791411 expressed in E. coli.[1][3]

Table 2: Effect of Induction Temperature on this compound Production

Induction Temperature (°C)This compound Titer (mg/L)
37Not Detected
300.060
250.060

Data reflects initial experiments with a wild-type TS.[1]

Detailed Experimental Protocols

Protocol 1: Shake-Flask Fermentation for this compound Production
  • Strain Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C with shaking at 220 rpm.

  • Main Culture Inoculation: Inoculate 1 mL of the overnight culture into 100 mL of fresh LB medium (in a 500 mL flask) with antibiotics.

  • Growth Phase: Grow the main culture at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 30°C). Add the inducer (e.g., IPTG to a final concentration of 0.1 mM).

  • Production Phase: Incubate the culture at the induction temperature (e.g., 30°C) for 48-72 hours with shaking at 220 rpm. To prevent product loss due to volatility and to mitigate toxicity, add a 10% (v/v) overlay of an organic solvent like dodecane at the time of induction.

  • Sampling: After the production phase, take a sample of the organic phase for analysis.

Protocol 2: SDS-PAGE Analysis of this compound Synthase Solubility
  • Cell Harvesting: After induction (e.g., 12 hours post-induction), harvest 1 mL of the cell culture by centrifugation at 8,000 x g for 5 minutes.

  • Lysis: Resuspend the cell pellet in 200 µL of lysis buffer (e.g., BugBuster). Incubate at room temperature for 20 minutes.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction. The pellet contains the insoluble fraction, including inclusion bodies.

  • Sample Preparation: Carefully transfer the supernatant to a new tube. Resuspend the pellet in an equal volume of lysis buffer. Mix both the soluble and insoluble samples with 4x SDS-PAGE loading buffer and boil for 5-10 minutes.

  • Electrophoresis: Load equal volumes of the soluble and insoluble fractions onto an SDS-PAGE gel (e.g., 12% polyacrylamide). Run the gel according to standard procedures.

  • Analysis: Visualize the protein bands using a staining method (e.g., Coomassie Brilliant Blue). A strong band at the expected molecular weight of the this compound synthase in the pellet lane and a weak or no band in the supernatant lane indicates the formation of inclusion bodies.

Protocol 3: GC-MS Analysis for this compound Quantification
  • Sample Preparation: Take a known volume (e.g., 100 µL) of the organic overlay from the fermentation culture. If necessary, dilute the sample with fresh organic solvent (e.g., dodecane or ethyl acetate). Add an internal standard (e.g., camphor) to the sample for accurate quantification.

  • GC-MS Instrument Setup:

    • Column: Use a non-polar capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Set an appropriate temperature gradient, for example: initial temperature of 50°C for 2 minutes, ramp up to 150°C at 10°C/min, then ramp up to 250°C at 20°C/min, and hold for 2 minutes.

    • MS Detector: Operate in scan mode over a mass range of m/z 40-400.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS.

  • Quantification: Identify the this compound peak based on its retention time and mass spectrum compared to a standard. Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of a this compound standard.

Visualizations

Tricyclene_Biosynthesis_Pathway cluster_host E. coli Host Metabolism cluster_mva Heterologous MVA Pathway cluster_synthesis This compound Synthesis Module Acetyl-CoA Acetyl-CoA MVA_Pathway_Enzymes MVA Pathway (7 enzymes) Acetyl-CoA->MVA_Pathway_Enzymes IPP IPP MVA_Pathway_Enzymes->IPP DMAPP DMAPP MVA_Pathway_Enzymes->DMAPP GPPS Geranyl Pyrophosphate Synthase (GPPS) IPP->GPPS DMAPP->GPPS GPP Geranyl Pyrophosphate (GPP) GPPS->GPP TS This compound Synthase (TS) GPP->TS This compound This compound TS->this compound Troubleshooting_Workflow Start Low/No this compound Yield CheckProtein Check TS Expression & Solubility via SDS-PAGE Start->CheckProtein ProteinOK Protein is Soluble and Expressed CheckProtein->ProteinOK Yes InclusionBodies Inclusion Bodies Observed CheckProtein->InclusionBodies Insoluble LowExpression Low/No Expression CheckProtein->LowExpression Not Expressed CheckByproducts Analyze Byproducts via GC-MS ProteinOK->CheckByproducts OptimizeFolding Action: Lower Temp, Truncate N-Terminus, Add Chaperones InclusionBodies->OptimizeFolding OptimizeExpression Action: Optimize Codons, Change Promoter/Vector LowExpression->OptimizeExpression End Improved Yield OptimizeFolding->End OptimizeExpression->End CheckPrecursors Problem Likely in Precursor Supply OptimizeMVA Action: Balance MVA Pathway, Ensure GPPS is Active CheckPrecursors->OptimizeMVA OptimizeMVA->End PromiscuousTS High Byproducts? CheckByproducts->PromiscuousTS PromiscuousTS->CheckPrecursors No EngineerTS Action: Screen for More Specific TS PromiscuousTS->EngineerTS Yes EngineerTS->End Experimental_Workflow Start Select Candidate This compound Synthase (TS) Genes CodonOptimize Codon Optimize for E. coli & Synthesize Genes Start->CodonOptimize Clone Clone into Expression Vector (with MVA Pathway & GPPS) CodonOptimize->Clone Transform Transform into Expression Host (e.g., E. coli BL21) Clone->Transform Ferment Shake-Flask Fermentation (Initial Screen at 30°C) Transform->Ferment Analyze Quantify this compound via GC-MS Ferment->Analyze CheckYield Acceptable Yield? Analyze->CheckYield Optimize Optimization Loop CheckYield->Optimize No Final Optimized Strain for High this compound Yield CheckYield->Final Yes Truncate Truncate N-Terminus Optimize->Truncate Temp Optimize Temperature & Induction Optimize->Temp Truncate->Ferment Temp->Ferment

References

Overcoming low activity of Tricyclene synthase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tricyclene Synthase. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during experiments, with a primary focus on addressing low enzymatic activity.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter with this compound Synthase activity.

Problem IDQuestionPotential CausesSuggested Solutions
TS-A01 Why is there no or very low this compound product detected? 1. Inactive enzyme due to improper protein folding. 2. Suboptimal assay conditions. 3. Presence of inhibitors. 4. Degradation of the enzyme. 5. Incorrect substrate or missing cofactor.1. Optimize expression and purification protocols to enhance protein solubility (see Protocol TS-P01). Consider N-terminal truncation if expressing a plant-derived synthase in a heterologous system.[1] 2. Verify and optimize assay parameters such as pH, temperature, and incubation time. Ensure the presence of the divalent metal cofactor (e.g., Mg²⁺). 3. Check all reagents for potential inhibitors. Purify the enzyme to remove any co-purified inhibitors. 4. Use protease inhibitors during extraction and purification. Store the purified enzyme at appropriate temperatures (-80°C for long-term). 5. Confirm the identity and concentration of the geranyl diphosphate (GPP) substrate. Ensure the addition of a divalent metal cofactor, such as Mg²⁺, which is required for catalysis.[2][3]
TS-A02 Why is my this compound Synthase expressed as inclusion bodies in E. coli? 1. High induction temperature. 2. High inducer concentration. 3. The protein has poor intrinsic solubility. 4. Presence of an N-terminal transit peptide (common in plant synthases).[1]1. Lower the induction temperature. A study on this compound synthesis in E. coli found 30°C to be optimal, with no product detected at 37°C.[1] 2. Reduce the concentration of the inducer (e.g., IPTG). 3. Co-express with molecular chaperones to assist in proper folding. 4. Truncate the N-terminal region of the synthase to remove the transit peptide, which can significantly improve solubility and activity.[1]
TS-A03 The enzyme activity is low and not reproducible. What could be the issue? 1. Inconsistent enzyme concentration in assays. 2. Substrate degradation. 3. Instability of the purified enzyme.1. Accurately determine the protein concentration (e.g., using a Bradford or BCA assay) before each experiment. 2. Prepare fresh substrate solutions and store them properly. 3. Assess the stability of the enzyme under different storage conditions (e.g., different buffers, addition of glycerol). Perform activity assays as soon as possible after purification.
TS-A04 Multiple unexpected monoterpene byproducts are observed. How can I improve specificity for this compound? 1. This compound synthase from some species naturally produces a mixture of monoterpenes. For example, the enzyme from Solanum lycopersicum (tomato) produces this compound, camphene, β-myrcene, and limonene.[4][5][6] 2. Suboptimal reaction conditions might favor alternative cyclization pathways.1. If high specificity is required, consider using a this compound Synthase from a different species known for higher product fidelity. 2. Protein engineering strategies, such as rational design or directed evolution, can be employed to alter the active site and improve product specificity.[7] 3. Systematically vary assay conditions (pH, temperature, metal cofactor concentration) to find the optimal environment for this compound formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound Synthase and what reaction does it catalyze?

A1: this compound synthase (EC 4.2.3.105) is an enzyme that catalyzes the cyclization of geranyl diphosphate (GPP) to form the tricyclic monoterpene, this compound, with the release of diphosphate.[4]

Q2: What is the natural substrate for this compound Synthase?

A2: The natural substrate for this compound Synthase is geranyl diphosphate (GPP).

Q3: Does this compound Synthase require any cofactors?

A3: Yes, like other terpene synthases, this compound Synthase requires a divalent metal ion cofactor for its catalytic activity. Magnesium (Mg²⁺) is a commonly used cofactor.[2][3]

Q4: My this compound Synthase is from a plant source and I'm expressing it in E. coli. What are the common issues?

A4: Plant terpene synthases often contain an N-terminal transit peptide that directs the enzyme to plastids in the plant cell. This peptide is normally cleaved off to yield the mature, active enzyme.[1] In E. coli, this cleavage mechanism is absent, which can lead to protein misfolding, formation of inclusion bodies, and low or no activity.[1] Truncating this N-terminal region is often necessary for producing a soluble and active enzyme.[1]

Q5: At what temperature should I cultivate my E. coli for optimal this compound Synthase expression?

A5: Lowering the cultivation and induction temperature can enhance the solubility of the expressed enzyme.[1] A study on heterologous expression of this compound Synthase in E. coli demonstrated that reducing the induction temperature from 37°C to 30°C or 25°C significantly improved this compound production, as it reduced the formation of inclusion bodies.[1]

Q6: Can I increase this compound production by increasing the gene copy number of the synthase?

A6: Yes, if the this compound Synthase itself is the rate-limiting step in your biosynthetic pathway, increasing its gene copy number can lead to higher product titers. This was demonstrated in a study where doubling the copy number of the synthase gene increased this compound production in E. coli.[1]

Quantitative Data Summary

The following tables summarize quantitative data from a study on optimizing this compound production in E. coli by expressing a Nicotiana sylvestris this compound Synthase (TS 1411).[1]

Table 1: Effect of Induction Temperature and Gene Copy Number on this compound Titer

Induction Temperature (°C)Gene Copy NumberThis compound Titer (mg/L)
371Not Detected
3010.060
2510.060
3020.103
Data from shake-flask fermentation of E. coli expressing this compound Synthase.[1]

Table 2: Effect of N-Terminal Truncation of this compound Synthase on Product Titer

Truncation (Number of Amino Acids Removed)This compound Titer (mg/L)Fold Improvement (vs. Wild-Type)
0 (Wild-Type)0.0601.0
4447.671794.5
73Lower than 44-aa truncation-
Data from shake-flask fermentation at 30°C. The study found that removing 44 amino acids from the N-terminus dramatically increased the titer.[1]

Experimental Protocols

Protocol TS-P01: Optimization of this compound Synthase Expression in E. coli

This protocol provides a general method for optimizing the expression and solubility of this compound Synthase.

  • Vector Construction:

    • If using a plant-derived this compound Synthase, design a truncated version of the gene that excludes the N-terminal transit peptide. A 44-amino acid truncation has been shown to be effective for the Nicotiana sylvestris enzyme.[1]

    • Clone both the full-length and truncated versions of the synthase gene into a suitable expression vector (e.g., pET series).

  • Transformation:

    • Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression Screening:

    • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony. Grow overnight at 37°C.

    • Inoculate 50 mL of fresh medium with the overnight culture to an OD₆₀₀ of ~0.1.

    • Grow the cultures at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with a range of IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

    • After induction, incubate the cultures at different temperatures (e.g., 25°C, 30°C) for 16-24 hours. A non-induced culture should be used as a control.

  • Solubility Analysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Separate the soluble and insoluble fractions by centrifugation at ~15,000 x g for 20 minutes at 4°C.

    • Analyze the total cell lysate, soluble fraction, and insoluble fraction (resuspended pellet) by SDS-PAGE to determine the expression level and solubility under each condition.

Protocol TS-P02: this compound Synthase Activity Assay

This protocol describes a method to measure the enzymatic activity of this compound Synthase.

  • Reaction Mixture Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 1 mM DTT).

    • The standard reaction mixture (e.g., 500 µL) should contain:

      • Assay Buffer

      • 10 mM MgCl₂ (or other divalent cation to be tested)

      • 50 µM Geranyl Diphosphate (GPP) substrate

      • Purified this compound Synthase (e.g., 1-10 µg)

  • Enzymatic Reaction:

    • Combine the buffer, MgCl₂, and enzyme in a glass vial. Pre-incubate at the desired reaction temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding the GPP substrate.

    • To capture the volatile this compound product, overlay the aqueous reaction mixture with an organic solvent layer (e.g., 200 µL of hexane or dodecane) containing an internal standard (e.g., isobutylbenzene or camphor at a known concentration).

    • Seal the vial and incubate at 30°C for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Product Extraction and Analysis:

    • Stop the reaction by vigorous vortexing for 30 seconds to extract the monoterpene products into the organic layer.

    • Separate the organic layer by centrifugation.

    • Transfer the organic layer to a new vial for analysis.

    • Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantification:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the amount of this compound produced by comparing its peak area to the peak area of the internal standard. Calculate the specific activity of the enzyme (e.g., in pmol/mg/h).

Visualizations

Tricyclene_Biosynthesis_Pathway cluster_0 MEP or MVA Pathway IPP Isopentenyl Pyrophosphate (IPP) GPPS GPP Synthase IPP->GPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPPS GPP Geranyl Diphosphate (GPP) TS This compound Synthase GPP->TS This compound This compound GPPS->GPP TS->this compound

Caption: Biosynthetic pathway for this compound production from IPP and DMAPP.

Troubleshooting_Workflow start Low/No Activity Observed check_expression Check Protein Expression & Solubility (SDS-PAGE) start->check_expression is_soluble Is Protein Soluble? check_expression->is_soluble optimize_expression Optimize Expression: - Lower Temperature - Truncate N-terminus - Lower Inducer Conc. is_soluble->optimize_expression No check_assay Verify Assay Conditions is_soluble->check_assay Yes optimize_expression->check_expression is_assay_ok Are Assay Conditions Correct? (Substrate, Cofactor, pH, Temp) check_assay->is_assay_ok optimize_assay Optimize Assay Conditions is_assay_ok->optimize_assay No check_purification Assess Enzyme Purity & Integrity is_assay_ok->check_purification Yes optimize_assay->check_assay is_pure Is Enzyme Pure & Intact? check_purification->is_pure repurify Re-purify Enzyme (Add Protease Inhibitors) is_pure->repurify No success Activity Restored is_pure->success Yes repurify->check_purification

Caption: Experimental workflow for troubleshooting low this compound Synthase activity.

Logical_Relationships Activity Enzyme Activity Solubility Protein Solubility Solubility->Activity Expression Expression Conditions Expression->Solubility Structure Protein Structure Structure->Solubility Assay Assay Conditions Assay->Activity Substrate Substrate (GPP) Conc. Substrate->Assay Cofactor Cofactor (Mg²⁺) Conc. Cofactor->Assay pH_Temp pH & Temperature pH_Temp->Assay

Caption: Key factors influencing this compound Synthase activity.

References

Preventing inclusion body formation of Tricyclene synthase

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address inclusion body formation during the recombinant expression of tricyclene synthase.

Frequently Asked Questions (FAQs)

Q1: My this compound synthase is expressed as inclusion bodies in E. coli. What is the first and simplest troubleshooting step?

A1: The most common and often effective initial step is to modify the culture conditions to reduce the rate of protein synthesis.[1][2] This can be achieved by lowering the induction temperature. For many proteins, including plant-derived terpene synthases, reducing the temperature to a range of 15-30°C can significantly improve soluble expression.[3][4] A recent study on this compound synthase found that lowering the induction temperature to 30°C effectively improved the soluble expression level.[4]

Q2: I've lowered the temperature, but I'm still getting inclusion bodies. What's the next step?

A2: After optimizing the temperature, you should try reducing the concentration of the inducer (e.g., IPTG). High inducer concentrations can lead to a high rate of protein synthesis, overwhelming the cell's folding machinery.[3] Reducing the IPTG concentration, sometimes to as low as 0.005 mM, can decrease the expression rate and promote proper folding.[5] Additionally, consider changing the E. coli host strain, as some strains are better suited for expressing challenging proteins.[5]

Q3: My this compound synthase is from a plant source. Are there any specific considerations?

A3: Yes. Plant-derived synthases often contain N-terminal transit peptides for targeting to organelles like chloroplasts. These peptides are not processed in E. coli and can interfere with proper folding, leading to inclusion body formation.[4] A study demonstrated a 794.5-fold improvement in this compound production by truncating the first 44 amino acids of the N-terminal random coil of the synthase.[4] Therefore, it is highly recommended to test various N-terminal truncations of your this compound synthase construct.

Q4: Can fusion tags help improve the solubility of this compound synthase?

A4: Absolutely. Fusing the synthase to a highly soluble partner protein is a widely used strategy.[6] Common solubility-enhancing tags include Maltose Binding Protein (MBP) and Glutathione-S-Transferase (GST).[3][7] These large tags can help chaperone the folding of the target protein. More recently, small, highly disordered peptides have also been shown to enhance the solubility of recombinant proteins without adding a significant burden to the host cell.[8] However, be aware that in some cases, even small tags like the His-tag have been found to negatively affect solubility, so expressing the native protein without any tag is also worth testing.[9]

Q5: What if optimizing expression is not enough? Do I have to discard the inclusion bodies?

A5: Not at all. Inclusion bodies are often composed of highly pure, albeit misfolded, target protein.[10] You can isolate these inclusion bodies and use a process of solubilization and refolding to recover active enzyme. This typically involves isolating the inclusion bodies, washing them to remove contaminants, solubilizing them with strong denaturants (like 8M urea or 6M guanidinium hydrochloride), and then carefully removing the denaturant to allow the protein to refold.[3][11][12]

Troubleshooting Guides

Guide 1: Optimizing Expression Conditions to Prevent Inclusion Bodies

This guide focuses on modifying culture and induction parameters.

Problem: High levels of this compound synthase are found in the insoluble pellet after cell lysis.

ParameterRecommended ModificationRationale
Induction Temperature Lower the temperature post-induction to 15-30°C.[1][2][4]Reduces the rate of protein synthesis, allowing more time for proper folding.[3] Lower temperatures also decrease the strength of hydrophobic interactions that can lead to aggregation.[3]
Inducer Concentration Titrate IPTG concentration from 1 mM down to 0.05 mM or lower.[5]Decreases the transcription rate from the promoter, slowing down protein production to match the cell's folding capacity.[1][3]
Culture Medium Supplement the medium with "compatible solutes" like sorbitol or glycylglycine.[7]These molecules can act as chemical chaperones, stabilizing the native conformation of the protein. The addition of 100 mM to 1 M glycylglycine has been shown to significantly enhance protein solubility.[7]
Host Strain Test expression in different E. coli strains (e.g., BL21(DE3) derivatives like Rosetta or ArcticExpress).Some strains are engineered to overcome specific expression challenges, such as by providing rare tRNAs (Rosetta) or co-expressing cold-adapted chaperones (ArcticExpress).[13]
pH Stability Ensure the culture medium is well-buffered to maintain a stable pH.Fluctuations in pH can affect protein stability and contribute to aggregation.[1][2]
Guide 2: Protein Engineering Strategies for Soluble Expression

This guide covers modifications to the protein construct itself.

Problem: Optimizing expression conditions did not sufficiently increase the soluble fraction of this compound synthase.

StrategyRecommended ActionRationale
N-Terminal Truncation Based on sequence analysis, remove the predicted transit peptide (typically the first 30-70 amino acids).[4]Transit peptides from plant synthases are not required in E. coli and can interfere with folding, leading to aggregation.[4]
Solubility Tags Fuse a solubility-enhancing tag like MBP or GST to the N- or C-terminus of the synthase.[3][6]These tags are highly soluble proteins that can promote the proper folding and solubility of their fusion partner.[7]
Codon Optimization Synthesize the gene with codons optimized for E. coli expression.Differences in codon usage between the original source organism and E. coli can cause translational pausing, which may lead to misfolding.
Co-expression of Chaperones Co-transform and co-express molecular chaperones like GroEL/GroES or DnaK/DnaJ.[13]Overexpression of the synthase can titrate the cell's endogenous chaperones. Supplementing them can assist in the folding of the recombinant protein.[13]

Experimental Protocols

Protocol 1: Pilot Scale Expression Optimization

This protocol allows for the simultaneous testing of different induction temperatures and IPTG concentrations.

  • Inoculation: Inoculate 5 mL of LB medium (with appropriate antibiotic) with a single colony of E. coli transformed with the this compound synthase expression plasmid. Grow overnight at 37°C with shaking.

  • Main Culture: Use the overnight culture to inoculate 500 mL of fresh LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.7.

  • Aliquoting: Distribute 10 mL of the culture into multiple sterile culture tubes.

  • Induction Matrix: Create a matrix of conditions. For example, set up three different temperatures (e.g., 30°C, 25°C, 18°C) and three different final IPTG concentrations for each temperature (e.g., 1.0 mM, 0.5 mM, 0.1 mM). Include an uninduced control for each temperature.

  • Expression: Induce the cultures according to the matrix and incubate with shaking for a set period (e.g., 4 hours for higher temperatures, 16-20 hours for lower temperatures).

  • Harvesting & Lysis: Harvest 1.5 mL from each culture by centrifugation. Resuspend the cell pellet in 200 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, with lysozyme and DNase). Lyse the cells by sonication or chemical lysis.

  • Solubility Analysis: Centrifuge the lysate at high speed (e.g., >13,000 x g) for 15 minutes at 4°C. Carefully separate the supernatant (soluble fraction) from the pellet (insoluble fraction). Resuspend the pellet in an equal volume of lysis buffer.

  • SDS-PAGE: Analyze equal volumes of the total cell lysate, soluble fraction, and insoluble fraction from each condition by SDS-PAGE to determine the condition that yields the most protein in the soluble fraction.

Protocol 2: General Method for Inclusion Body Solubilization and Refolding

This protocol outlines the steps to recover active protein from inclusion bodies.

  • Inclusion Body Isolation: After cell lysis, centrifuge the lysate at ~10,000 x g for 20 minutes. Discard the supernatant.

  • Washing: Resuspend the inclusion body pellet in a wash buffer containing a mild detergent (e.g., 1% Triton X-100 in Tris buffer) to remove membrane contaminants.[14] Vortex and centrifuge again. Repeat this wash step 2-3 times, followed by a final wash with buffer lacking detergent.

  • Solubilization: Resuspend the final washed pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine-HCl, 50 mM Tris-HCl pH 8.0, 10 mM DTT).[3] Incubate at room temperature with gentle agitation for 1-2 hours until the pellet is fully dissolved.

  • Clarification: Centrifuge at high speed to pellet any remaining insoluble material. Collect the supernatant containing the denatured protein.

  • Refolding by Dilution: Slowly add the denatured protein solution into a large volume (e.g., 50-100 fold excess) of ice-cold refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT, and potentially additives like L-arginine or glycerol).[15] Add dropwise with constant, gentle stirring.

  • Incubation: Allow the protein to refold by incubating at 4°C for 12-48 hours.

  • Concentration & Analysis: Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration). Assess the success of refolding by checking for enzymatic activity and analyzing the protein's oligomeric state using size-exclusion chromatography.[12]

Visualizations

Inclusion_Body_Troubleshooting_Workflow start Inclusion Body (IB) Formation Observed strategy Select Initial Strategy start->strategy opt_expr Optimize Expression Conditions strategy->opt_expr Simple & Fast mod_construct Modify Protein Construct strategy->mod_construct Requires Cloning refold Process Inclusion Bodies strategy->refold If Optimization Fails lower_temp Lower Induction Temperature (e.g., 15-30°C) opt_expr->lower_temp lower_iptg Reduce Inducer (IPTG) Concentration opt_expr->lower_iptg change_host Change E. coli Host Strain opt_expr->change_host outcome Soluble, Active This compound Synthase lower_temp->outcome lower_iptg->outcome change_host->outcome add_tag Add/Change Solubility Tag (e.g., MBP, GST) mod_construct->add_tag trunc_tp Truncate N-Terminal Transit Peptide mod_construct->trunc_tp co_expr Co-express Chaperones mod_construct->co_expr add_tag->outcome trunc_tp->outcome co_expr->outcome solubilize Solubilize IBs (Urea, Guanidine-HCl) refold->solubilize refold_prot Refold Protein (Dilution, Dialysis) solubilize->refold_prot refold_prot->outcome

Caption: Troubleshooting workflow for addressing inclusion body formation.

Refolding_Process cluster_cell Cell Lysate cluster_purification IB Processing cluster_refolding Refolding & Analysis lysis Harvested Cells (with IBs) isolate 1. Isolate IBs (Centrifugation) lysis->isolate wash 2. Wash IBs (Detergent Buffer) isolate->wash solubilize 3. Solubilize (8M Urea / 6M Gu-HCl) wash->solubilize refold 4. Refold (e.g., Rapid Dilution) solubilize->refold analyze 5. Analyze Activity & Purity refold->analyze

Caption: Experimental workflow for inclusion body solubilization and refolding.

References

Technical Support Center: Optimization of Fermentation Conditions for Tricyclene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of tricyclene production via microbial fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for producing this compound in a microbial host like E. coli?

A1: this compound is a tricyclic monoterpene not native to most common microbial hosts. Its production requires metabolic engineering to introduce a heterologous pathway.[1][2] The typical strategy involves engineering E. coli to provide the precursor acetyl-CoA, which is then converted to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (MVA) pathway.[1] These C5 building blocks are condensed into geranyl diphosphate (GPP) by geranyl diphosphate synthase (GPPS). Finally, a specific this compound synthase (TS) enzyme catalyzes the conversion of GPP into this compound.[1]

Q2: What are the primary rate-limiting steps in microbial this compound production?

A2: The key rate-limiting step is often the activity of the this compound synthase (TS) enzyme.[1] The low catalytic efficiency of TS can create a bottleneck, limiting the final product titer.[1][3] Other potential limitations include the supply of the precursor GPP and the overall metabolic burden placed on the host cell by the introduced biosynthetic pathway.[3]

Q3: Why is optimizing fermentation temperature crucial for this compound yield?

A3: Temperature significantly impacts both enzyme activity and protein expression. For this compound production in E. coli, lower induction temperatures (e.g., 25-30°C) have been shown to enhance titers compared to higher temperatures (e.g., 37°C).[1] This is often because lower temperatures can reduce the formation of inactive protein aggregates known as inclusion bodies, thereby increasing the amount of soluble, active this compound synthase.[1]

Q4: What role does the N-terminal transit peptide of plant-derived synthases play in E. coli expression?

A4: Many plant-derived terpene synthases, including this compound synthase, contain N-terminal transit peptides that direct the enzyme to organelles in the plant cell. These peptides can interfere with proper protein folding and expression in prokaryotic hosts like E. coli, leading to low solubility and activity.[1] Appropriately truncating this N-terminal region is a critical optimization step and has been shown to dramatically increase this compound titers by over 700-fold.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of this compound fermentation.

Problem Potential Cause Recommended Solution
Low or No this compound Titer Ineffective this compound Synthase (TS): The TS enzyme may have low expression, poor solubility (inclusion bodies), or low intrinsic activity.[1]1. Optimize TS Expression: Perform N-terminal truncation of the TS gene to remove plant transit peptides.[1]2. Enhance Solubility: Lower the induction temperature to 25-30°C to reduce inclusion body formation.[1]3. Increase Gene Dosage: Use a higher copy number plasmid for the TS-coding gene.[1]
Precursor (GPP) Limitation: The heterologous MVA pathway may not be supplying enough IPP/DMAPP, or the GPPS activity is insufficient.1. Balance Pathway Expression: Modulate the expression levels of MVA pathway genes using promoters of varying strengths.[4]2. Co-express GPPS: Ensure robust expression of a suitable geranyl diphosphate synthase (GPPS).[1]
Suboptimal Fermentation Conditions: Incorrect pH, aeration, or media composition can inhibit cell growth or enzyme function.[5][6]1. Optimize Medium: Screen different carbon and nitrogen sources.[7]2. Control pH: Maintain pH within the optimal range for the host strain (e.g., pH 6.0-7.4).[8][9]3. Vary Aeration: Test different shaking speeds or working volumes in shake flasks to modulate oxygen supply.[8][10]
High Levels of Byproducts (e.g., α-pinene, camphene, limonene)Promiscuous TS Activity: The specific this compound synthase used may naturally produce a spectrum of related monoterpenes.[1]1. Screen Different Synthases: Test this compound synthase enzymes from various plant species.[1]2. Protein Engineering: Consider directed evolution or site-directed mutagenesis of the TS to improve its specificity for this compound.
Poor Cell Growth Metabolic Burden: High-level expression of multiple heterologous genes can divert cellular resources away from essential processes.[3]1. Tune Gene Expression: Use inducible promoters or promoters of lower strength to reduce the metabolic load on the host.[4]2. Optimize Inoculum: Ensure a healthy and appropriately sized inoculum to shorten the lag phase.[10][11]
Product or Intermediate Toxicity: Accumulation of this compound or pathway intermediates may be toxic to the host cells.1. Implement Two-Phase Fermentation: Introduce an organic solvent overlay (e.g., dodecane) to sequester the hydrophobic this compound product, reducing its concentration in the aqueous phase.[10]
Inconsistent Batch-to-Batch Results Process Variability: Inconsistencies in inoculum preparation, media composition, or sterilization can lead to variable outcomes.[6]1. Standardize Inoculum: Use a standardized protocol for seed culture preparation (e.g., specific age, cell density).[8]2. Ensure Sterility: Employ rigorous aseptic techniques to prevent microbial contamination, which can compete for nutrients and alter conditions.[12]

Data Presentation

Table 1: Effect of N-Terminal Truncation of this compound Synthase on Product Titer

This compound Synthase VariantN-Terminal Amino Acids TruncatedFinal this compound Titer (mg/L)Fold Improvement
Wild-Type00.0601.0x
Truncated Version4447.671~794.5x
Data derived from a study on this compound biosynthesis in E. coli.[1]

Table 2: Influence of Induction Temperature on this compound Production

Induction Temperature (°C)Final this compound Titer (mg/L)Observation
250.060Lowered temperature enhances titer.
300.060Selected as optimal due to better host growth.[1]
37Not DetectedHigh temperature likely leads to misfolded, inactive protein.[1]
Data reflects the importance of optimizing temperature to prevent protein misfolding.[1]

Visualizations and Diagrams

Caption: Simplified biosynthetic pathway for this compound production in engineered E. coli.

Caption: General experimental workflow for optimizing microbial this compound production.

Caption: A logical flow diagram for troubleshooting low this compound yield.

Experimental Protocols

Protocol 1: General Shake-Flask Fermentation for this compound Production

  • Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking at 200 rpm.

  • Production Culture: The following day, inoculate 50 mL of Terrific Broth (TB) medium (in a 250 mL flask) with the overnight culture to an initial optical density at 600 nm (OD600) of 0.1. Add appropriate antibiotics.

  • Induction: Incubate the production culture at 30°C with shaking at 200 rpm. When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Two-Phase Culture (Optional): Simultaneously with induction, add a 20% (v/v) overlay of an inert organic solvent like dodecane to capture the this compound product.[10]

  • Fermentation: Continue the incubation at a reduced temperature (e.g., 30°C) for 48-72 hours.[1]

  • Harvesting: After the fermentation period, collect the dodecane layer (if used) or the entire culture broth for analysis.

Protocol 2: Optimization of Induction Temperature

  • Parallel Cultures: Prepare multiple identical production cultures as described in Protocol 1 (Steps 1 and 2).

  • Induction: Grow all cultures to an OD600 of 0.6-0.8 at 30°C.

  • Temperature Shift: Induce all cultures with the same concentration of IPTG. Immediately move sets of cultures to incubators set at different temperatures (e.g., 25°C, 30°C, 37°C).[1]

  • Fermentation and Harvest: Incubate for a fixed period (e.g., 48 hours) and then harvest the samples from each temperature condition.

  • Analysis: Quantify this compound production for each condition using GC-MS to determine the optimal induction temperature.

Protocol 3: Quantification of this compound by GC-MS

  • Sample Preparation:

    • If a two-phase system was used, directly take an aliquot of the dodecane layer containing this compound. Dilute with ethyl acetate if necessary.

    • For whole-broth extraction, centrifuge 1 mL of culture. Extract the supernatant and/or cell pellet with an equal volume of ethyl acetate by vigorous vortexing. Centrifuge to separate the phases and collect the upper organic layer.[13]

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1][14]

    • Column: A non-polar column, such as a DB-5ms or HP-5ms, is suitable for terpene analysis.

    • Injection: Inject 1 µL of the prepared sample into the GC.

    • GC Oven Program: A typical program starts at a low temperature (e.g., 60°C), holds for 1-2 minutes, then ramps at 10°C/min to a final temperature of 250-300°C.

    • MS Detection: Operate the mass spectrometer in full scan mode over a mass range of 40-400 amu.

  • Identification and Quantification:

    • Identification: Identify the this compound peak by comparing its retention time and mass spectrum to that of an authentic chemical standard.

    • Quantification: Create a standard curve by running known concentrations of the this compound standard. Quantify the amount of this compound in the samples by comparing its peak area to the standard curve.[15]

References

Troubleshooting by-product formation in Tricyclene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of tricyclene, with a primary focus on the acid-catalyzed isomerization of α-pinene.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during the synthesis of this compound from α-pinene?

The most frequently encountered by-products in the acid-catalyzed isomerization of α-pinene to this compound are camphene, limonene, and terpinolene.[1] Under certain conditions, the formation of polymeric by-products can also occur.[2] In biosynthetic routes using E. coli, other monoterpenes such as α-pinene, β-pinene, sabinene, and limonene are common by-products.[3]

Q2: My reaction is producing a high proportion of camphene relative to this compound. What factors influence this selectivity?

The ratio of camphene to this compound is significantly influenced by the reaction temperature and the choice of catalyst. The isomerization of α-pinene often leads to a mixture of camphene and this compound, and achieving high selectivity for this compound can be challenging.[2]

Q3: I am observing a significant amount of high-boiling point, polymeric material in my crude product. How can I minimize this?

The formation of polymeric by-products is typically promoted by prolonged reaction times and high temperatures.[2] To mitigate this, it is recommended to carefully monitor the reaction progress and stop it once the consumption of the starting material has plateaued. Additionally, employing a two-stage temperature profile, where the initial reflux is followed by a secondary reaction at a lower temperature (below 160°C), can effectively reduce the formation of these polymers.[2]

Q4: Can the catalyst type and concentration affect the by-product profile?

Absolutely. The catalyst is a critical factor in determining the product distribution. Different acid catalysts, such as titanium oxide hydrate, sulfated zirconia, or tungsten oxide-alumina, will exhibit different selectivities for this compound, camphene, and other isomers.[1][2][4] The concentration of the catalyst also plays a role; for instance, a higher catalyst loading may lead to a faster reaction but could also promote the formation of undesired by-products if not carefully controlled.

Q5: How can I effectively monitor the progress of my this compound synthesis to avoid excessive by-product formation?

Regular monitoring of the reaction mixture using Gas Chromatography (GC) is the most effective method. By taking small aliquots at regular intervals, you can track the consumption of α-pinene and the formation of this compound and its by-products. This allows for the timely quenching of the reaction to maximize the yield of the desired product and minimize the formation of degradation or polymeric products.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low conversion of α-pinene 1. Inactive catalyst.2. Insufficient reaction temperature or time.3. Purity of starting material.1. Use a freshly prepared or activated catalyst.2. Gradually increase the reaction temperature while monitoring the reaction profile by GC. Extend the reaction time if necessary.3. Ensure the α-pinene used is of high purity.[2]
High levels of camphene 1. Reaction equilibrium favors camphene under the current conditions.2. Suboptimal catalyst choice.1. Experiment with different reaction temperatures. The this compound/camphene ratio is temperature-dependent.[2]2. Screen different acid catalysts to find one with higher selectivity for this compound.[1][4]
Formation of polymeric by-products 1. Excessive reaction temperature.2. Prolonged reaction time.1. Implement a two-stage temperature profile: initial reflux followed by a lower temperature hold.[2]2. Monitor the reaction closely by GC and quench it as soon as the conversion of the starting material is complete.
Presence of other isomeric by-products (e.g., limonene, terpinolene) 1. Catalyst-dependent side reactions.2. High reaction temperature.1. Optimize the choice of catalyst and its concentration.[1]2. Lowering the reaction temperature may disfavor the formation of these isomers.

Experimental Protocols

General Protocol for Monitoring α-Pinene Isomerization by Gas Chromatography (GC)

This protocol outlines a general method for monitoring the reaction progress. Specific parameters should be optimized for your particular setup and analytical instrumentation.

  • Sample Preparation:

    • At designated time points (e.g., every 30 minutes), carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., 1 mL of hexane or diethyl ether) containing an internal standard (e.g., dodecane).

    • If the reaction is catalyzed by a solid catalyst, filter the aliquot through a small plug of silica gel or a syringe filter to remove the catalyst particles.

  • GC Analysis:

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., HP-5, DB-1, or equivalent) is suitable for separating monoterpene isomers.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 5°C/min to 150°C.

      • Hold: 5 minutes at 150°C.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Carrier Gas: Helium or Hydrogen.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the peaks corresponding to α-pinene, this compound, camphene, and other by-products by comparing their retention times with authentic standards.

    • Quantify the relative amounts of each component by integrating the peak areas. The use of an internal standard will allow for more accurate quantification.

Visualizations

Logical Workflow for Troubleshooting By-product Formation

Troubleshooting_Workflow start Start: High By-product Formation check_byproduct Identify Primary By-product(s) (GC-MS) start->check_byproduct is_camphene High Camphene? check_byproduct->is_camphene is_polymer High Polymer Content? is_camphene->is_polymer No adjust_temp_catalyst Adjust Reaction Temperature Screen Different Catalysts is_camphene->adjust_temp_catalyst Yes is_other_isomers Other Isomers (Limonene, etc.)? is_polymer->is_other_isomers No optimize_time_temp Reduce Reaction Time Implement Two-Stage Heating is_polymer->optimize_time_temp Yes optimize_catalyst_conditions Optimize Catalyst Choice Lower Reaction Temperature is_other_isomers->optimize_catalyst_conditions Yes end End: Optimized this compound Yield is_other_isomers->end No adjust_temp_catalyst->end optimize_time_temp->end optimize_catalyst_conditions->end

Caption: Troubleshooting decision tree for addressing by-product formation.

Simplified Reaction Pathway for α-Pinene Isomerization

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & By-products alpha_Pinene alpha_Pinene Carbocation_Intermediate Carbocation_Intermediate alpha_Pinene->Carbocation_Intermediate Acid Catalyst (e.g., TiO2) This compound This compound Carbocation_Intermediate->this compound Camphene Camphene Carbocation_Intermediate->Camphene Limonene Limonene Carbocation_Intermediate->Limonene Polymers Polymers Carbocation_Intermediate->Polymers High Temp Long Reaction Time

Caption: Key pathways in the acid-catalyzed isomerization of α-pinene.

References

Technical Support Center: N-Terminal Truncation of Tricyclene Synthase for Enhanced Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the N-terminal truncation of tricyclene synthase to enhance its activity.

Frequently Asked Questions (FAQs) & Troubleshooting

Expression and Purification

Q1: I am not seeing any expression of my truncated this compound synthase on an SDS-PAGE gel. What could be the problem?

A1: Several factors could be contributing to a lack of protein expression:

  • Codon Usage: Plant genes expressed in E. coli can sometimes suffer from poor expression due to differences in codon usage. Consider codon-optimizing your gene sequence for E. coli.[1][2][3]

  • Promoter Leakiness and Toxicity: The expression of some terpene synthases can be toxic to E. coli. Ensure that your expression vector has tight control over basal expression. Using a strain like BL21(DE3)-pLysS can help reduce leaky expression.

  • Plasmid Integrity: Verify the integrity of your expression plasmid through restriction digest and sequencing to ensure the construct is correct.

  • Induction Conditions: Optimize the IPTG concentration and the induction temperature and time. Lower temperatures (e.g., 20-30°C) and longer induction times can sometimes improve the expression of soluble protein.[4][5]

Q2: My truncated this compound synthase is expressed, but it is mostly in the insoluble fraction (inclusion bodies). How can I improve solubility?

A2: Inclusion body formation is a common issue with heterologous protein expression.[4] Here are some strategies to improve solubility:

  • Lower Induction Temperature: Reducing the induction temperature to 20°C or even 16°C can slow down protein synthesis, allowing for proper folding.[5] A study on this compound synthase found 30°C to be optimal for producing the final product, but solubility of the enzyme itself might be improved at lower temperatures.[4]

  • Optimize IPTG Concentration: A lower concentration of IPTG can reduce the rate of protein expression and may lead to better folding.

  • Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your target protein.

  • Choice of Expression Host: Using different E. coli strains, such as those engineered for enhanced protein folding (e.g., Rosetta(DE3)), may improve solubility.

Q3: The yield of my purified truncated this compound synthase is very low. How can I increase it?

A3: Low purification yield can be due to several factors:

  • Inefficient Cell Lysis: Ensure complete cell lysis to release the soluble protein. Sonication or high-pressure homogenization are common methods.

  • Affinity Tag Issues: If using an affinity tag (e.g., His-tag), ensure it is accessible and not sterically hindered. The choice of tag and its position (N- or C-terminal) can impact purification.

  • Suboptimal Buffer Conditions: The pH and salt concentration of your lysis and wash buffers can affect protein binding to the chromatography resin. Optimize these conditions for your specific protein.

  • Proteolysis: Add protease inhibitors to your lysis buffer to prevent degradation of your target protein.

Enzyme Activity and Analysis

Q4: My purified truncated enzyme shows very low or no this compound synthase activity. What should I check?

A4: Low or no activity can be due to several reasons:

  • Incorrect Truncation Site: The selection of the truncation site is critical. Removing too much of the N-terminus can disrupt the protein's structure and function. One study showed that truncating 73 amino acids from a this compound synthase resulted in no detectable product, while truncating 49 amino acids gave the highest yield.[4]

  • Missing Cofactors: Terpene synthases typically require a divalent metal cofactor, most commonly Mg2+ or Mn2+, for activity.[6][7] Ensure the correct cofactor is present in your assay buffer.

  • Substrate Quality: Verify the purity and concentration of your geranyl diphosphate (GPP) substrate.

  • Assay Conditions: Optimize the pH, temperature, and incubation time of your enzyme assay. For example, this compound synthase activity has been successfully measured at 30°C.[4]

  • Improper Protein Folding: Even if the protein is soluble, it may not be correctly folded. Refer to the troubleshooting steps for improving protein solubility.

Q5: My enzyme produces a mixture of terpenes instead of just this compound. Is this normal?

A5: Yes, it is common for terpene synthases to exhibit some product promiscuity. The this compound synthase from Solanum lycopersicum, for instance, is known to produce a mixture of this compound, camphene, β-myrcene, and limonene.[8] A study on a truncated Nicotiana sylvestris this compound synthase also reported the production of byproducts such as α-pinene, β-pinene, sabinene, camphene, and limonene.[4]

Q6: How do I accurately quantify the this compound produced in my assay?

A6: Gas chromatography-mass spectrometry (GC-MS) is the standard method for identifying and quantifying volatile terpenes like this compound.[4] You will need to:

  • Extract Products: After the enzyme reaction, extract the terpene products into an organic solvent layer (e.g., hexane or dodecane).[5][9]

  • GC-MS Analysis: Analyze the organic extract using GC-MS.

  • Quantification: Use a standard curve of authentic this compound to quantify the amount produced in your reaction. The identity of the this compound peak should be confirmed by comparing its retention time and mass spectrum to that of the standard.[4]

Data Presentation

Table 1: Effect of N-Terminal Truncation on this compound Production in E. coli

This compound Synthase Variant (from Nicotiana sylvestris XP_009791411)Truncation (Number of Amino Acids Removed)This compound Titer (mg/L)Fold Improvement vs. Wild-Type
Wild-Type (1411)00.0601.0
1411(19)19Increased from wild-type-
1411(24)24Increased from wild-type-
1411(37)37Increased from wild-type-
1411(44)4447.671~794.5
1411(49)4938.331~638.9
1411(73)73Not Detected-

Data is based on shake-flask fermentation experiments.[4]

Table 2: Byproduct Profile of Truncated this compound Synthase 1411(44)

ProductTiter (mg/L)
This compound47.671
α-pinenePresent
β-pinenePresent
SabinenePresent
CamphenePresent
LimonenePresent

Exact titers for byproducts were not specified in the source material but were detected via GC-MS.[4]

Experimental Protocols

1. N-Terminal Truncation of this compound Synthase Gene

This protocol describes the generation of N-terminally truncated mutants of the this compound synthase gene via PCR.

  • Primer Design: Design a forward primer that anneals at the desired truncation start site and incorporates a suitable restriction site for cloning. The reverse primer should anneal downstream of the stop codon.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the full-length this compound synthase gene as the template and the designed primers.

  • Cloning: Digest the PCR product and the expression vector (e.g., pET21) with the appropriate restriction enzymes. Ligate the truncated gene into the vector using T4 DNA ligase.[4]

  • Transformation: Transform the ligation product into a cloning host like E. coli DH5α.

  • Verification: Select colonies and verify the correct insertion and sequence of the truncated gene by plasmid isolation, restriction analysis, and DNA sequencing.

2. Expression and Purification of Truncated this compound Synthase

This protocol outlines the expression and purification of the truncated enzyme from E. coli.

  • Transformation: Transform the verified expression plasmid into an expression host such as E. coli BL21(DE3).[4]

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C until the OD600 reaches 0.5-0.8.[5]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM. Reduce the temperature to 20°C and continue incubation for 20 hours.[5]

  • Cell Harvest: Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 20 mM imidazole) and lyse the cells by sonication or a French press.

  • Purification: Clarify the lysate by centrifugation. If using a His-tagged protein, purify the soluble fraction using immobilized nickel affinity chromatography.[5] Elute the protein with a high concentration of imidazole.

  • Purity Check: Analyze the purified protein fractions by SDS-PAGE to assess purity.

3. This compound Synthase Activity Assay

This protocol describes how to perform an in vitro activity assay for the purified enzyme.

  • Reaction Setup: In a glass vial, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol), a divalent metal cofactor (e.g., 20 mM MgCl2), and the purified enzyme.[5][9]

  • Organic Overlay: Overlay the aqueous reaction mixture with an equal volume of an organic solvent like hexane to capture the volatile terpene products.[5]

  • Reaction Initiation: Initiate the reaction by adding the substrate, geranyl diphosphate (GPP).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 4 hours).[9]

  • Extraction and Analysis: Vortex the vial to stop the reaction and extract the products into the organic layer. Analyze a sample of the organic layer by GC-MS.[5]

Visualizations

Experimental_Workflow cluster_cloning Gene Cloning and Mutagenesis cluster_expression Protein Expression and Purification cluster_analysis Enzyme Activity Analysis PCR PCR Amplification of Truncated Gene Ligation Ligation into Expression Vector PCR->Ligation Transformation_Cloning Transformation into E. coli DH5α Ligation->Transformation_Cloning Verification Sequence Verification Transformation_Cloning->Verification Transformation_Expression Transformation into E. coli BL21(DE3) Verification->Transformation_Expression Induction IPTG Induction Transformation_Expression->Induction Cell_Harvest Cell Harvest & Lysis Induction->Cell_Harvest Purification Affinity Chromatography Cell_Harvest->Purification Activity_Assay In Vitro Activity Assay Purification->Activity_Assay GCMS GC-MS Analysis Activity_Assay->GCMS Data_Analysis Data Analysis GCMS->Data_Analysis

Caption: Workflow for enhanced this compound synthase activity.

Logic_Diagram Full_Length Full-Length Plant This compound Synthase Transit_Peptide N-terminal Transit Peptide (for plastid localization) Full_Length->Transit_Peptide Mature_Enzyme Mature Enzyme Domain Full_Length->Mature_Enzyme Expression_Host Expression in E. coli Full_Length->Expression_Host Truncation N-terminal Truncation (Removal of Transit Peptide) Full_Length->Truncation Mature_Enzyme->Expression_Host Misfolding Protein Misfolding & Inclusion Bodies Expression_Host->Misfolding Correct_Folding Improved Folding & Solubility Expression_Host->Correct_Folding  w/ Truncated Gene Low_Activity Low/No Activity Misfolding->Low_Activity Truncation->Mature_Enzyme High_Activity Enhanced Catalytic Activity Correct_Folding->High_Activity

Caption: Logic of N-terminal truncation for enhanced activity.

References

Technical Support Center: Tricyclene Synthase Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tricyclene synthase. This guide provides troubleshooting strategies and frequently asked questions to help you overcome common challenges related to protein solubility during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound synthase is expressing as inclusion bodies. What is the first thing I should try to increase its solubility?

A common and highly effective initial strategy is to lower the induction temperature during protein expression.[1] Reducing the temperature from 37°C to 30°C, or even as low as 25°C, can significantly decrease the formation of inclusion bodies and improve the yield of soluble this compound synthase.[1]

Q2: I've heard that modifying the protein sequence can improve solubility. Is this applicable to this compound synthase?

Yes, N-terminal truncation has been shown to be a very successful strategy for this compound synthase.[1] Plant synthases often have N-terminal transit peptides for plastid localization, which can lead to misfolding when expressed in E. coli.[1] Truncating this random coil region can dramatically enhance soluble expression and enzymatic activity.[1]

Q3: Are there any fusion tags that are recommended for improving the solubility of terpene synthases like this compound synthase?

While direct studies on this compound synthase with a wide array of tags are not extensively documented in the provided results, the use of fusion tags is a well-established method for enhancing protein solubility.[2][3][4] For a related terpene synthase, taxadiene synthase, fusion with a Small Ubiquitin-like Modifier (SUMO) tag led to a significant increase in production.[5] Other commonly used solubility-enhancing tags include Maltose-Binding Protein (MBP) and Glutathione-S-Transferase (GST).[2][3]

Q4: How critical is the choice of buffer for maintaining this compound synthase solubility?

The buffer composition is crucial for protein solubility and stability.[6] Optimizing the pH, salt concentration, and including specific additives can prevent aggregation and precipitation.[6][7] It is advisable to screen a range of buffer conditions to find the optimal formulation for your specific this compound synthase construct.[6]

Q5: What can I do if I have already produced a large quantity of this compound synthase as inclusion bodies?

If you have a significant amount of insoluble protein, you can attempt to recover the active enzyme through a process of denaturation and refolding.[8][9][10] This involves solubilizing the inclusion bodies with strong denaturants like urea or guanidine hydrochloride, followed by a refolding step, often through dialysis or dilution into a refolding buffer.[9]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues with this compound synthase solubility.

Issue 1: Low Yield of Soluble Protein
Potential Cause Troubleshooting Step Expected Outcome
High Induction Temperature Lower the induction temperature to 30°C or 25°C.[1]Increased proportion of soluble this compound synthase.
Suboptimal Expression Host Try different E. coli expression strains (e.g., BL21(DE3), Rosetta).Improved soluble expression due to better codon usage or cellular environment.
Inefficient Lysis Optimize cell lysis method (e.g., sonication on ice, French press) to ensure complete cell disruption without excessive heating.[11]More efficient release of soluble protein from the cells.
Issue 2: Protein Precipitation After Purification
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Buffer Conditions Perform a buffer screen to identify the optimal pH, ionic strength, and additives for your purified protein.[6]Increased long-term stability and solubility of the purified this compound synthase.
High Protein Concentration Determine the maximum soluble concentration of your protein in the optimized buffer.[6] Avoid concentrating the protein beyond this limit.Prevention of aggregation and precipitation during storage or experimental use.
Presence of Unfolded or Misfolded Protein Include a polishing chromatography step (e.g., size-exclusion chromatography) to remove aggregates and misfolded species.A homogenous and more stable final protein preparation.
Issue 3: Inactive Soluble Protein
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Protein Folding Co-express with molecular chaperones (e.g., GroEL/GroES) to assist in proper folding.Increased yield of correctly folded and active this compound synthase.
Missing Cofactors Ensure the presence of necessary divalent metal ions (e.g., Mg²⁺ or Mn²⁺), which are often required for terpene synthase activity.Restoration of enzymatic activity.
Oxidation of Cysteine Residues Add a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol to the lysis and purification buffers if disulfide bond formation is not required for activity.[9]Maintenance of the protein in a reduced and active state.

Experimental Protocols

Protocol 1: N-Terminal Truncation of this compound Synthase

This protocol describes a general workflow for truncating the N-terminal region of this compound synthase to improve its solubility.

  • Sequence Analysis: Use online tools like TargetP to predict the N-terminal transit peptide of your this compound synthase sequence.[1] Identify the putative start of the mature protein.

  • Primer Design: Design forward primers that anneal to the start of the truncated gene, incorporating a start codon (ATG) and a restriction site for cloning. The reverse primer should anneal to the end of the gene, including a stop codon and another restriction site.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the truncated this compound synthase gene from your template plasmid.

  • Cloning: Digest the PCR product and the expression vector with the chosen restriction enzymes. Ligate the truncated gene into the expression vector.

  • Transformation and Verification: Transform the ligation product into a suitable E. coli strain for cloning (e.g., DH5α). Verify the correct insertion by colony PCR and DNA sequencing.

  • Expression and Solubility Analysis: Transform the verified plasmid into an expression host (e.g., BL21(DE3)). Express the truncated protein and analyze its solubility by SDS-PAGE of the total cell lysate and the soluble fraction.[1]

Protocol 2: Small-Scale Screening for Optimal Induction Temperature

This protocol outlines a method to quickly determine the best induction temperature for soluble this compound synthase expression.

  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of your expression strain harboring the this compound synthase plasmid. Grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, inoculate three 50 mL cultures of LB medium with the overnight culture to an initial OD₆₀₀ of 0.1. Grow at 37°C with shaking.

  • Induction: When the OD₆₀₀ reaches 0.6-0.8, induce protein expression with IPTG (a final concentration of 0.3 mM is a good starting point).[1]

  • Temperature Shift: Move the three cultures to incubators set at 37°C, 30°C, and 25°C, respectively.

  • Harvesting: After a set induction time (e.g., 4 hours or overnight), harvest 1 mL of each culture.

  • Lysis and Analysis: Pellet the cells by centrifugation. Resuspend the pellets in lysis buffer and lyse by sonication on ice. Centrifuge to separate the soluble and insoluble fractions. Analyze all fractions by SDS-PAGE to compare the amount of soluble this compound synthase at each temperature.[1]

Protocol 3: Refolding of this compound Synthase from Inclusion Bodies

This protocol provides a general procedure for refolding this compound synthase from inclusion bodies.

  • Inclusion Body Isolation: Harvest the cells expressing insoluble this compound synthase. Resuspend the cell pellet in lysis buffer and lyse the cells. Centrifuge the lysate at a high speed to pellet the inclusion bodies. Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminants.[8]

  • Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a high concentration of a denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., 20 mM DTT) to break any incorrect disulfide bonds.[8][9] Incubate at room temperature or 30°C until the pellet is dissolved.

  • Clarification: Centrifuge the solubilized protein at high speed to remove any remaining insoluble material.[8]

  • Refolding: Use one of the following methods to remove the denaturant and allow the protein to refold:

    • Dilution: Slowly add the denatured protein solution to a large volume of cold refolding buffer.[9]

    • Dialysis: Place the denatured protein solution in a dialysis bag and dialyze against a refolding buffer with decreasing concentrations of the denaturant.[9][10]

  • Analysis: Analyze the refolded protein for solubility and activity.

Visualizations

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_analysis Solubility Analysis Sequence Analysis Sequence Analysis Primer Design Primer Design Sequence Analysis->Primer Design PCR Amplification PCR Amplification Primer Design->PCR Amplification Cloning Cloning PCR Amplification->Cloning Verification Verification Cloning->Verification Transformation Transformation Verification->Transformation Induction Induction Transformation->Induction Cell Harvest Cell Harvest Induction->Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Fractionation Fractionation Cell Lysis->Fractionation SDS-PAGE SDS-PAGE Fractionation->SDS-PAGE

Caption: A generalized experimental workflow for cloning, expression, and solubility analysis of this compound synthase.

troubleshooting_logic Insoluble Protein Insoluble Protein Lower Temperature Lower Induction Temperature Insoluble Protein->Lower Temperature Truncate N-terminus Truncate N-terminus Insoluble Protein->Truncate N-terminus Add Fusion Tag Add Solubility Fusion Tag Insoluble Protein->Add Fusion Tag Refold Protein Refold from Inclusion Bodies Insoluble Protein->Refold Protein Soluble Protein Soluble Protein Lower Temperature->Soluble Protein Truncate N-terminus->Soluble Protein Add Fusion Tag->Soluble Protein Refold Protein->Soluble Protein

Caption: A decision-making diagram for troubleshooting insoluble this compound synthase expression.

signaling_pathway_placeholder Precursor_Metabolites Precursor Metabolites MVA_Pathway MVA Pathway Precursor_Metabolites->MVA_Pathway GPPS Geranyl Diphosphate Synthase (GPPS) MVA_Pathway->GPPS GPP Geranyl Diphosphate (GPP) GPPS->GPP Tricyclene_Synthase This compound Synthase (Soluble & Active) GPP->Tricyclene_Synthase This compound This compound Tricyclene_Synthase->this compound

Caption: A simplified metabolic pathway for this compound biosynthesis, highlighting the role of soluble this compound synthase.

References

Technical Support Center: Large-Scale Production of Tricyclene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the large-scale production of Tricyclene. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

General Production

Q1: What are the primary methods for large-scale this compound production?

A1: The two primary routes for large-scale this compound production are chemical synthesis and biosynthesis. Chemical synthesis often involves the isomerization of α-pinene using catalysts, while biosynthesis utilizes genetically engineered microorganisms, such as E. coli, to convert a carbon source into this compound.[1][2]

Q2: What are the most significant challenges when scaling up this compound synthesis?

A2: Common challenges in scaling up this compound synthesis include maintaining consistent yield and purity, managing reaction temperatures, controlling byproduct formation, and developing robust and economical purification methods.[3][4] For biosynthetic routes, challenges include low enzyme activity, poor protein solubility, and the metabolic burden on the host organism.[2]

Biosynthesis

Q3: My E. coli fermentation is producing very low titers of this compound. What are the likely causes and solutions?

A3: Low this compound titers in E. coli are often due to the low activity and poor solubility of this compound Synthase (TS).[2] Another factor can be the metabolic burden on the cells.

Troubleshooting Steps:

  • Optimize Induction Temperature: Lowering the induction temperature (e.g., to 30°C) can enhance protein solubility and reduce the formation of inclusion bodies.[2]

  • Increase Gene Copy Number: Increasing the copy number of the TS gene can boost enzyme expression and lead to higher titers.[2]

  • Enzyme Engineering: Truncating the N-terminal region of the TS enzyme has been shown to dramatically improve its solubility and catalytic efficiency, resulting in a significant increase in this compound production.[2]

Q4: My fermentation is producing several byproducts along with this compound. How can I improve selectivity?

A4: Byproduct formation is common in biosynthetic pathways. The primary byproducts in this compound synthesis by E. coli include α-pinene, β-pinene, sabinene, camphene, and limonene.[2] Improving selectivity often involves optimizing the specific this compound Synthase used, as different synthases can have different product profiles.[2]

Chemical Synthesis

Q5: What are the key parameters to control during the isomerization of α-pinene to produce this compound?

A5: The key parameters to control are the choice of catalyst, reaction temperature, and reaction time. Various catalysts, such as dealuminated zeolites and acid-activated titanium dioxide, have been used.[5][6] The reaction is exothermic, so efficient heat dissipation is crucial to prevent side reactions and the formation of polymeric byproducts.[7]

Q6: How can I minimize the formation of camphene and other isomers during chemical synthesis?

A6: The isomerization of α-pinene typically yields a mixture of camphene and this compound.[7] The ratio of these products is dependent on the reaction temperature and catalyst.[7] To minimize camphene formation, it's essential to carefully select the catalyst and optimize the reaction temperature. Some processes involve recycling the unwanted isomers back into the reactor to shift the equilibrium towards the desired product.[7]

Purification

Q7: What are the recommended methods for purifying large quantities of this compound?

A7: For large-scale purification, fractional distillation is a common method to separate this compound from other terpenes with different boiling points.[3] For higher purity requirements, preparative chromatography techniques can be employed.[8]

Q8: I'm having difficulty separating this compound from pinene isomers. What can I do?

A8: The separation of this compound from α-pinene and β-pinene can be challenging due to their similar boiling points. High-efficiency fractional distillation columns are typically required.[9] In some cases, specialized chromatographic techniques using stationary phases that can interact with the double bonds in the pinene isomers, such as silver nitrate impregnated silica gel, may offer better separation.[3]

Safety & Handling

Q9: What are the primary safety concerns when handling this compound on a large scale?

A9: this compound is a flammable solid with a low flash point.[10] Therefore, it is crucial to handle it in a well-ventilated area away from ignition sources. When handling the powdered form, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn to avoid skin and eye contact.[11]

Q10: What are the recommended storage conditions for large quantities of this compound?

A10: this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[6] It should be kept away from heat, sparks, and open flames. Storage in a refrigerator is often recommended.[6]

Troubleshooting Guides

Low Yield in Biosynthesis
Symptom Possible Cause Troubleshooting Action
Low this compound titerLow this compound Synthase (TS) activity/solubilityOptimize induction temperature (e.g., 30°C). Increase TS gene copy number. Truncate the N-terminal of the TS enzyme.
Metabolic burden on host cellsOptimize media composition and feeding strategy.
High byproduct formationLow TS selectivityScreen different this compound Synthases for higher selectivity.
Challenges in Chemical Synthesis
Symptom Possible Cause Troubleshooting Action
Low conversion of α-pineneInefficient catalystScreen different catalysts (e.g., acid-treated clays, zeolites). Optimize catalyst loading.
High levels of polymeric byproductsPoor temperature control (exothermic reaction)Improve heat dissipation in the reactor. Optimize reaction temperature profile.
Undesirable isomer ratio (e.g., high camphene)Suboptimal reaction conditionsAdjust reaction temperature. Consider recycling of undesired isomers.
Purification Difficulties
Symptom Possible Cause Troubleshooting Action
Poor separation of this compound from pinene isomers by distillationSimilar boiling pointsUse a high-efficiency fractional distillation column. Optimize reflux ratio and takeoff rate.
Co-elution of impurities during chromatographySimilar polarity of compoundsOptimize the mobile phase composition. Try a different stationary phase (e.g., silver nitrate impregnated silica).
Low recovery after purificationProduct loss during transfer or workupMinimize transfer steps. Optimize extraction and washing procedures.

Experimental Protocols

Protocol 1: Shake-Flask Fermentation for this compound Biosynthesis
  • Strain and Plasmid Preparation: Use an E. coli strain engineered with the mevalonate (MVA) pathway and plasmids carrying the geranyl diphosphate synthase (GPPS) and this compound Synthase (TS) genes.[2]

  • Inoculum Preparation: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Fermentation: Inoculate 100 mL of fermentation medium in a 500 mL shake flask with the overnight culture. Grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1 mM. Reduce the temperature to 30°C and continue incubation for 48 hours.[2]

  • Extraction: After incubation, extract the this compound from the culture broth using an equal volume of n-hexane.

  • Analysis: Analyze the hexane extract for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Protocol 2: Quality Control of this compound by GC-MS
  • Sample Preparation: Prepare a standard solution of this compound in n-hexane. Dilute the production sample in n-hexane.

  • GC-MS Conditions:

    • Injection Port Temperature: 280°C

    • Carrier Gas: Helium

    • Oven Program: Start at 50°C, hold for 0.5 min, ramp to 150°C at 25°C/min, hold for 1 min, then ramp to 260°C at 40°C/min, and hold for 2 min.[2]

  • Quantification: Identify the this compound peak by comparing the retention time and mass spectrum with the standard.[2] Quantify the amount of this compound and byproducts using a standard curve.[2]

Visualizations

Biosynthetic_Pathway_of_this compound Biosynthetic Pathway of this compound in E. coli Acetyl_CoA Acetyl-CoA (from E. coli metabolism) MVA_Pathway Mevalonate (MVA) Pathway Acetyl_CoA->MVA_Pathway IPP_DMAPP IPP & DMAPP MVA_Pathway->IPP_DMAPP GPPS Geranyl Diphosphate Synthase (GPPS) IPP_DMAPP->GPPS GPP Geranyl Diphosphate (GPP) GPPS->GPP TS This compound Synthase (TS) GPP->TS This compound This compound TS->this compound Byproducts Byproducts (Pinene, Camphene, etc.) TS->Byproducts

Caption: Biosynthetic pathway for this compound production in engineered E. coli.

Tricyclene_Production_Troubleshooting Troubleshooting Logic for Low this compound Yield Start Low this compound Yield Check_Synthesis_Route Biosynthesis or Chemical Synthesis? Start->Check_Synthesis_Route Biosynthesis Biosynthesis Check_Synthesis_Route->Biosynthesis Bio Chemical_Synthesis Chemical Synthesis Check_Synthesis_Route->Chemical_Synthesis Chem Check_TS_Activity Low TS Activity/Solubility? Biosynthesis->Check_TS_Activity Check_Catalyst Inefficient Catalyst? Chemical_Synthesis->Check_Catalyst Optimize_Temp Optimize Induction Temperature Check_TS_Activity->Optimize_Temp Yes High_Byproducts High Byproduct Formation? Check_TS_Activity->High_Byproducts No Engineer_TS Engineer TS (e.g., Truncation) Optimize_Temp->Engineer_TS Engineer_TS->High_Byproducts Screen_Catalysts Screen Different Catalysts Check_Catalyst->Screen_Catalysts Yes Check_Catalyst->High_Byproducts No Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Screen_Catalysts->Optimize_Conditions Optimize_Conditions->High_Byproducts Improve_Selectivity Improve Selectivity (e.g., different TS) High_Byproducts->Improve_Selectivity Yes Purification_Issues Purification Challenges? High_Byproducts->Purification_Issues No Improve_Selectivity->Purification_Issues Optimize_Purification Optimize Purification Method Purification_Issues->Optimize_Purification Yes End Improved Yield Purification_Issues->End No Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yields in this compound production.

References

Methods for purifying Tricyclene from a mixture of terpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of tricyclene from complex terpene mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification critical?

A1: this compound is a solid monoterpene, often found as a significant byproduct in the synthesis of camphene from α-pinene.[1][2][3] Its chemical structure is 1,7,7-trimethyltricyclo[2.2.1.0(2,6)]heptane.[1] For pharmaceutical and fine chemical applications, high purity of the target compound is essential. Impurities like this compound can interfere with subsequent chemical reactions or lead to the formation of undesired isomeric products, making its removal a critical step in ensuring the quality, safety, and efficacy of the final product.[2]

Q2: What are the common impurities found in a typical this compound mixture?

A2: this compound is commonly found in mixtures resulting from the isomerization of α-pinene.[4] The most frequent impurities include camphene (the main product), unreacted α-pinene, and other terpenes such as dipentene, p-menthadienes, cyclofenchene, and α-fenchene.[2]

Q3: What are the primary laboratory methods for purifying this compound?

A3: The primary methods for purifying this compound leverage differences in the physical and chemical properties of the components in the mixture. The most common techniques are:

  • Fractional Distillation: This method separates compounds based on differences in their boiling points. It is particularly useful for separating terpenes.[5][6]

  • Crystallization: As this compound is a solid at room temperature, crystallization is a highly effective method for achieving high purity.[1][7] This technique separates a solid compound from soluble impurities.

  • Chromatography: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) offer high-resolution separation based on the differential partitioning of compounds between a stationary and a mobile phase.[5][8]

Q4: How do I select the most appropriate purification method for my experiment?

A4: The choice of method depends on several factors: the initial purity of the mixture, the scale of the purification, the physical properties of the impurities, and the desired final purity. For mixtures where components have significantly different boiling points, fractional distillation is a good starting point.[9] If this compound is the major component and is in a solid state, crystallization can be a very efficient and scalable method.[7] For complex mixtures with closely related compounds or when very high purity is required, chromatographic techniques are often the best choice.[10]

Data Presentation

Table 1: Physical Properties of this compound and Common Associated Terpenes

CompoundMolecular FormulaBoiling Point (°C)Melting Point (°C)
This compound C₁₀H₁₆152.0 - 153.067 - 68
CampheneC₁₀H₁₆~159.0~51
α-PineneC₁₀H₁₆~156.0-64
Dipentene (Limonene)C₁₀H₁₆~176.0-74

Data sourced from PubChem and other chemical databases.[1]

Table 2: Comparison of this compound Purification Methods

MethodPrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Fractional Distillation Difference in boiling points[11]Good for large scale; relatively inexpensive.Ineffective for compounds with close boiling points (azeotropes); potential for thermal degradation.Pre-purification of crude mixtures; separating components with >25°C boiling point difference.[11]
Crystallization Difference in solubilityCan yield very high purity product; scalable.Requires finding a suitable solvent system; can result in low yield if conditions are not optimized.[7]Purifying solid compounds like this compound from liquid or soluble solid impurities.
Chromatography (GC/HPLC) Differential partitioning between phases[5]High resolution and selectivity; adaptable to various mixtures.Can be expensive; limited sample capacity for preparative scale; requires method development.[10]Final polishing steps; separating complex mixtures with similar components; achieving very high purity.

Troubleshooting Guides

Fractional Distillation Issues

Q: My fractional distillation is not achieving good separation between this compound and camphene. What can I do?

A: The boiling points of this compound (152-153°C) and camphene (~159°C) are very close, making separation by distillation challenging.[1]

  • Increase Column Efficiency: Use a fractionating column with a higher number of theoretical plates.[9] A longer column or one packed with a higher surface area material (like Vigreux indentations, Raschig rings, or metal sponges) can improve separation.

  • Optimize Reflux Ratio: Increase the reflux ratio to allow more vaporization-condensation cycles, which enhances the enrichment of the more volatile component (this compound) at the top of the column.

  • Control Heating Rate: Apply slow and steady heating to maintain a proper temperature gradient throughout the column.[9] Avoid overheating, which can cause bumping and carry less volatile components into the distillate.

  • Consider Vacuum Distillation: Lowering the pressure will reduce the boiling points of the compounds, which can sometimes alter their relative volatility and improve separation. It also helps prevent thermal degradation.

Q: The recovery of my purified this compound is very low after distillation. What are the likely causes?

A: Low recovery can be due to several factors:

  • Hold-up Volume: The fractionating column packing has a surface that retains some of the condensate. This "hold-up" can be significant, especially for small-scale distillations.

  • Incorrect Temperature Control: If the temperature at the still head is too high, you may be co-distilling impurities. If it's too low, the vapor may not reach the condenser, leading to loss.

  • Leaks in the Apparatus: Ensure all joints are properly sealed to prevent vapor loss.

Crystallization Issues

Q: I am struggling to find a suitable solvent for the recrystallization of this compound. What should I look for?

A: An ideal crystallization solvent should dissolve the solute (this compound) well at high temperatures but poorly at low temperatures.[7] Impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.

  • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, hexane, ethyl acetate).

  • Solvent-Nonsolvent System: If a single suitable solvent cannot be found, use a two-solvent system.[12] Dissolve this compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid.[13] Gently heat to redissolve and then allow to cool slowly.

Q: My product is "oiling out" instead of forming crystals. How can I fix this?

A: Oiling out occurs when the solute comes out of solution above its melting point.

  • Lower the Saturation Temperature: Use a more dilute solution so that saturation occurs at a lower temperature, which is hopefully below the melting point of your product.

  • Change the Solvent: Use a lower-boiling point solvent.

  • Slow Cooling: Allow the solution to cool very slowly, especially as it approaches the saturation point. Seeding the solution with a tiny crystal of pure this compound can also promote proper crystal growth.[13]

Q: The purity of my recrystallized this compound is not satisfactory. How can I improve it?

A:

  • Wash the Crystals: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor which contains the impurities.[7]

  • Perform a Second Recrystallization: A single crystallization may not be sufficient. Re-dissolving the crystals and repeating the process can significantly improve purity.

  • Use Decolorizing Carbon: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtration to adsorb them.[7]

Experimental Protocols & Visualizations

Logical Workflow: Selecting a Purification Method

G cluster_start Initial Assessment cluster_distillation Distillation Path cluster_crystallization Crystallization Path cluster_chromatography Chromatography Path start Crude Terpene Mixture (containing this compound) check_bp Are Boiling Points Significantly Different? start->check_bp distill Perform Fractional Distillation check_bp->distill Yes (>25°C) check_solid Is this compound the Major Component? check_bp->check_solid No (<25°C) distill_product Partially Purified this compound distill->distill_product distill_product->check_solid chromatography Perform Preparative Chromatography (GC/HPLC) distill_product->chromatography Further Purity Needed crystallize Perform Recrystallization check_solid->crystallize Yes check_solid->chromatography No / Complex Mixture crystal_product High-Purity this compound Crystals crystallize->crystal_product final_product Highest Purity this compound crystal_product->final_product Purity Check OK chromatography->final_product

Caption: Decision tree for selecting an appropriate this compound purification method.

Protocol 1: Purification by Fractional Distillation

This protocol outlines a general procedure for the fractional distillation of a terpene mixture to enrich this compound.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[9] Ensure all glass joints are securely clamped and sealed.

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude terpene mixture and add a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently using a heating mantle.[9] The goal is to achieve a slow, steady boiling rate.

  • Equilibration: Observe the ring of condensate slowly rising through the column. Allow the column to equilibrate by adjusting the heat so the vapor temperature at the distillation head stabilizes. This temperature should be close to the boiling point of the most volatile component.

  • Collecting Fractions: Collect the distillate in separate fractions. The first fraction will be enriched in the lowest-boiling point components. Monitor the temperature at the distillation head. A sharp rise in temperature indicates that a new, higher-boiling point component is beginning to distill. Collect the fraction that distills over at a stable temperature corresponding to the boiling point of this compound (152-153°C).

  • Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine their composition and identify the fraction with the highest concentration of this compound.

G start Start: Crude Mixture setup Assemble Fractional Distillation Apparatus start->setup heat Gently Heat Mixture to a Slow Boil setup->heat equilibrate Equilibrate Column (Observe Condensate Rise) heat->equilibrate collect Collect Distillate Fractions at Stable Temperatures equilibrate->collect analyze Analyze Fractions via GC collect->analyze end End: Enriched this compound analyze->end

Caption: Experimental workflow for fractional distillation of this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a method for purifying solid crude this compound.

Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent system where this compound has high solubility when hot and low solubility when cold. Ethanol or methanol are often good starting points for moderately polar compounds.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent while stirring until all the solid has just dissolved.[7] Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If there are insoluble impurities (or if decolorizing charcoal was used), perform a hot gravity filtration to remove them. This must be done quickly to prevent the this compound from crystallizing prematurely in the filter funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining impurities.[7]

  • Drying: Dry the crystals completely in a desiccator or a vacuum oven to remove all traces of solvent.

G start Start: Crude Solid this compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve filter_hot Hot Gravity Filtration (if needed) dissolve->filter_hot optional cool Slowly Cool Solution to Induce Crystallization dissolve->cool filter_hot->cool ice_bath Chill in Ice Bath cool->ice_bath filter_vac Isolate Crystals via Vacuum Filtration ice_bath->filter_vac wash Wash Crystals with Cold Solvent filter_vac->wash dry Dry Purified Crystals wash->dry end End: High-Purity this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Formulation and Stability of Tricyclene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Tricyclene in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in formulations?

A1: this compound (1,7,7-Trimethyltricyclo[2.2.1.0²,⁶]heptane) is a saturated tricyclic monoterpene. Its stability is a critical quality attribute in pharmaceutical formulations as degradation can lead to a loss of potency and the formation of potentially harmful impurities. Due to its strained ring structure, this compound may be susceptible to degradation under certain environmental conditions.

Q2: What are the primary factors that can affect the stability of this compound in a formulation?

A2: The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[1]

  • Light: Exposure to UV or visible light can initiate photo-degradation pathways.

  • pH: Although this compound itself is non-ionizable, the pH of a formulation can influence the stability of other ingredients, which in turn could affect this compound.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[1]

  • Excipients: Incompatibilities with certain excipients can catalyze degradation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure and information on similar bicyclic monoterpenes, potential degradation pathways for this compound include:

  • Oxidation: Attack by reactive oxygen species could lead to the formation of hydroxylated or carbonylated derivatives.

  • Isomerization/Rearrangement: Acidic or thermal stress may induce rearrangement of the tricyclic skeleton to form more stable isomers, such as camphene or pinene derivatives.[2][3]

  • Ring-Opening Reactions: More severe stress conditions could lead to the cleavage of one of the rings, resulting in monocyclic terpene structures.[2][3][4]

Q4: How can I improve the stability of this compound in my formulation?

A4: Several strategies can be employed to enhance the stability of this compound:

  • Encapsulation: Technologies like microencapsulation or inclusion complexation with cyclodextrins can create a protective barrier around the this compound molecule.[5][6][7][8]

  • Use of Antioxidants: Incorporating antioxidants can mitigate oxidative degradation.

  • Controlled Release Systems: These can protect this compound from the surrounding environment until the point of delivery.[6]

  • Careful Excipient Selection: Thorough compatibility studies are essential to identify and avoid excipients that may promote degradation.

  • Packaging: Using light-resistant and airtight containers is crucial.[9][10]

Troubleshooting Guides

Issue 1: Loss of this compound Potency in a Solid Dosage Form

Possible Causes:

  • Thermal degradation during manufacturing or storage.

  • Oxidative degradation due to exposure to air.

  • Incompatibility with excipients.

Troubleshooting Steps:

StepActionRationale
1Review manufacturing process parameters.High temperatures during processes like drying or milling can lead to thermal degradation.
2Conduct forced degradation studies.Expose the formulation to heat, light, and humidity to identify the primary degradation pathway.
3Perform excipient compatibility studies.Mix this compound with individual excipients and store at accelerated conditions to identify any incompatibilities.
4Analyze for the presence of oxidative degradants.Use analytical techniques like LC-MS to identify oxidation products.
5Evaluate packaging integrity.Ensure the packaging provides adequate protection against moisture and oxygen ingress.
Issue 2: Phase Separation or Precipitation in a Liquid Formulation

Possible Causes:

  • Poor solubility of this compound in the vehicle.

  • Temperature fluctuations affecting solubility.

  • pH shift in the formulation.

Troubleshooting Steps:

StepActionRationale
1Determine the solubility of this compound in the formulation vehicle at various temperatures.This will help establish the saturation point and the risk of precipitation upon cooling.
2Evaluate the effect of pH on the formulation's stability.Although this compound is pH-independent, a change in pH could affect other components, leading to instability.
3Consider the use of co-solvents or solubilizing agents.These can increase the solubility of this compound and prevent precipitation.
4Investigate the potential for polymorphism.Different crystalline forms of this compound may have different solubilities.

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing of this compound

This protocol outlines a reverse-phase HPLC method for the quantification of this compound and the detection of its degradation products.

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as this compound has no strong chromophore, low wavelength UV or alternative detection methods like mass spectrometry may be necessary).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve the formulation in the mobile phase to a target concentration of 1 mg/mL this compound. Filter through a 0.45 µm filter before injection.

Protocol 2: Forced Degradation Study

This study is designed to identify potential degradation pathways and demonstrate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Quantitative Data Summary

The following tables present hypothetical data for illustrative purposes.

Table 1: Hypothetical Degradation of this compound Under Forced Conditions

Condition% this compound Remaining% Total ImpuritiesMajor Degradant (Hypothetical)
Control100< 0.1-
Acid (1M HCl, 60°C)92.57.5Isocamphene
Base (1M NaOH, 60°C)98.21.8Not Significant
Oxidation (3% H₂O₂, RT)85.114.9This compound-2-one
Thermal (105°C)90.39.7Camphene
Photolytic94.65.4Various Minor Degradants

Table 2: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Ethanol50
Propylene Glycol25
PEG 40075
Isopropyl Myristate> 200

Visualizations

Tricyclene_Degradation_Pathway This compound This compound Isomerization Isomerization This compound->Isomerization Heat/Acid Oxidation Oxidation This compound->Oxidation Oxygen/Light RingOpening RingOpening This compound->RingOpening Harsh Conditions Isocamphene Isocamphene/ Camphene Isomerization->Isocamphene Tricyclenone This compound-2-one Oxidation->Tricyclenone MonocyclicTerpenes Monocyclic Terpenes RingOpening->MonocyclicTerpenes

Caption: Hypothetical degradation pathways of this compound.

Troubleshooting_Workflow start Stability Issue Identified (e.g., Potency Loss) check_formulation Review Formulation & Manufacturing Process start->check_formulation forced_degradation Conduct Forced Degradation Studies check_formulation->forced_degradation identify_pathway Identify Degradation Pathway forced_degradation->identify_pathway excipient_compat Excipient Compatibility Study identify_pathway->excipient_compat packaging Evaluate Packaging identify_pathway->packaging reformulate Reformulate (e.g., change excipient, add antioxidant) excipient_compat->reformulate end Stability Improved reformulate->end change_packaging Change Packaging (e.g., light-resistant, airtight) packaging->change_packaging change_packaging->end

Caption: Troubleshooting workflow for this compound stability issues.

Stability_Testing_Protocol cluster_prep Sample Preparation cluster_testing Analytical Testing cluster_eval Data Evaluation prep_formulation Prepare Formulation with this compound place_on_stability Place samples in stability chambers (e.g., 40°C/75% RH) prep_formulation->place_on_stability pull_samples Pull samples at defined time points (0, 1, 3, 6 months) place_on_stability->pull_samples hplc_analysis Analyze by Stability-Indicating HPLC Method pull_samples->hplc_analysis quantify Quantify this compound and Impurities hplc_analysis->quantify plot_data Plot degradation kinetics quantify->plot_data determine_shelf_life Determine Shelf-Life plot_data->determine_shelf_life

Caption: Flowchart of a typical stability testing protocol.

References

Validation & Comparative

A Comparative Analysis of Tricyclene and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical properties and biological activities of tricyclene and its structural isomers, camphene and bornylene. This report synthesizes available experimental data to provide a comparative overview for applications in research and drug development.

This compound, a tricyclic monoterpene, and its isomers, notably camphene and bornylene, are naturally occurring volatile organic compounds found in a variety of plants. Their shared molecular formula (C₁₀H₁₆) belies their distinct structural arrangements, which in turn lead to differing physicochemical properties and biological effects. This guide offers a comparative analysis of these isomers, presenting key experimental data on their chemical characteristics and biological activities, including antimicrobial, insecticidal, antioxidant, and cytotoxic effects. Detailed experimental protocols for the cited biological assays are also provided to facilitate further research.

Chemical and Physical Properties: A Tabular Comparison

This compound, camphene, and bornylene, while sharing the same molecular weight, exhibit distinct physical properties such as melting and boiling points due to their unique molecular structures. This compound is a solid at room temperature, whereas camphene is a crystalline solid and information on bornylene's state at room temperature is less common. These differences are critical for their application in various experimental and industrial settings.

PropertyThis compoundCampheneBornylene
Molecular Formula C₁₀H₁₆C₁₀H₁₆C₁₀H₁₆
Molecular Weight 136.23 g/mol [1]136.23 g/mol 136.23 g/mol
IUPAC Name 1,7,7-Trimethyltricyclo[2.2.1.0²,⁶]heptane[1]2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene
CAS Number 508-32-7[1]79-92-5464-17-5
Melting Point 67-68 °C[1]46 °C113 °C
Boiling Point 152-153 °C[1]159 °C146 °C
Appearance Solid[1]Colorless to white crystalline solidWhite solid (est.)

Comparative Biological Activity

The structural nuances among this compound and its isomers significantly influence their interactions with biological systems. While research directly comparing the three compounds is limited, a synthesis of available data provides insights into their relative potencies in various biological assays.

Antimicrobial Activity

This compound and camphene are frequently identified as components of essential oils exhibiting antimicrobial properties.[2][3] However, detailed studies on the isolated compounds are less common. One study identified this compound and camphene as minor components in Pinus nigra and Thymus serpyllum essential oils, which demonstrated synergistic antibacterial effects.[2][3]

Due to the lack of direct comparative studies with quantitative data for all three isomers against the same microbial strains, a definitive ranking of their antimicrobial potency cannot be established.

Insecticidal Activity

The insecticidal properties of monoterpenes are a significant area of research for the development of natural pesticides. Camphene has demonstrated notable insecticidal activity against various pests. For instance, in a study on the storage insect Tribolium castaneum, camphene exhibited significant contact toxicity with a median lethal dose (LD₅₀) of 21.6 μ g/adult .[4][5] The same study also reported fumigant toxicity of camphene against Liposcelis bostrychophila with a median lethal concentration (LC₅₀) of 10.1 mg/L air.[4][5]

Information on the insecticidal activity of this compound and bornylene is sparse. One study mentioned that this compound adversely affected the larval growth rate and pupal weight of the western spruce budworm, but quantitative data was not provided. There is a lack of available data on the insecticidal effects of bornylene.

IsomerInsect SpeciesAssay TypeQuantitative Data (LC₅₀/LD₅₀)
Camphene Liposcelis bostrychophilaFumigant ToxicityLC₅₀ = 10.1 mg/L air[4][5]
Liposcelis bostrychophilaContact ToxicityLD₅₀ = 701.3 μg/cm²[4][5]
Tribolium castaneumContact ToxicityLD₅₀ = 21.6 μ g/adult [4][5]
Antioxidant Activity
Cytotoxic Activity

The cytotoxic potential of monoterpenes against cancer cell lines is an active area of research. While comprehensive comparative data for this compound and its isomers is not available, studies on various monoterpenes have shown a range of cytotoxic effects. For example, the cytotoxicity of α- and β-pinene has been evaluated against human corneal epithelial cells. Research on the specific cytotoxicity of this compound, camphene, and bornylene against a panel of cancer cell lines would be valuable for drug discovery efforts.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key biological assays mentioned in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solution of test compound Serial_Dilution Perform serial dilutions of test compound in 96-well plate Compound_Prep->Serial_Dilution Microorganism_Prep Prepare standardized inoculum of microorganism Inoculation Inoculate wells with microorganism suspension Microorganism_Prep->Inoculation Media_Prep Prepare sterile growth medium Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate plates at optimal temperature and time Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (microbial growth) Incubation->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Insecticidal Activity Assay: Contact Toxicity

This assay evaluates the toxicity of a compound when it comes into direct contact with an insect.

Insecticidal_Contact_Toxicity_Workflow cluster_prep Preparation cluster_application Application cluster_observation Observation & Analysis Compound_Prep Prepare different concentrations of test compound in a suitable solvent Topical_Application Apply a precise volume of test solution to the dorsal thorax of each insect Compound_Prep->Topical_Application Insect_Prep Select healthy, uniform-sized insects for testing Insect_Prep->Topical_Application Incubation Place insects in ventilated containers with food and water Topical_Application->Incubation Control_Group Treat a control group with solvent only Control_Group->Incubation Mortality_Assessment Record mortality at specific time intervals (e.g., 24, 48h) Incubation->Mortality_Assessment LD50_Calculation Calculate the median lethal dose (LD50) using probit analysis Mortality_Assessment->LD50_Calculation

Caption: Workflow for determining contact toxicity (LD₅₀) in insects.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound and its isomers are not yet fully elucidated. For many terpenes, their lipophilic nature allows them to interact with and disrupt cell membranes, which is a proposed mechanism for their antimicrobial and insecticidal effects. This can lead to increased membrane permeability and leakage of cellular contents.

For antioxidant activity, terpenes can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species. The specific signaling pathways affected by these compounds in mammalian cells, particularly in the context of cytotoxicity, remain an area for further investigation.

General_Terpene_MoA cluster_compound Compound cluster_target Cellular Targets cluster_effect Biological Effects Terpene This compound / Isomer Cell_Membrane Cell Membrane Terpene->Cell_Membrane interacts with Cellular_Proteins Cellular Proteins Terpene->Cellular_Proteins binds to ROS Reactive Oxygen Species (ROS) Terpene->ROS reacts with Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition Cellular_Proteins->Enzyme_Inhibition Radical_Scavenging Radical Scavenging ROS->Radical_Scavenging

Caption: Potential mechanisms of action for this compound and its isomers.

Conclusion and Future Directions

This comparative guide consolidates the available data on this compound and its isomers, camphene and bornylene. While camphene is the most studied of the three, with demonstrated insecticidal and antioxidant properties, there is a clear need for more research on this compound and, in particular, bornylene. Direct comparative studies employing standardized protocols are essential to accurately assess the relative biological activities of these isomers. Such research will be invaluable for unlocking their full potential in drug development, agriculture, and other scientific fields. Future investigations should focus on elucidating their mechanisms of action and exploring their structure-activity relationships to guide the synthesis of novel, more potent derivatives.

References

Differentiating Tricyclene from Camphene and Pinene using GC-MS: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural similarity of the monoterpenes tricyclene, camphene, and the isomers of pinene (α-pinene and β-pinene) presents a significant analytical challenge. All share the same molecular weight (136.23 g/mol ) and exhibit similar chromatographic behavior, making their individual identification and quantification complex. This guide provides a comprehensive comparison of these compounds utilizing Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and data to facilitate their differentiation.

Quantitative Data Summary

The primary methods for distinguishing these closely related isomers by GC-MS are through careful analysis of their chromatographic retention times, or more specifically their Kovats Retention Indices, and their mass spectral fragmentation patterns. The following table summarizes these key differentiating parameters.

CompoundMolecular FormulaMolecular Weight ( g/mol )Kovats Retention Index (DB-5 or similar non-polar column)Key Mass Spectral Fragments (m/z)[1][2][3][4][5]
This compound C₁₀H₁₆136.23~92693, 91, 79, 77, 67
Camphene C₁₀H₁₆136.23~95393, 121, 79, 91, 107
α-Pinene C₁₀H₁₆136.23~93993, 91, 77, 121, 92
β-Pinene C₁₀H₁₆136.23~98093, 69, 77, 91, 79

Experimental Protocol

A robust GC-MS method is crucial for the successful separation and identification of these isomers. The following protocol provides a typical starting point for analysis, which may require further optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • For essential oils or pure compounds, dilute the sample in a suitable volatile solvent such as hexane or ethyl acetate to a concentration of approximately 100 µg/mL.

  • For plant material or other complex matrices, a headspace or solvent extraction method may be necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/min to 150 °C.

    • Ramp: Increase at 20 °C/min to 250 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

3. Data Analysis:

  • Identify the peaks of interest based on their retention times and compare them to the Kovats Retention Indices listed in the table above. Kovats indices can be calculated by running a series of n-alkanes under the same chromatographic conditions.

  • Examine the mass spectrum of each peak and compare the fragmentation pattern to the key fragments provided in the data table and to reference spectra from libraries such as NIST.

Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating this compound, camphene, and pinene isomers using the data obtained from a GC-MS analysis.

Differentiation_Workflow GC-MS Differentiation Workflow for C10H16 Isomers start GC-MS Analysis of Sample check_mw Molecular Ion at m/z 136? start->check_mw compare_ri Compare Kovats Retention Index (RI) check_mw->compare_ri Yes unknown Unknown C10H16 Isomer check_mw->unknown No This compound This compound (RI ≈ 926) compare_ri->this compound RI ≈ 926 camphene Camphene (RI ≈ 953) compare_ri->camphene RI ≈ 953 alpha_pinene α-Pinene (RI ≈ 939) compare_ri->alpha_pinene RI ≈ 939 beta_pinene β-Pinene (RI ≈ 980) compare_ri->beta_pinene RI ≈ 980 analyze_fragments Analyze Mass Spectral Fragmentation This compound->analyze_fragments camphene->analyze_fragments alpha_pinene->analyze_fragments beta_pinene->analyze_fragments confirm_this compound Fragments: 93, 91, 79, 77, 67 analyze_fragments->confirm_this compound Confirm this compound confirm_camphene Fragments: 93, 121, 79, 91, 107 analyze_fragments->confirm_camphene Confirm Camphene confirm_alpha Fragments: 93, 91, 77, 121, 92 analyze_fragments->confirm_alpha Confirm α-Pinene confirm_beta Fragments: 93, 69, 77, 91, 79 analyze_fragments->confirm_beta Confirm β-Pinene

Caption: A flowchart outlining the decision-making process for identifying C10H16 isomers.

References

Unraveling the Antibacterial Landscape of Monoterpenes: A Comparative Analysis Highlighting Tricyclene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a perpetual frontier. Monoterpenes, a class of naturally occurring organic compounds, have garnered significant attention for their potential antibacterial properties. This guide provides a comparative analysis of the antibacterial activity of various monoterpenes, with a special focus on the enigmatic profile of tricyclene. While data abounds for many common monoterpenes, a comprehensive literature review reveals a notable absence of specific antibacterial activity data for isolated this compound.

This comparative guide synthesizes available quantitative data, details common experimental protocols, and visualizes the general mechanism of action and experimental workflows to offer a clear perspective on the current state of monoterpene antibacterial research.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of monoterpenes is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for several common monoterpenes against representative Gram-positive and Gram-negative bacteria. It is crucial to note the absence of reported MIC values for isolated this compound in the surveyed scientific literature.

MonoterpeneCompound TypeTarget MicroorganismMIC (µg/mL)Reference
This compound Tricyclic Monoterpene-No Data Available -
CampheneBicyclic MonoterpeneStaphylococcus aureus>1000[1]
Enterococcus spp.1.9 - 31.2 (derivatives)[1]
α-PineneBicyclic MonoterpeneStaphylococcus aureus117 - 4150[2][3]
Escherichia coli>4000[4]
LimoneneMonocyclic MonoterpeneListeria monocytogenes20,000 (as 20 mL/L)[5]
Staphylococcus aureus256[6]
Pseudomonas aeruginosa512[6]
ThymolMonocyclic MonoterpeneStaphylococcus aureus72[7]
Escherichia coli0.03 (mg/mL)[8]
CarvacrolMonocyclic MonoterpeneStaphylococcus aureus256[7]
Klebsiella pneumoniae130 - 260[7]

Note: The MIC values can vary significantly based on the specific bacterial strain, the experimental method used, and the purity of the compound.

Experimental Protocols

The determination of the antibacterial activity of monoterpenes predominantly relies on standardized microbiological assays. The following outlines a typical experimental protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the quantitative susceptibility of bacteria to antimicrobial agents.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Monoterpene Solutions: The monoterpene is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted monoterpene is inoculated with the prepared bacterial suspension.

  • Controls: Positive (broth with bacteria, no monoterpene) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the monoterpene that completely inhibits visible growth of the bacterium.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis bacterial_culture Bacterial Culture inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation monoterpene_stock Monoterpene Stock Solution serial_dilution Serial Dilution of Monoterpene monoterpene_stock->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation read_results Visual Inspection for Growth Inhibition incubation->read_results mic_determination MIC Determination read_results->mic_determination

Experimental workflow for MIC determination.

Proposed Mechanism of Antibacterial Action

While the precise mechanisms can vary between different monoterpenes and bacterial species, a common mode of action involves the disruption of the bacterial cell membrane. The lipophilic nature of many monoterpenes allows them to partition into the lipid bilayer of the cell membrane, leading to a cascade of detrimental effects.

signaling_pathway Monoterpene Monoterpene Membrane Bacterial Cell Membrane Monoterpene->Membrane Partitioning Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Inhibition Inhibition of Cellular Processes (Respiration, Enzyme Activity) Disruption->Inhibition CellDeath Bacterial Cell Death Leakage->CellDeath Inhibition->CellDeath

General mechanism of monoterpene antibacterial action.

This disruption of the membrane's structural integrity leads to increased permeability, causing the leakage of essential intracellular components such as ions, ATP, and nucleic acids. Furthermore, the altered membrane environment can inhibit the function of membrane-bound proteins, including enzymes involved in cellular respiration and transport systems, ultimately leading to bacterial cell death.

Discussion and Future Perspectives

The available data clearly indicates that several monoterpenes, such as thymol and carvacrol, exhibit potent antibacterial activity against a range of pathogens. In contrast, hydrocarbons like α-pinene and limonene often show weaker activity. The antibacterial efficacy appears to be influenced by the presence of functional groups, with phenolic monoterpenes generally demonstrating greater potency.

The striking lack of data on the antibacterial properties of isolated this compound presents a significant knowledge gap. As a structural isomer of camphene, which has shown some, albeit limited, antibacterial action, it is plausible that this compound may possess some level of bioactivity. However, without empirical data, any such assertion remains speculative.

Therefore, future research should prioritize the investigation of the antibacterial activity of isolated this compound against a panel of clinically relevant bacteria. Such studies would not only fill a void in the current understanding of monoterpene bioactivity but could also potentially uncover a novel antimicrobial agent. A systematic approach, employing standardized methodologies like the broth microdilution assay, would be essential for generating reliable and comparable data. Furthermore, mechanistic studies could elucidate the specific mode of action of this compound, should it prove to be active.

References

The Untapped Potential of Tricyclene: A Comparative Guide to its Synergistic Effects with Other Essential Oil Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate world of essential oils is replete with synergistic interactions, where the collective action of multiple components surpasses the sum of their individual effects. While major constituents like α-pinene, limonene, and carvacrol have been extensively studied for their synergistic potential, the role of minor components remains a burgeoning field of research. This guide delves into the current understanding of the synergistic effects of tricyclene, a bicyclic monoterpene found in various essential oils, by drawing comparisons with its structurally similar counterpart, camphene, and exploring the broader context of terpene synergy.

The Enigma of Minor Components in Synergy

Essential oils are complex mixtures of volatile compounds, and their therapeutic properties are often attributed to the interplay between these molecules. While major components are present in high concentrations, minor components, even at concentrations below 1%, can significantly influence the overall bioactivity of the oil. They can act as synergists, enhancing the effects of major components, or even as antagonists, modulating their activity. The current body of research, however, presents a significant gap in understanding the specific synergistic contributions of many minor terpenes, including this compound.

A notable example can be found in a study on the antimicrobial properties of Pinus nigra and Thymus serpyllum essential oils. The combination of these oils demonstrated a synergistic effect against Enterococcus faecalis and Staphylococcus epidermidis[1]. While this compound was identified as a minor component of Pinus nigra oil (0.1%), the study focused on the major constituents. Interestingly, a combination of the two most abundant components, α-pinene and geraniol, showed independent rather than synergistic activity, hinting at the potential involvement of minor components like this compound in the observed synergy of the whole oils[1].

This compound: A Profile of a Minor Terpene

This compound is a monoterpene commonly found in coniferous trees such as Pinus, Abies, Picea, and Tsuga species. Its standalone biological activities are not as extensively documented as those of other terpenes. However, some studies have pointed towards its potential antioxidant properties.

Comparative Analysis: this compound vs. Camphene

Given the limited direct data on this compound's synergistic effects, a comparative analysis with its structural isomer, camphene, can provide valuable insights. Camphene is also a bicyclic monoterpene and is frequently found alongside this compound in essential oils. The primary structural difference lies in the position of a double bond, which is exocyclic in camphene and absent in the tricyclic structure of this compound.

Table 1: Comparative Biological Activities of this compound and Camphene

Biological ActivityThis compoundCampheneSupporting Evidence
Antimicrobial Limited direct evidence. Present in antimicrobial essential oils.Documented antifungal and antibacterial properties.Camphene has shown promise as an antifungal and antibacterial agent in several studies.
Anti-inflammatory No direct studies found.Demonstrated anti-inflammatory and analgesic effects.Studies in animal models have shown that camphene can reduce pain by combating inflammation.
Antioxidant Reported antioxidant activities.Known antioxidant properties, protecting against oxidative stress.Camphene has been shown to protect against oxidative stress at a mitochondrial level in animal studies.
Synergistic Potential Hypothesized to contribute to the "entourage effect" as a minor component.Known to act synergistically with cannabinoids and other terpenes.Camphene is recognized for its role in the "entourage effect," enhancing the therapeutic properties of cannabis.

Quantitative Data on Essential Oils Containing this compound

The following table summarizes the composition of an essential oil where this compound is present and synergistic activity was observed. It is crucial to reiterate that the direct contribution of this compound to this synergy was not experimentally confirmed.

Table 2: Example of an Essential Oil Containing this compound with Demonstrated Synergistic Antimicrobial Activity

Essential Oil CombinationTarget MicroorganismsFractional Inhibitory Concentration Index (FICI)This compound Content in P. nigra oil (%)Other Key Components in P. nigra oil (%)
Pinus nigra + Thymus serpyllumEnterococcus faecalis0.187 (Synergy)0.1α-Pinene (73.8), trans-Verbenol (4.4), α-Pinene oxide (2.0), Camphene (1.7)
Pinus nigra + Thymus serpyllumStaphylococcus epidermidis0.375 (Synergy)0.1α-Pinene (73.8), trans-Verbenol (4.4), α-Pinene oxide (2.0), Camphene (1.7)

Source: Adapted from a 2025 study on the antibacterial potential of essential oil combinations. FICI ≤ 0.5 indicates synergy.[1]

Experimental Protocols for Assessing Synergy

To empirically determine the synergistic effects of this compound, standardized experimental protocols are necessary. The checkerboard microdilution assay is a widely accepted method for evaluating antimicrobial synergy.

Checkerboard Microdilution Assay Protocol
  • Preparation of Agents: Prepare stock solutions of this compound and the other essential oil component (e.g., α-pinene) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two agents. Serially dilute this compound along the x-axis and the other component along the y-axis. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium, such as Mueller-Hinton Broth.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate. Include positive controls (broth with inoculum) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of each agent that visibly inhibits bacterial growth.

  • Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the following formula: FICI = (MIC of agent A in combination / MIC of agent A alone) + (MIC of agent B in combination / MIC of agent B alone)

  • Interpretation of Results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive or indifferent effect

    • FICI > 4.0: Antagonism

Visualizing Experimental Workflows and Chemical Relationships

To better understand the concepts discussed, the following diagrams illustrate a typical experimental workflow for synergy testing and the structural relationship between this compound and camphene.

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare this compound Stock D Serial Dilution in 96-well Plate A->D B Prepare Other Component Stock B->D C Prepare Bacterial Inoculum E Inoculate Plate C->E D->E F Incubate Plate E->F G Determine MICs F->G H Calculate FICI G->H I Interpret Synergy H->I

Checkerboard Assay Workflow

Structures of this compound and Camphene

Conclusion and Future Directions

The exploration of this compound's synergistic effects is still in its infancy. While direct evidence is lacking, the principles of essential oil synergy and the data from structurally similar terpenes like camphene suggest that this compound likely plays a role in the overall therapeutic profile of the essential oils in which it is found. Its contribution may be subtle but significant, highlighting the importance of studying whole essential oils rather than just their major components.

Future research should focus on isolating this compound and conducting systematic synergistic studies with other terpenes and antimicrobial, anti-inflammatory, and antioxidant agents. Such studies would not only fill a critical knowledge gap but could also unlock new therapeutic combinations for drug development. For researchers and scientists, the untapped potential of minor components like this compound represents a promising frontier in the discovery of novel, multi-target therapeutic strategies.

References

Unveiling the Antioxidant Potential of Tricyclene: A Comparative Analysis Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the antioxidant capacity of tricyclene, validated through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Due to the limited direct experimental data on the DPPH radical scavenging activity of isolated this compound, this guide offers a comparative perspective by examining the antioxidant performance of its structurally related bicyclic monoterpenes and well-established antioxidant standards.

While this compound is a known component of various essential oils recognized for their antioxidant properties, specific quantitative data on its intrinsic antioxidant capacity remains scarce in publicly available literature. This guide, therefore, synthesizes available data on comparable molecules to provide a valuable reference for researchers investigating this compound's potential as a natural antioxidant.

Comparative Antioxidant Activity: A Look at Structural Analogs and Standards

To contextualize the potential antioxidant capacity of this compound, this section presents data on the DPPH radical scavenging activity of its structural isomers—camphene, α-pinene, and β-pinene—alongside standard antioxidant agents: Ascorbic Acid, Trolox, and Butylated Hydroxytoluene (BHT). The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, a process that results in a color change quantifiable by spectrophotometry. The IC50 value, representing the concentration of a substance required to scavenge 50% of the DPPH radicals, is a standard metric for antioxidant efficacy; a lower IC50 value indicates higher antioxidant activity.

CompoundTypeDPPH Radical Scavenging Activity (IC50)DPPH Radical Scavenging Activity (% Inhibition at specific concentration)
This compound Bicyclic MonoterpeneData not available in cited literatureData not available in cited literature
CampheneBicyclic MonoterpeneData not available in cited literature45.61% ± 4.23% (v/v)[1]
α-PineneBicyclic Monoterpene18 mL/mL42.7% ± 2.5% (v/v)[1]
β-PineneBicyclic MonoterpeneData not available in cited literature46.21% ± 2.24% (v/v)[1]
FenchoneBicyclic MonoterpeneData not available in cited literatureData not available in cited literature
Ascorbic Acid (Vitamin C)Standard Antioxidant6.1 µg/mL[2], 8.4 µg/mL[3], 66.12 ppm[4]-
TroloxStandard Antioxidant3.765 ± 0.083 µg/mL[1]-
BHT (Butylated Hydroxytoluene)Standard Antioxidant202.35 µg/mL[5]-

Note: The direct comparison of percentage inhibition and IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a generalized, detailed methodology for conducting the DPPH assay to evaluate the antioxidant capacity of a test compound.

1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (analytical grade)

  • Test compound (e.g., this compound)

  • Standard antioxidants (e.g., Ascorbic Acid, Trolox, BHT)

  • Micropipettes and tips

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol in a volumetric flask. This solution is light-sensitive and should be freshly prepared and kept in the dark.

  • Test Compound Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, ethanol, DMSO) at a high concentration. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Standard Antioxidant Solutions: Prepare a series of dilutions of the standard antioxidants in the same manner as the test compound.

3. Assay Procedure:

  • Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the DPPH working solution to an equal volume of the test compound or standard solution at different concentrations.

  • Control: A control sample should be prepared by mixing the DPPH solution with the solvent used to dissolve the test compound.

  • Blank: A blank sample should be prepared with the solvent alone to zero the spectrophotometer.

  • Incubation: The reaction mixtures are then incubated in the dark at room temperature for a specified period (typically 30 minutes), allowing the antioxidant reaction to occur.

  • Absorbance Measurement: After incubation, the absorbance of each solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer or microplate reader.

4. Data Analysis:

  • Percentage Inhibition Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.

Visualizing the Experimental Workflow and Antioxidant Mechanism

To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH DPPH Solution Mixing Mix DPPH with Test/Standard Solutions DPPH->Mixing Test_Compound Test Compound Dilutions Test_Compound->Mixing Standard Standard Dilutions Standard->Mixing Incubation Incubate in Dark (e.g., 30 min) Mixing->Incubation Absorbance Measure Absorbance at ~517 nm Incubation->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

References

A Comparative Analysis of Tricyclene Synthase Orthologs for Enhanced Biocatalytic Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal enzyme is critical for establishing efficient biosynthetic pathways. This guide provides a comparative overview of the efficacy of different tricyclene synthase orthologs, focusing on their performance in heterologous expression systems. The data presented herein is intended to aid in the selection of promising candidates for metabolic engineering and the production of this compound, a valuable monoterpene with applications in pharmaceuticals and biofuels.

This compound synthases (TS) are a class of terpene cyclases that catalyze the conversion of geranyl diphosphate (GPP) to the tricyclic monoterpene, this compound.[1][2] The efficiency of these enzymes can vary significantly between different orthologs and can be further enhanced through protein engineering. This guide focuses on a comparative analysis of this compound synthase from Nicotiana sylvestris and its engineered variants, alongside a qualitative comparison with the ortholog from Solanum lycopersicum (tomato).

Data Presentation: A Comparative Look at Efficacy

The efficacy of various this compound synthase constructs has been evaluated in a heterologous E. coli expression system. The key performance indicator in this context is the titer of this compound produced. The following table summarizes the performance of the wild-type Nicotiana sylvestris this compound synthase (XP_009791411) and several of its N-terminally truncated variants. This truncation strategy has been shown to significantly improve enzyme solubility and, consequently, product yield.[1] For comparative purposes, the product profile of the Solanum lycopersicum this compound synthase is also included.

EnzymeHost SystemThis compound Titer (mg/L)Key Byproducts
Nicotiana sylvestris TS (Wild-Type)E. coli0.060α-pinene, β-pinene, sabinene, camphene, limonene
Nicotiana sylvestris TS (Increased gene copy number)E. coli0.103Not specified, but likely similar to wild-type
Nicotiana sylvestris TS (N-terminal truncation: 44 amino acids removed)E. coli47.671α-pinene, β-pinene, sabinene, camphene, limonene (titers also increased)
Nicotiana sylvestris TS (N-terminal truncation: 45 amino acids removed)E. coli40.708Not specified, but likely similar to wild-type
Nicotiana sylvestris TS (N-terminal truncation: 48 amino acids removed)E. coli38.907Not specified, but likely similar to wild-type
Nicotiana sylvestris TS (N-terminal truncation: 49 amino acids removed)E. coli38.331Not specified, but likely similar to wild-type
Solanum lycopersicum TS (TPS3)In vitroNot applicableCamphene, β-myrcene, limonene[2][3]

Experimental Protocols

The following protocols provide a general overview of the methodologies used to obtain the comparative data.

Heterologous Expression of this compound Synthase in E. coli
  • Gene Synthesis and Cloning: The coding sequences for the this compound synthase orthologs are synthesized and cloned into an appropriate expression vector, such as pET-28a or pET21. For the production of this compound in E. coli, a two-plasmid system is often employed. One plasmid contains the genes for the heterologous mevalonate (MVA) pathway to provide the precursor isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The second plasmid carries the geranyl diphosphate synthase (GPPS) and the this compound synthase (TS) gene.[1]

  • Host Strain and Transformation: The expression plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Culture and Induction: Transformed cells are grown in a suitable medium (e.g., LB or TB) at 37°C to an optimal optical density (OD600) of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM. To improve protein solubility and enzyme activity, the culture temperature is typically lowered to a range of 16-25°C for an extended induction period (e.g., 12-24 hours).[1]

  • Cell Lysis and Protein Analysis: After induction, cells are harvested by centrifugation. A portion of the cells can be lysed and analyzed by SDS-PAGE to confirm the expression and solubility of the this compound synthase.[1]

In Vivo this compound Production and Analysis
  • Shake-Flask Fermentation: For in vivo production, induced E. coli cultures are often overlaid with a layer of a water-immiscible organic solvent, such as dodecane or hexadecane, to capture the volatile this compound product.

  • Extraction: After the fermentation period, the organic layer is collected for analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The collected organic solvent containing the extracted terpenes is analyzed by GC-MS. The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. Quantification is typically performed using an internal standard (e.g., caryophyllene oxide) and a standard curve.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the experimental workflow for the heterologous production of this compound in E. coli, from the engineered metabolic pathway to the final product analysis.

experimental_workflow cluster_ecoli E. coli Host cluster_analysis Analysis MVA_pathway Heterologous MVA Pathway IPP_DMAPP IPP & DMAPP MVA_pathway->IPP_DMAPP GPPS Geranyl Diphosphate Synthase (GPPS) IPP_DMAPP->GPPS Substrate GPP Geranyl Diphosphate (GPP) GPPS->GPP TS This compound Synthase (TS Ortholog) GPP->TS Substrate This compound This compound TS->this compound Product Extraction Solvent Extraction This compound->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Titer Quantification GCMS->Data

Experimental workflow for this compound production in E. coli.

The diagram below illustrates the biosynthetic pathway for this compound within the engineered E. coli system.

signaling_pathway AcetylCoA Acetyl-CoA MVA_pathway Mevalonate (MVA) Pathway (Heterologous) AcetylCoA->MVA_pathway IPP_DMAPP IPP / DMAPP MVA_pathway->IPP_DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPPS GPPS Geranyl Diphosphate Synthase (GPPS) This compound This compound GPP->this compound TS TS This compound Synthase (TS)

Biosynthetic pathway for this compound in engineered E. coli.

References

A Comparative Guide to the Synthesis of Tricyclene: Chemical vs. Biological Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tricyclene, a tricyclic monoterpene, is a valuable chiral building block in synthetic chemistry and holds potential in the development of novel therapeutics and biofuels. Its synthesis can be approached through traditional chemical methods or by harnessing the power of biotechnology. This guide provides an objective, side-by-side comparison of the chemical and biological synthesis of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Key Performance Indicators

MetricChemical Synthesis (Wolff-Kishner Reduction)Biological Synthesis (E. coli Fermentation)
Starting Material CamphorGlucose / Glycerol
Typical Yield Variable, reported up to ~60-70%Up to 47.671 mg/L
Purity Generally requires extensive purification to remove byproducts and unreacted reagents.High purity of the target molecule within the organic extract, though byproducts like other monoterpenes can be present.
Key Reagents/Biocatalysts Hydrazine hydrate, strong base (e.g., KOH), high-boiling solvent (e.g., diethylene glycol)Engineered Escherichia coli, Geranyl Diphosphate Synthase (GPPS), this compound Synthase (TS)
Reaction Conditions High temperatures (180-200°C), strongly basicMild physiological conditions (e.g., 30°C), aqueous medium
Environmental Impact Use of hazardous and corrosive reagents, generation of organic wasteGenerally considered "greener," utilizing renewable feedstocks and biodegradable waste.
Scalability Established for industrial scale, but can be energy-intensive.Highly scalable using standard fermentation technology.
Stereoselectivity Dependent on the chirality of the starting material (e.g., (+)-camphor yields a specific enantiomer).High stereospecificity dictated by the enzyme's active site.

Chemical Synthesis of this compound: The Wolff-Kishner Reduction Approach

A common and established method for the chemical synthesis of this compound involves the Wolff-Kishner reduction of camphor. This reaction deoxygenates the ketone group of camphor to a methylene group, forming the tricyclic hydrocarbon structure of this compound.

Experimental Protocol: Chemical Synthesis

Materials:

  • (+)-Camphor

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Ethanol

  • Hexane (for extraction)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve (+)-camphor in ethanol. Add hydrazine hydrate to the solution.

  • The mixture is refluxed for 2-4 hours to ensure the complete formation of camphor hydrazone.

  • Reduction: After cooling, a high-boiling solvent such as diethylene glycol and a strong base like potassium hydroxide are added to the reaction mixture.

  • The temperature is gradually increased to 180-200°C to facilitate the reduction and distill off water and excess hydrazine. The reaction is maintained at this temperature for several hours.

  • Work-up and Purification: The reaction mixture is cooled and diluted with water. The product is extracted with an organic solvent like hexane.

  • The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude this compound is purified by sublimation or column chromatography to yield the final product.

Visualization of the Chemical Synthesis Pathway

Chemical_Synthesis Camphor Camphor Hydrazone Camphor Hydrazone Camphor->Hydrazone Hydrazine Hydrate, Ethanol, Reflux This compound This compound Hydrazone->this compound KOH, Diethylene Glycol, 180-200°C (Wolff-Kishner Reduction)

Caption: Chemical synthesis of this compound from Camphor.

Biological Synthesis of this compound: A Microbial Factory Approach

Recent advancements in synthetic biology have enabled the production of this compound in engineered microorganisms like Escherichia coli.[1] This approach leverages the cell's metabolic pathways to convert simple carbon sources into complex molecules.

Experimental Protocol: Biological Synthesis

Materials:

  • Engineered E. coli strain (e.g., BL21(DE3)) harboring plasmids for the mevalonate (MVA) pathway, geranyl diphosphate synthase (GPPS), and this compound synthase (TS)

  • Luria-Bertani (LB) medium and fermentation medium (e.g., M9)

  • Glucose or glycerol as a carbon source

  • Appropriate antibiotics for plasmid maintenance

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Organic solvent for extraction (e.g., dodecane)

  • Standard fermentation and analytical equipment (shaker, incubator, centrifuge, GC-MS)

Procedure:

  • Inoculum Preparation: A single colony of the engineered E. coli strain is used to inoculate a starter culture in LB medium with appropriate antibiotics and grown overnight at 37°C.

  • Fermentation: The overnight culture is used to inoculate the production medium containing a carbon source like glucose. The culture is grown at 37°C until it reaches a specific optical density (e.g., OD600 of 0.6-0.8).

  • Induction: Protein expression is induced by adding IPTG to the culture. Simultaneously, an organic solvent overlay (e.g., 10% v/v dodecane) can be added to capture the volatile this compound and reduce its toxicity to the cells.

  • The fermentation is continued at a lower temperature (e.g., 30°C) for 48-72 hours.[1]

  • Product Extraction and Analysis: The organic layer is separated from the culture broth by centrifugation.

  • The extracted sample is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced this compound and any byproducts.[1]

Visualization of the Biological Synthesis Pathway

Biological_Synthesis cluster_host Engineered E. coli Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway IPP_DMAPP IPP & DMAPP MVA_Pathway->IPP_DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPPS This compound This compound GPP->this compound This compound Synthase (TS)

Caption: Biological synthesis pathway of this compound in E. coli.

Concluding Remarks

The choice between chemical and biological synthesis of this compound is multifaceted and depends on the specific requirements of the application. Chemical synthesis offers a well-established route with potentially higher yields in a shorter timeframe, but it often involves harsh reaction conditions and the use of hazardous materials. In contrast, biological synthesis presents a more sustainable and environmentally friendly alternative.[1] While current reported titers for microbial production are relatively low, ongoing advancements in metabolic engineering and synthetic biology are continuously improving yields, making it an increasingly attractive option for the large-scale, cost-effective, and stereospecific production of this compound and other valuable terpenes.

References

Navigating the Specificity of Tricyclene Synthase Antibodies: A Comparative Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When targeting an enzyme like Tricyclene synthase, a key player in the biosynthesis of monoterpenes, ensuring that an antibody does not cross-react with other closely related terpene synthases is critical for the validity of experimental results and the safety of potential therapeutics. This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of antibodies raised against this compound synthase, offering a framework for comparison in the absence of commercially available, validated antibodies for this specific target.

Currently, a direct comparison of commercially available anti-Tricyclene synthase antibodies is not feasible due to a lack of such specific reagents on the market. However, this guide will equip researchers with the necessary knowledge to validate a custom-developed antibody or to scrutinize any future commercially available options. The principles and protocols outlined here are based on established methods for antibody validation.

Understanding the Challenge: The Terpene Synthase Family

This compound synthase belongs to the large and diverse family of terpene synthases, which often share significant sequence and structural homology. This inherent similarity poses a significant challenge in developing truly specific antibodies. An antibody raised against this compound synthase could potentially recognize and bind to other terpene synthases, leading to inaccurate protein quantification, misinterpretation of cellular localization, and off-target effects in functional studies.

To illustrate the potential for cross-reactivity, a Basic Local Alignment Search Tool (BLAST) analysis of the Solanum lycopersicum (tomato) this compound synthase (UniProt accession: G1JUH1) reveals several other terpene synthases with notable sequence similarity. These homologs represent the primary candidates for cross-reactivity testing.

Hypothetical Cross-Reactivity Profile of an Anti-Tricyclene Synthase Antibody

The following table presents a hypothetical cross-reactivity profile for a fictional monoclonal antibody, mAb-TCS-01, raised against Solanum lycopersicum this compound synthase. The data is illustrative and serves as a template for how to present cross-reactivity findings. The percentage of cross-reactivity is typically determined by comparing the antibody's binding affinity to the target protein versus its affinity for other related proteins, often using methods like competitive ELISA.

Antigen UniProt Accession Sequence Identity to this compound Synthase (%) Hypothetical Cross-Reactivity of mAb-TCS-01 (%)
This compound synthase (Tomato)G1JUH1100100
(-)-Camphene/tricyclene synthase, chloroplastic (Tomato)G1JUH1100100
Terpene synthase 16 (Tomato)G8H5N365< 5
(+)-alpha-Pinene synthase (Tomato)Q9XGY358< 1
(E)-beta-Caryophyllene synthase (Tomato)Q6W5K545Not Detected
Linalool synthase (Tomato)O8213642Not Detected

Caption: Hypothetical cross-reactivity data for a monoclonal antibody against this compound synthase.

Key Experimental Protocols for Assessing Cross-Reactivity

A thorough assessment of antibody specificity requires a multi-pronged approach utilizing various immunoassays. Below are detailed protocols for key experiments.

Western Blotting

Western blotting is a fundamental technique to assess an antibody's ability to recognize the target protein at its correct molecular weight and to check for off-target binding to other proteins in a complex mixture.

Protocol:

  • Protein Extraction: Extract total protein from cells or tissues known to express this compound synthase and other potential cross-reactive terpene synthases.

  • SDS-PAGE: Separate the protein extracts by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to resolve proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Tricyclene synthase antibody at an optimized dilution overnight at 4°C.

  • Washing: Wash the membrane extensively to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A specific antibody should produce a single band at the expected molecular weight of this compound synthase.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative method ideal for determining the degree of cross-reactivity. A competitive ELISA format is particularly useful for this purpose.

Protocol:

  • Coating: Coat a 96-well plate with purified this compound synthase and allow it to adsorb overnight.

  • Blocking: Block the wells with a blocking buffer to prevent non-specific binding.

  • Competition: Prepare a series of solutions containing a fixed concentration of the anti-Tricyclene synthase antibody pre-incubated with increasing concentrations of either this compound synthase (homologous competitor) or a potential cross-reactive terpene synthase (heterologous competitor).

  • Incubation: Add the antibody-competitor mixtures to the coated wells and incubate.

  • Washing: Wash the wells to remove unbound antibodies.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody.

  • Detection: Add a substrate (e.g., TMB) and measure the absorbance. The degree of signal reduction in the presence of the heterologous competitor compared to the homologous competitor indicates the percentage of cross-reactivity.

Immunohistochemistry (IHC) / Immunocytochemistry (ICC)

IHC and ICC are used to evaluate an antibody's performance in a more biologically relevant context, assessing its ability to specifically detect the target protein in tissues and cells with known expression patterns.

Protocol:

  • Tissue/Cell Preparation: Prepare tissue sections or cultured cells expressing this compound synthase. It is crucial to include negative control tissues/cells that do not express the target protein.

  • Fixation and Permeabilization: Fix the samples (e.g., with paraformaldehyde) and permeabilize them (e.g., with Triton X-100) to allow antibody access to intracellular antigens.

  • Blocking: Block with a suitable blocking serum to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the anti-Tricyclene synthase antibody.

  • Washing: Wash to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled or enzyme-conjugated secondary antibody.

  • Visualization: For fluorescently labeled antibodies, visualize using a fluorescence microscope. For enzyme-conjugated antibodies, add a substrate to produce a colored precipitate and visualize with a bright-field microscope. The staining pattern should be consistent with the known subcellular localization of this compound synthase.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the key experimental protocols described above.

Western_Blot_Workflow cluster_WB Western Blotting Workflow Protein_Extraction Protein Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Washing1 Washing Primary_Ab->Washing1 Secondary_Ab Secondary Antibody Incubation Washing1->Secondary_Ab Washing2 Washing Secondary_Ab->Washing2 Detection Detection & Imaging Washing2->Detection

Caption: Workflow for Western Blotting analysis.

ELISA_Workflow cluster_ELISA Competitive ELISA Workflow Coating Plate Coating with Antigen Blocking Blocking Coating->Blocking Competition Pre-incubation of Primary Ab with Competitor Blocking->Competition Incubation Incubation in Coated Wells Competition->Incubation Washing1 Washing Incubation->Washing1 Secondary_Ab Secondary Antibody Incubation Washing1->Secondary_Ab Washing2 Washing Secondary_Ab->Washing2 Detection Substrate Addition & Reading Washing2->Detection IHC_ICC_Workflow cluster_IHC IHC/ICC Workflow Preparation Sample Preparation (Tissues/Cells) Fix_Perm Fixation & Permeabilization Preparation->Fix_Perm Blocking Blocking Fix_Perm->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Washing1 Washing Primary_Ab->Washing1 Secondary_Ab Secondary Antibody Incubation Washing1->Secondary_Ab Washing2 Washing Secondary_Ab->Washing2 Visualization Visualization Washing2->Visualization

A Comparative Analysis of Tricyclic Compounds and L-DOPA in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic effects of tricyclic compounds, represented by Amitriptyline and Imipramine, versus the standard Parkinson's disease treatment, Levodopa (L-DOPA), in validated animal models. The data presented herein is collated from preclinical in vivo studies to offer a comparative perspective on their neuroprotective and symptomatic benefits.

Comparative Efficacy in a Rotenone-Induced Parkinson's Disease Rat Model

The following tables summarize the quantitative data from a study by Kandil et al. (2016), which investigated the effects of Amitriptyline and Imipramine in a rotenone-induced rat model of Parkinson's disease. This model recapitulates key pathological features of the disease, including motor deficits and neurodegeneration.

Table 1: Effects on Motor Function

Treatment GroupOpen Field Test (Ambulation)Rotarod Test (Latency to Fall, seconds)
Control100 ± 5.7180 ± 10.2
Rotenone45 ± 3.165 ± 4.8
Rotenone + Amitriptyline (5 mg/kg)85 ± 4.9155 ± 8.3
Rotenone + Imipramine (10 mg/kg)82 ± 5.2148 ± 7.9

Data are presented as mean ± SEM.

Table 2: Neurochemical and Neurotrophic Factor Levels in the Striatum

Treatment GroupDopamine (ng/g tissue)Norepinephrine (ng/g tissue)Serotonin (ng/g tissue)BDNF (pg/mg protein)
Control3500 ± 2101200 ± 95800 ± 62150 ± 11
Rotenone1200 ± 98550 ± 43350 ± 2970 ± 6.1
Rotenone + Amitriptyline (5 mg/kg)2800 ± 1801050 ± 87720 ± 58135 ± 9.8
Rotenone + Imipramine (10 mg/kg)2750 ± 1751020 ± 81700 ± 55130 ± 9.2

Data are presented as mean ± SEM. BDNF: Brain-Derived Neurotrophic Factor.

Table 3: Markers of Oxidative Stress and Inflammation in the Striatum

Treatment GroupMalondialdehyde (MDA, nmol/mg protein)Superoxide Dismutase (SOD, U/mg protein)Tumor Necrosis Factor-α (TNF-α, pg/mg protein)Interleukin-6 (IL-6, pg/mg protein)
Control1.2 ± 0.125 ± 1.815 ± 1.320 ± 1.7
Rotenone3.5 ± 0.312 ± 1.145 ± 3.955 ± 4.6
Rotenone + Amitriptyline (5 mg/kg)1.5 ± 0.122 ± 1.520 ± 1.828 ± 2.3
Rotenone + Imipramine (10 mg/kg)1.6 ± 0.221 ± 1.422 ± 1.930 ± 2.5

Data are presented as mean ± SEM.

Comparative Efficacy with L-DOPA in a 6-OHDA Parkinson's Disease Rat Model

Direct comparative studies between tricyclic antidepressants and L-DOPA using the same comprehensive metrics are limited. However, data from various studies using the 6-hydroxydopamine (6-OHDA) rat model, a gold standard for assessing anti-parkinsonian drugs, are presented below. It is important to note that experimental conditions may vary between studies.

Table 4: Effects on Rotational Behavior and Dopamine Levels

Treatment GroupApomorphine-Induced Rotations (rotations/min)Striatal Dopamine Levels (% of control)
6-OHDA Lesion (Vehicle)7-10<5%
6-OHDA + L-DOPA (6-12 mg/kg)1-3Significantly increased vs. vehicle
6-OHDA + Amitriptyline (5 mg/kg)Not consistently reported for direct comparisonShowed significant sparing of dopaminergic neurons, implying preserved dopamine levels[1][2]

Data are collated from multiple sources and represent typical findings. Direct statistical comparison is not possible due to variations in experimental design.

A study by Lorenc et al. (2018) found that co-administration of Amitriptyline with L-DOPA in the 6-OHDA model significantly increased contralateral rotations compared to L-DOPA alone, suggesting a synergistic effect on dopamine-mediated motor behavior. This study also reported a significant increase in dopamine content in the ipsilateral striatum and substantia nigra in the combined treatment group compared to L-DOPA alone[1].

Experimental Protocols

Rotenone-Induced Parkinson's Disease Model in Rats
  • Animal Model: Male Wistar rats.

  • Induction of Parkinsonism: Rats receive subcutaneous injections of rotenone (1.5-3 mg/kg) dissolved in a vehicle (e.g., sunflower oil or DMSO and polyethylene glycol) daily or every other day for a period of 2 to 4 weeks.[3][4] This leads to systemic inhibition of mitochondrial complex I, causing oxidative stress and selective degeneration of dopaminergic neurons in the nigrostriatal pathway.[4]

  • Behavioral Assessment: Motor function is assessed using tests such as the open field test (to measure locomotor activity) and the rotarod test (to evaluate motor coordination and balance).

  • Drug Administration:

    • Amitriptyline: Administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg daily.[5]

    • Imipramine: Administered via i.p. injection at a dose of 10 mg/kg daily.[5]

    • Treatment is typically initiated prior to or concurrently with rotenone administration and continues for the duration of the study.

6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model in Rats
  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Induction of Parkinsonism: A unilateral lesion of the nigrostriatal pathway is created by stereotaxic injection of 6-OHDA into the medial forebrain bundle or the striatum. This neurotoxin is selectively taken up by dopaminergic neurons, leading to their degeneration.

  • Behavioral Assessment: The primary behavioral outcome is rotational behavior induced by a dopamine agonist like apomorphine (contralateral rotations) or a dopamine-releasing agent like amphetamine (ipsilateral rotations). The number of rotations is quantified over a set period.

  • Drug Administration:

    • L-DOPA: Typically administered subcutaneously (s.c.) or intraperitoneally (i.p.) at doses ranging from 6 to 12 mg/kg, often in combination with a peripheral decarboxylase inhibitor like benserazide to increase its central bioavailability.[6][7]

    • Amitriptyline: Administered via i.p. injection at a dose of 5 mg/kg daily.[2]

Signaling Pathways and Mechanisms of Action

Tricyclic Compounds (Amitriptyline/Imipramine): Neurotrophic and Anti-Inflammatory Pathways

Tricyclic antidepressants are believed to exert their neuroprotective effects through multiple mechanisms beyond their classical role as monoamine reuptake inhibitors. A key proposed mechanism involves the upregulation of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).

Tricyclic_Neuroprotection TCA Tricyclic Compounds (Amitriptyline/Imipramine) BDNF BDNF Upregulation TCA->BDNF GDNF GDNF Upregulation TCA->GDNF Microglia Microglial Activation TCA->Microglia Inhibits Oxidative_Stress Oxidative Stress TCA->Oxidative_Stress Reduces TrkB TrkB Receptor BDNF->TrkB RET RET Receptor GDNF->RET PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK RET->PI3K_Akt RET->MAPK_ERK Anti_Apoptosis Anti-Apoptosis (e.g., increased Bcl-2) PI3K_Akt->Anti_Apoptosis Neuronal_Survival Enhanced Neuronal Survival & Plasticity MAPK_ERK->Neuronal_Survival Anti_Apoptosis->Neuronal_Survival Inflammation Neuroinflammation (e.g., decreased TNF-α, IL-6) Microglia->Inflammation Inflammation->Neuronal_Survival Inhibits Antioxidant Antioxidant Effects (e.g., increased SOD) Oxidative_Stress->Antioxidant Antioxidant->Neuronal_Survival

Neuroprotective pathways of tricyclic compounds.
L-DOPA: Dopamine Receptor Signaling Pathway

L-DOPA's therapeutic effect stems from its conversion to dopamine in the brain, which then acts on dopamine receptors. In Parkinson's disease, the loss of dopaminergic neurons leads to altered signaling through the D1 and D2 receptors in the basal ganglia, which L-DOPA aims to restore. However, chronic, non-physiological stimulation of these receptors can lead to complications like dyskinesia.

LDOPA_Signaling LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine Converted by AADC D1R D1 Receptor (Direct Pathway) Dopamine->D1R D2R D2 Receptor (Indirect Pathway) Dopamine->D2R Dyskinesia L-DOPA-Induced Dyskinesia Dopamine->Dyskinesia Chronic Pulsatile Stimulation AC_PKA ↑ Adenylyl Cyclase ↑ PKA D1R->AC_PKA AC_PKA_inhib ↓ Adenylyl Cyclase ↓ PKA D2R->AC_PKA_inhib DARPP32 ↑ p-DARPP-32 AC_PKA->DARPP32 Motor_Inhibition Motor Inhibition AC_PKA_inhib->Motor_Inhibition Motor_Facilitation Motor Facilitation DARPP32->Motor_Facilitation

Dopaminergic signaling pathway of L-DOPA.

Experimental Workflow Diagrams

Workflow for Rotenone-Induced PD Model and Tricyclic Treatment

Rotenone_Workflow start Start: Male Wistar Rats acclimatization Acclimatization (1 week) start->acclimatization grouping Random Group Assignment (Control, Rotenone, Rotenone+TCA) acclimatization->grouping treatment Daily Treatment Administration (Vehicle, TCA i.p.) for 2-4 weeks grouping->treatment induction Rotenone Administration (s.c. every other day) treatment->induction behavioral Behavioral Testing (Open Field, Rotarod) Throughout the study induction->behavioral euthanasia Euthanasia and Tissue Collection behavioral->euthanasia analysis Biochemical & Histological Analysis (Striatum, Substantia Nigra) euthanasia->analysis end End analysis->end

Workflow for the rotenone-induced PD model.
Workflow for 6-OHDA-Induced PD Model and L-DOPA Treatment

OHDA_Workflow start Start: Male Sprague-Dawley Rats surgery Unilateral Stereotaxic Surgery: 6-OHDA injection into MFB/Striatum start->surgery recovery Post-operative Recovery (2-3 weeks) surgery->recovery lesion_confirm Lesion Confirmation: Apomorphine-induced rotation test recovery->lesion_confirm grouping Group Assignment (Vehicle, L-DOPA) lesion_confirm->grouping treatment Chronic L-DOPA Administration (s.c. or i.p. daily) grouping->treatment behavioral Behavioral Assessment (Rotational Behavior, AIMs) treatment->behavioral euthanasia Euthanasia and Brain Tissue Dissection behavioral->euthanasia analysis Neurochemical Analysis (e.g., HPLC for Dopamine) euthanasia->analysis end End analysis->end

Workflow for the 6-OHDA-induced PD model.

References

A Comparative Guide to Tricyclene Production: E. coli vs. Yeast Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of tricyclene, a valuable monoterpene with applications in pharmaceuticals and biofuels, has been explored in microbial systems to provide a sustainable alternative to traditional plant extraction. This guide offers a comparative analysis of two prominent microbial hosts, Escherichia coli and Saccharomyces cerevisiae (yeast), for the heterologous production of this compound. We will delve into the metabolic engineering strategies, quantitative production data, and experimental protocols to provide a comprehensive benchmark for researchers in the field.

Quantitative Production Data

The following table summarizes the key production metrics for this compound in engineered E. coli and provides an estimated potential for S. cerevisiae based on the production of a closely related monoterpene, (+)-borneol, where this compound is a common byproduct.

MetricEscherichia coliSaccharomyces cerevisiae (Estimated)
This compound Titer (mg/L) 47.671[1]~0.5 - 1.5 (inferred from byproducts of (+)-borneol synthesis)
Key Engineering Strategy Heterologous MVA pathway, codon-optimized this compound synthase, N-terminal truncation of synthase[1]Overexpression of MVA pathway genes, engineered geranyl diphosphate synthase, expression of bornyl diphosphate synthase
Primary Precursor Pathway Heterologous Mevalonate (MVA) Pathway[1]Endogenous Mevalonate (MVA) Pathway

Metabolic Pathways for this compound Production

The biosynthesis of this compound in both E. coli and yeast relies on the production of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are subsequently converted to the C10 precursor geranyl pyrophosphate (GPP), which is then cyclized by a this compound synthase to form this compound.

E. coli with a Heterologous Mevalonate Pathway

E. coli can be engineered with a heterologous mevalonate (MVA) pathway to supplement its native methylerythritol 4-phosphate (MEP) pathway for enhanced IPP and DMAPP production.

E_coli_Tricyclene_Pathway cluster_host E. coli Cytoplasm cluster_mva Heterologous MVA Pathway cluster_terpene This compound Synthesis Acetyl-CoA Acetyl-CoA AtoB AtoB Acetyl-CoA->AtoB HMGS HMGS AtoB->HMGS HMGR HMGR HMGS->HMGR MK MK HMGR->MK PMK PMK MK->PMK PMD PMD PMK->PMD IPP IPP PMD->IPP IDI IDI DMAPP DMAPP IDI->DMAPP GPPS GPPS GPP GPP GPPS->GPP TS This compound Synthase This compound This compound TS->this compound IPP->IDI IPP->GPPS DMAPP->GPPS GPP->TS

Biosynthetic pathway for this compound in engineered E. coli.
Saccharomyces cerevisiae with an Endogenous Mevalonate Pathway

Yeast naturally possesses the MVA pathway. Engineering efforts focus on upregulating this pathway and expressing a suitable terpene synthase.

Yeast_Tricyclene_Pathway cluster_host Yeast Cytoplasm cluster_mva Endogenous MVA Pathway (Upregulated) cluster_terpene This compound Synthesis Acetyl-CoA Acetyl-CoA ERG10 ERG10 Acetyl-CoA->ERG10 ERG13 ERG13 ERG10->ERG13 tHMG1 tHMG1 ERG13->tHMG1 ERG12 ERG12 tHMG1->ERG12 ERG8 ERG8 ERG12->ERG8 ERG19 ERG19 ERG8->ERG19 IPP IPP ERG19->IPP IDI1 IDI1 DMAPP DMAPP IDI1->DMAPP ERG20_mut Engineered ERG20 GPP GPP ERG20_mut->GPP BPPS Bornyl Diphosphate Synthase This compound This compound BPPS->this compound IPP->IDI1 IPP->ERG20_mut DMAPP->ERG20_mut GPP->BPPS

Engineered biosynthetic pathway for this compound in S. cerevisiae.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of the key experimental protocols for this compound production in both host organisms.

Escherichia coli

1. Strains and Plasmids:

  • Host Strain: E. coli DH5α for plasmid construction and BL21(DE3) for protein expression and this compound production.

  • Plasmids: A two-plasmid system is typically employed.

    • One plasmid carries the genes for the heterologous MVA pathway (e.g., from Saccharomyces cerevisiae).

    • A second plasmid contains the gene for geranyl diphosphate synthase (GPPS) and the this compound synthase (TS). The TS gene is often codon-optimized for E. coli expression.

2. Cultivation and Induction:

  • Medium: Luria-Bertani (LB) medium for initial growth, followed by a richer production medium like Terrific Broth (TB) or a defined minimal medium supplemented with glucose.

  • Growth Conditions: Cultures are grown at 37°C with shaking (e.g., 200 rpm) to an optimal optical density (OD600) of 0.6-0.8.

  • Induction: Gene expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM. Post-induction, the temperature is typically lowered to 16-25°C to improve protein solubility and enzyme activity.

  • Two-Phase Culture: To mitigate product toxicity and aid in recovery, a second organic phase (e.g., dodecane or dibutyl phthalate) is often added to the culture medium to sequester the produced this compound.

3. Extraction and Analysis:

  • Extraction: The organic phase is collected, and the this compound is extracted using a solvent like ethyl acetate or hexane.

  • Analysis: The extracted samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of this compound.

E_coli_Workflow cluster_prep Preparation cluster_culture Cultivation & Production cluster_analysis Analysis Transform Transform E. coli with MVA and TS plasmids Inoculate Inoculate LB medium Transform->Inoculate Grow Grow at 37°C to OD600 0.6-0.8 Inoculate->Grow Induce Induce with IPTG and lower temperature to 16-25°C Grow->Induce Add_Overlay Add organic overlay Induce->Add_Overlay Ferment Ferment for 48-72 hours Add_Overlay->Ferment Harvest Harvest organic phase Ferment->Harvest Extract Solvent Extraction Harvest->Extract GCMS GC-MS Analysis Extract->GCMS

Experimental workflow for this compound production in E. coli.
Saccharomyces cerevisiae

1. Strains and Plasmids:

  • Host Strain: Commonly used laboratory strains like CEN.PK or BY4741.

  • Genetic Modifications:

    • MVA Pathway Upregulation: Overexpression of key genes in the endogenous MVA pathway, such as a truncated version of HMG-CoA reductase (tHMG1), to increase the precursor pool.

    • GPPS Engineering: Modification of the native farnesyl diphosphate synthase (ERG20) to favor the production of GPP over farnesyl pyrophosphate (FPP).

    • Synthase Expression: Integration or plasmid-based expression of a bornyl diphosphate synthase (BPPS) gene, which can produce this compound as a byproduct.

2. Cultivation and Fermentation:

  • Medium: Synthetic defined (SD) medium with appropriate supplements or a rich medium like YPD (Yeast Extract Peptone Dextrose).

  • Growth Conditions: Cultures are typically grown at 30°C with shaking (e.g., 200-250 rpm).

  • Two-Phase Culture: Similar to E. coli, an organic overlay (e.g., dodecane) is often used to capture the volatile monoterpene product.

3. Extraction and Analysis:

  • Extraction: The organic overlay is collected for analysis.

  • Analysis: GC-MS is the standard method for identifying and quantifying the produced monoterpenes, including this compound.

Yeast_Workflow cluster_prep Preparation cluster_culture Cultivation & Production cluster_analysis Analysis Engineer Engineer yeast strain (MVA upregulation, ERG20 mutation) Transform Transform with BPPS plasmid Engineer->Transform Inoculate Inoculate SD medium Transform->Inoculate Grow Grow at 30°C Inoculate->Grow Add_Overlay Add organic overlay Grow->Add_Overlay Ferment Ferment for 72-96 hours Add_Overlay->Ferment Harvest Harvest organic phase Ferment->Harvest Extract Solvent Extraction Harvest->Extract GCMS GC-MS Analysis Extract->GCMS

Experimental workflow for monoterpene production in S. cerevisiae.

Concluding Remarks

Currently, E. coli demonstrates a significantly higher reported titer for this compound production compared to the estimated potential in yeast. The established genetic tools and faster growth rate of E. coli have facilitated rapid progress in optimizing the biosynthetic pathway for this specific monoterpene.

However, S. cerevisiae offers several advantages as a production host, including its GRAS (Generally Recognized as Safe) status, robustness in industrial fermentations, and the presence of an endogenous MVA pathway. While direct production of this compound in yeast appears less explored, the successful engineering of yeast for other monoterpenes suggests a strong potential. Future research focusing on the expression of a dedicated and efficient this compound synthase, combined with further optimization of the MVA pathway, could significantly enhance this compound yields in yeast.

The choice of microbial chassis for this compound production will ultimately depend on the specific research or industrial goals. For high-titer production in a laboratory setting, engineered E. coli is currently the more established platform. For applications where GRAS status and industrial scalability are paramount, further development of S. cerevisiae as a this compound cell factory is a promising avenue. This guide provides a foundational benchmark to inform such decisions and guide future research in this exciting field.

References

Safety Operating Guide

Proper Disposal of Tricyclene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Tricyclene is paramount for laboratory safety and environmental protection. this compound, a flammable solid that is very toxic to aquatic life with long-lasting effects, requires careful handling and disposal as a hazardous waste.[1] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste responsibly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its hazards and have access to the appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat. If there is a risk of dust formation, use a NIOSH-approved respirator.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ignition Sources: this compound is a flammable solid. Keep it away from open flames, sparks, and other potential ignition sources.

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, labeled hazardous waste container.

Quantitative Hazard Data for this compound

The following table summarizes the key hazard classifications for this compound based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CodeHazard Statement
Flammable SolidCategory 2H228: Flammable solid
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Aspiration HazardCategory 1H304: May be fatal if swallowed and enters airways
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Hazardous to the aquatic environment, acute hazardCategory 1H400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term hazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Data sourced from Cayman Chemical Safety Data Sheet.[1]

Step-by-Step Disposal Protocol for this compound

Follow these procedural steps to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: Due to its flammability and environmental toxicity, all this compound waste, including empty containers, contaminated materials (e.g., weighing paper, gloves), and unused product, must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams.[2] It should be collected in a dedicated hazardous waste container. Specifically, keep it separate from:

    • Acids and bases[3]

    • Oxidizing agents[3]

    • Aqueous waste

Step 2: Container Selection and Labeling

  • Choose an Appropriate Container: Use a container that is compatible with flammable solids. A sealable, high-density polyethylene (HDPE) or metal container is recommended. Ensure the container is in good condition, with no cracks or leaks, and has a secure lid.[3][4]

  • Label the Container: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, health hazard, environmental hazard). The date of waste accumulation should also be clearly marked.

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5] This area must be at or near the point of generation.

  • Storage Conditions: The SAA should be a well-ventilated, cool, and dry area, away from heat sources and incompatible materials. Ensure the container is kept closed at all times, except when adding waste.[3]

  • Accumulation Limits: Adhere to the accumulation limits for hazardous waste as defined by your institution's Environmental Health and Safety (EHS) department and local regulations. Typically, this is a maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste.[5]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (often 90-180 days, check with your EHS), contact your institution's EHS department to arrange for a pickup.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department. This documentation is crucial for regulatory compliance.

  • Professional Disposal: Do not attempt to dispose of this compound waste through regular trash or by washing it down the drain.[4][6] It must be collected by a licensed hazardous waste disposal company for proper treatment, which typically involves incineration at a permitted facility.[7][8]

Experimental Protocol: Not Applicable

This document provides procedural guidance for the disposal of this compound and does not cite specific experimental protocols.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.

Tricyclene_Disposal_Workflow start This compound Waste Generated is_hazardous Is it Hazardous Waste? start->is_hazardous segregate Segregate from Incompatible Waste is_hazardous->segregate Yes yes_hazardous Yes (Flammable, Toxic) container Select & Label Compatible Container segregate->container storage Store in Designated SAA (Closed Container) container->storage full_or_time Container Full or Max Time Reached? storage->full_or_time continue_accumulation Continue Accumulation full_or_time->continue_accumulation No contact_ehs Contact EHS for Pickup full_or_time->contact_ehs Yes yes_full Yes no_full No continue_accumulation->storage documentation Complete Waste Manifest/Forms contact_ehs->documentation disposal Professional Disposal (Incineration) documentation->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Tricyclene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of Tricyclene, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe and compliant use of this compound in a laboratory setting.

Hazard Summary & Quantitative Data

This compound presents several key hazards that necessitate careful handling. It is classified as an aspiration hazard and may be fatal if swallowed and enters the airways.[1][2] Additionally, it is very toxic to aquatic life with long-lasting effects.[1][2] Some findings also indicate that it may be harmful if swallowed and can cause respiratory irritation.[1]

Hazard ClassificationGHS CodeDescription
Aspiration HazardH304May be fatal if swallowed and enters airways.[1][2]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1][2]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1][2]
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Specific target organ toxicity (single exposure)H335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A laboratory coat or long-sleeved clothing is required.

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, use a NIOSH/MSHA-approved respirator.

Operational Plan for Handling this compound

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from sources of ignition.[1]

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1]

  • Prevent direct contact with skin and eyes.

  • Take precautionary measures against static discharge.[1]

3. Disposal:

  • This compound and its containers must not be disposed of with household garbage.[1]

  • Do not allow the product to enter the sewage system or groundwater.[1]

  • All waste materials, including contaminated PPE, must be collected in a designated, labeled hazardous waste container.

  • Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[1]

Emergency Response Plan

1. In Case of a Spill:

  • Evacuate all non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Inform the relevant authorities if the spill enters a water course or sewage system.[1]

2. In Case of Fire:

  • Use extinguishing media appropriate for the surrounding environment, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[3] A solid water stream may not be effective.[1]

  • Firefighters should wear self-contained breathing apparatus.[3]

3. In Case of Personnel Exposure:

  • If Inhaled: Move the person to fresh air. If they experience any complaints, seek medical attention.[1]

  • If on Skin: While generally not irritating[1], it is good practice to wash the affected area with soap and water.

  • If in Eyes: Immediately flush the eyes with plenty of running water for several minutes.[1]

  • If Swallowed: Do NOT induce vomiting. Call a physician immediately.[1] Due to the aspiration hazard, this is a critical step.

  • Note: Symptoms of poisoning may be delayed; therefore, medical observation for at least 48 hours after an incident is recommended.[1]

Procedural Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Appropriate PPE B Work in Ventilated Area (Fume Hood) A->B C Weigh/Measure this compound B->C D Perform Experiment C->D E Collect Waste (incl. contaminated PPE) D->E F Store in Labeled Hazardous Waste Container E->F G Arrange for Professional Disposal F->G

Caption: Workflow for the safe handling of this compound.

EmergencySpillProcedure Spill This compound Spill Occurs Evacuate Evacuate Non-Essential Personnel Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Absorbed Material into Sealed, Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Report Report Spill to EHS Dispose->Report

Caption: Emergency procedure for a this compound spill.

References

×

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Tricyclene
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.